molecular formula C8H9N3O4 B1329922 4-Nitrophenoxyacetic acid hydrazide CAS No. 75129-74-7

4-Nitrophenoxyacetic acid hydrazide

Cat. No.: B1329922
CAS No.: 75129-74-7
M. Wt: 211.17 g/mol
InChI Key: BDPKZWIKLVUGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenoxyacetic Acid Hydrazide is a high-purity chemical intermediate designed for research and development applications. This compound features a reactive hydrazide moiety linked to a 4-nitrophenoxy group, making it a valuable scaffold in organic and medicinal chemistry. The reactive hydrazide group is a key feature for the synthesis of various heterocycles and derivatives. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones and Schiff bases, which are precursors to numerous nitrogen-containing heterocyclic compounds such as 1,3,4-oxadiazoles and 1,2,4-triazoles . These heterocyclic frameworks are of significant interest in the development of new pharmacologically active substances. Furthermore, the 4-nitrophenoxy moiety can serve as a spectrophotometric tag or a leaving group in synthetic transformations. Researchers utilize this compound and its derivatives in various exploratory studies, including the synthesis of novel molecules with potential antimicrobial and antifungal activities . As a versatile building block, this compound is essential for constructing complex molecular architectures in drug discovery and material science. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any therapeutic use. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. The information presented here is for informational purposes and does not constitute a specification for the product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPKZWIKLVUGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226090
Record name Acetic acid, (4-nitrophenoxy)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75129-74-7
Record name Acetic acid, (4-nitrophenoxy)-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075129747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 75129-74-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, (4-nitrophenoxy)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Nitrophenoxyacetic Acid Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-nitrophenoxyacetic acid hydrazide, a valuable intermediate in medicinal chemistry and drug discovery. The following sections detail the synthetic pathway, experimental protocols, and key characterization data.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the Williamson ether synthesis to produce 4-nitrophenoxyacetic acid from 4-nitrophenol and chloroacetic acid. The subsequent step is a Fischer esterification of the carboxylic acid to its ethyl ester, followed by hydrazinolysis to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-NitrophenolC₆H₅NO₃139.11113-114
Chloroacetic acidC₂H₃ClO₂94.5061-63
4-Nitrophenoxyacetic acidC₈H₇NO₅197.15183-185
Ethyl 4-nitrophenoxyacetateC₁₀H₁₁NO₅225.2075-78
This compoundC₈H₉N₃O₄211.18165-167

Experimental Protocols

Step 1: Synthesis of 4-Nitrophenoxyacetic Acid

This protocol is adapted from a standard Williamson ether synthesis procedure.

Materials:

  • 4-Nitrophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 35 g of 4-nitrophenol in 200 mL of water containing 40 g of 50% sodium hydroxide solution.

  • Add 24 g of chloroacetic acid to the solution.

  • Heat the mixture to reflux. Continue refluxing until the solution is no longer alkaline to litmus paper.

  • Add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 mL of water. Continue to boil the solution until it becomes neutral.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the precipitation of 4-nitrophenoxyacetic acid is complete.

  • Collect the crude product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to yield glistening platelets of 4-nitrophenoxyacetic acid.

  • Dry the purified product in a desiccator. The expected yield is 25-30 g.

Step 2: Synthesis of Ethyl 4-Nitrophenoxyacetate

This protocol follows the principles of Fischer esterification.

Materials:

  • 4-Nitrophenoxyacetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend 20 g of 4-nitrophenoxyacetic acid in 100 mL of absolute ethanol.

  • Carefully add 2 mL of concentrated sulfuric acid to the suspension while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-nitrophenoxyacetate.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 4-nitrophenoxyacetate.

Step 3: Synthesis of this compound

This protocol describes the hydrazinolysis of the ethyl ester.

Materials:

  • Ethyl 4-nitrophenoxyacetate

  • Hydrazine hydrate (80-100%)

  • Ethanol or Methanol

Procedure:

  • Dissolve 10 g of ethyl 4-nitrophenoxyacetate in 50 mL of ethanol or methanol in a round-bottom flask.

  • Add an equimolar amount of hydrazine hydrate dropwise to the solution while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours. A white solid is expected to precipitate.

  • After the reaction is complete, cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol or methanol.

  • Recrystallize the crude product from ethanol or methanol to afford pure this compound as white needles.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Fischer Esterification cluster_step3 Step 3: Hydrazinolysis 4-Nitrophenol 4-Nitrophenol NaOH_H2O NaOH, H₂O Reflux 4-Nitrophenol->NaOH_H2O Chloroacetic_acid Chloroacetic_acid Chloroacetic_acid->NaOH_H2O 4-Nitrophenoxyacetic_acid 4-Nitrophenoxyacetic_acid NaOH_H2O->4-Nitrophenoxyacetic_acid Ethanol_H2SO4 Ethanol, H₂SO₄ Reflux 4-Nitrophenoxyacetic_acid->Ethanol_H2SO4 Ethyl_4-nitrophenoxyacetate Ethyl_4-nitrophenoxyacetate Ethanol_H2SO4->Ethyl_4-nitrophenoxyacetate Hydrazine_hydrate Hydrazine Hydrate Ethanol, RT Ethyl_4-nitrophenoxyacetate->Hydrazine_hydrate 4-Nitrophenoxyacetic_acid_hydrazide This compound Hydrazine_hydrate->4-Nitrophenoxyacetic_acid_hydrazide

Caption: Synthetic pathway for this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Materials: 4-Nitrophenol Chloroacetic Acid Intermediate1 Intermediate 1: 4-Nitrophenoxyacetic Acid Start->Intermediate1 Williamson Ether Synthesis Intermediate2 Intermediate 2: Ethyl 4-nitrophenoxyacetate Intermediate1->Intermediate2 Fischer Esterification FinalProduct Final Product: This compound Intermediate2->FinalProduct Hydrazinolysis

Caption: Logical progression of the synthesis.

An In-depth Technical Guide to 4-Nitrophenoxyacetic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-Nitrophenoxyacetic acid hydrazide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Properties

Quantitative data for this compound and its immediate precursor, 4-Nitrophenoxyacetic acid, are summarized below. Due to the limited availability of experimental data for the target hydrazide, some values are predicted or inferred from closely related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉N₃O₄PubChemLite[1]
Molecular Weight 211.18 g/mol Calculated
Monoisotopic Mass 211.05931 DaPubChemLite[1]
Predicted XlogP 0.5PubChemLite[1]
Appearance White to pale yellow solid (presumed)Inferred
Melting Point (°C) Not available-
Boiling Point (°C) Not available-
Solubility Slightly soluble in water; soluble in polar organic solvents (presumed)Inferred

Table 2: Physicochemical Properties of 4-Nitrophenoxyacetic Acid

PropertyValueSource
Molecular Formula C₈H₇NO₄ChemicalBook[2]
Molecular Weight 181.15 g/mol ChemicalBook[2]
Melting Point (°C) 183PrepChem.com[3]
Appearance Glistening plateletsPrepChem.com[3]
Solubility Slightly soluble in water. Soluble in alcohol, chloroform, and ether.[4]Fisher Scientific[4]

Synthesis and Characterization

The synthesis of this compound is a two-step process involving the preparation of the corresponding ester followed by hydrazinolysis.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-Nitrophenoxyacetate

This procedure is adapted from the synthesis of related phenoxyacetic acids.

  • Materials: 4-Nitrophenol, ethyl chloroacetate, sodium hydroxide, ethanol.

  • Procedure:

    • Dissolve 4-nitrophenol in an aqueous solution of sodium hydroxide.

    • Add ethyl chloroacetate to the solution.

    • Reflux the reaction mixture for 2-3 hours.

    • After cooling, the precipitated crude ethyl 4-nitrophenoxyacetate is filtered, washed with water, and recrystallized from ethanol.

Step 2: Synthesis of this compound

This is a general and widely used method for the synthesis of hydrazides from esters.[5]

  • Materials: Ethyl 4-nitrophenoxyacetate, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve ethyl 4-nitrophenoxyacetate in ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for 6-8 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with cold ethanol, and dried.

Characterization

The synthesized compound can be characterized using the following standard analytical techniques:

  • Melting Point: Determined using a standard melting point apparatus.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and the C-O-C stretching of the ether linkage, as well as bands corresponding to the nitro group and the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would likely show signals for the aromatic protons, the -O-CH₂- protons, and the -NH- and -NH₂ protons of the hydrazide moiety.

    • ¹³C NMR: The carbon NMR spectrum would display resonances for the carbons of the aromatic ring, the methylene carbon adjacent to the ether oxygen, and the carbonyl carbon of the hydrazide.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. Predicted mass-to-charge ratios for various adducts are available.[1]

Biological Activity and Potential Applications

Hydrazide and nitro-containing compounds are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, the following sections outline the potential activities based on related structures.

Antimicrobial and Antifungal Activity

Hydrazide-hydrazone derivatives are a well-established class of compounds with significant antimicrobial and antifungal properties.[6][7][8] The presence of the azomethine group (-NHN=CH-) is often considered crucial for their biological activity. The nitro group can also contribute to antimicrobial effects.[9] It is plausible that this compound could serve as a precursor for the synthesis of hydrazones with potent antimicrobial and antifungal activities.

Anti-inflammatory and Anti-angiogenic Potential

Recent studies on phenoxyacetohydrazide derivatives have shown their potential as anti-inflammatory and anti-angiogenic agents.[5] These compounds have been demonstrated to inhibit cyclooxygenase (COX) enzymes and vascular endothelial growth factor (VEGF), key players in inflammation and angiogenesis. This suggests that this compound and its derivatives could be explored for their potential in these therapeutic areas.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis A 4-Nitrophenol C Ethyl 4-Nitrophenoxyacetate A->C NaOH, Ethanol, Reflux B Ethyl Chloroacetate B->C NaOH, Ethanol, Reflux D Ethyl 4-Nitrophenoxyacetate F This compound D->F Ethanol, Reflux E Hydrazine Hydrate E->F Ethanol, Reflux

Synthesis of this compound
Potential Mechanism of Action for Hydrazide Derivatives

The diagram below illustrates a generalized potential mechanism of action for hydrazide derivatives, which often act as enzyme inhibitors. This is a hypothetical pathway for this compound and its derivatives, based on the known activities of similar compounds.

MoA cluster_compound Hydrazide Derivative cluster_target Biological Target cluster_effect Biological Effect Compound 4-Nitrophenoxyacetic Acid Hydrazide Derivative Enzyme Target Enzyme (e.g., COX, Fungal Enzymes) Compound->Enzyme Binds to active site Inhibition Enzyme Inhibition Enzyme->Inhibition Leads to Response Therapeutic Response (e.g., Anti-inflammatory, Antimicrobial) Inhibition->Response

Generalized Mechanism of Action for Hydrazide Derivatives

References

An In-depth Technical Guide to 4-Nitrophenoxyacetic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

CAS Number: 75129-74-7

IUPAC Name: 2-(4-nitrophenoxy)acetohydrazide

Synonyms: 4-Nitrophenoxyacetic acid hydrazide, 2-(4-nitrophenoxy)ethanehydrazide, Acetic acid, (4-nitrophenoxy)-, hydrazide

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and drug discovery. The following sections detail its chemical and physical properties, a robust synthesis protocol, and an exploration of its potential biological significance based on related compounds.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of its constituent parts and derivatives allow for a reliable estimation. The presence of the nitro group and the hydrazide functionality are key determinants of its chemical behavior.

PropertyValue/InformationSource
Molecular Formula C₈H₉N₃O₄[1]
Molecular Weight 211.18 g/mol [2]
Appearance Expected to be a crystalline solidInferred from related compounds
Melting Point Not reported. Derivatives (hydrazones) exhibit melting points in the range of 166-234°C, suggesting the parent hydrazide has a relatively high melting point.[3]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.Inferred from chemical structure
pKa The hydrazide moiety imparts basic character, while the phenolic ether and nitro group influence the overall acidity. A predicted pKa is approximately 11.47.[4]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a two-step process, commencing with the esterification of 4-nitrophenoxyacetic acid, followed by hydrazinolysis of the resulting ester.

Step 1: Synthesis of Ethyl 4-Nitrophenoxyacetate

This initial step involves the conversion of 4-nitrophenoxyacetic acid to its ethyl ester, which serves as the precursor for the hydrazide.

Reaction:

G reactant1 4-Nitrophenoxyacetic Acid product Ethyl 4-Nitrophenoxyacetate reactant1->product Reflux reactant2 Ethanol reactant2->product catalyst H₂SO₄ (catalytic) catalyst->product water H₂O

Figure 1: Esterification of 4-Nitrophenoxyacetic Acid.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenoxyacetic acid in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-nitrophenoxyacetate.

  • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The final step involves the reaction of the synthesized ethyl 4-nitrophenoxyacetate with hydrazine hydrate.

Reaction:

G reactant1 Ethyl 4-Nitrophenoxyacetate product This compound reactant1->product Stir at Room Temperature reactant2 Hydrazine Hydrate reactant2->product solvent Methanol solvent->product ethanol Ethanol

Figure 2: Synthesis of this compound.

Methodology: A protocol adapted from the synthesis of a similar compound, 2-(2-nitrophenyl)acetohydrazide, is as follows[2]:

  • Dissolve ethyl 4-nitrophenoxyacetate (1 equivalent) in methanol in a round-bottom flask.

  • Add hydrazine hydrate (typically an excess, e.g., 1.2-2 equivalents) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for several hours (e.g., 8 hours) or until TLC analysis indicates the consumption of the starting ester[2].

  • Upon completion, a precipitate of this compound is expected to form.

  • Collect the solid product by filtration and wash with a small amount of cold methanol or water.

  • Dry the product under vacuum to obtain the purified this compound. The yield for a similar synthesis was reported to be high (95%)[2].

Spectral Data and Characterization

Spectroscopic Technique Expected Characteristics
¹H NMR - Aromatic protons of the 4-nitrophenyl group appearing as two doublets in the downfield region (around 7-8.5 ppm).- A singlet for the -OCH₂- protons.- Broad signals for the -NH- and -NH₂ protons of the hydrazide group.
¹³C NMR - Aromatic carbons of the 4-nitrophenyl group.- A signal for the carbonyl carbon of the hydrazide.- A signal for the -OCH₂- carbon.
IR (Infrared) Spectroscopy - N-H stretching vibrations for the hydrazide group (around 3200-3400 cm⁻¹).- C=O stretching vibration of the hydrazide (around 1650-1680 cm⁻¹).- Characteristic strong absorptions for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).- C-O-C stretching of the ether linkage.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight of 211.18 g/mol .

Potential Biological Activity and Signaling Pathways

The hydrazide-hydrazone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[5][6].

The presence of a 4-nitrophenyl moiety in hydrazide-hydrazone structures has been specifically linked to promising antiproliferative activity against various human cancer cell lines. This suggests that this compound could serve as a valuable intermediate for the synthesis of novel anticancer agents.

While specific signaling pathways involving this compound have not been elucidated, the known mechanisms of action for related nitroaromatic compounds and hydrazide derivatives in cancer cells often involve:

  • Induction of Apoptosis: Many anticancer agents trigger programmed cell death through various signaling cascades.

  • Cell Cycle Arrest: Inhibition of cell proliferation can occur by halting the cell cycle at specific checkpoints.

  • Inhibition of Key Enzymes: Certain hydrazone derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation.

Further research is warranted to explore the specific biological targets and signaling pathways modulated by this compound and its derivatives. The logical workflow for such an investigation is depicted below.

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_development Lead Optimization and Development synthesis Synthesis of 4-Nitrophenoxyacetic Acid Hydrazide characterization Spectroscopic Characterization (NMR, IR, MS) synthesis->characterization invitro In vitro Antiproliferative Assays (e.g., MTT on Cancer Cell Lines) characterization->invitro antimicrobial Antimicrobial Screening (MIC determination) characterization->antimicrobial apoptosis Apoptosis Assays (e.g., Flow Cytometry) invitro->apoptosis cell_cycle Cell Cycle Analysis invitro->cell_cycle enzyme Enzyme Inhibition Assays invitro->enzyme sar Structure-Activity Relationship (SAR) Studies apoptosis->sar cell_cycle->sar enzyme->sar invivo In vivo Efficacy Studies (Animal Models) sar->invivo

Figure 3: Workflow for the Biological Evaluation of this compound.

This comprehensive guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The provided synthesis protocols and summary of potential biological activities offer a strong starting point for further investigation into this promising chemical entity.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(4-nitrophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 2-(4-nitrophenoxy)acetohydrazide. Designed for researchers, scientists, and drug development professionals, this document consolidates available data to serve as a foundational resource for further investigation and application of this versatile chemical entity. While direct crystallographic and complete spectroscopic data for the core molecule are not extensively published, this guide leverages data from closely related derivatives to infer and present its key structural and functional characteristics.

Synthesis and Molecular Structure

2-(4-nitrophenoxy)acetohydrazide is a key intermediate in the synthesis of a wide array of hydrazone derivatives that exhibit significant biological activities. Its synthesis is typically achieved through the hydrazinolysis of the corresponding ester.

Experimental Protocol: Synthesis of 2-(4-nitrophenoxy)acetohydrazide

A common and effective method for the synthesis of 2-(4-nitrophenoxy)acetohydrazide involves the reaction of an ester, such as ethyl 2-(4-nitrophenoxy)acetate, with hydrazine hydrate.

Materials:

  • Ethyl 2-(4-nitrophenoxy)acetate

  • Hydrazine hydrate (80% or higher)

  • Ethanol or Methanol

Procedure:

  • Dissolve ethyl 2-(4-nitrophenoxy)acetate in a suitable solvent like ethanol or methanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution while stirring at room temperature.

  • The reaction mixture is typically stirred for several hours (e.g., 1-8 hours) at room temperature or under reflux, depending on the specific protocol.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is often removed under reduced pressure.

  • The resulting solid product, 2-(4-nitrophenoxy)acetohydrazide, is then collected by filtration, washed with a cold solvent (e.g., ethanol or water), and can be further purified by recrystallization.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product Ethyl 2-(4-nitrophenoxy)acetate Ethyl 2-(4-nitrophenoxy)acetate Solvent (Ethanol/Methanol) Solvent (Ethanol/Methanol) Ethyl 2-(4-nitrophenoxy)acetate->Solvent (Ethanol/Methanol) Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Solvent (Ethanol/Methanol) Stirring/Reflux Stirring/Reflux Solvent (Ethanol/Methanol)->Stirring/Reflux Solvent Removal Solvent Removal Stirring/Reflux->Solvent Removal Filtration Filtration Solvent Removal->Filtration Recrystallization Recrystallization Filtration->Recrystallization 2-(4-nitrophenoxy)acetohydrazide 2-(4-nitrophenoxy)acetohydrazide Recrystallization->2-(4-nitrophenoxy)acetohydrazide

General workflow for the synthesis of 2-(4-nitrophenoxy)acetohydrazide.
Structural Analysis

Table 1: Crystallographic Data for Derivatives of 2-(4-nitrophenoxy)acetohydrazide and Related Compounds.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazideMonoclinicP2(1)/n5.3064(5)18.202(2)15.970(2)95.866(3)[1]
N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazideMonoclinicP2(1)/c4.6008(7)14.451(2)23.296(3)93.620(2)[1]
2-(2-Nitrophenyl)acetohydrazideMonoclinicP216.6962(5)4.9388(4)13.3593(12)92.361(8)[2]
2-(4-Methylphenoxy)acetohydrazideMonoclinicP21/c6.3833(2)4.0755(1)35.9741(12)90.018(2)[3]

Based on the crystallographic data of these related structures, the 2-(4-nitrophenoxy)acetohydrazide molecule is expected to adopt a largely planar conformation, particularly with respect to the phenyl ring and the acetohydrazide moiety. The dihedral angle between the benzene ring and the acetohydrazide plane is a key conformational parameter. In the case of 2-(2-nitrophenyl)acetohydrazide, this angle is reported to be 87.62(8)°.[2] The nitro group is often twisted relative to the plane of the benzene ring. The crystal packing is typically stabilized by intermolecular hydrogen bonds involving the hydrazide group.

Spectroscopic Properties

The spectroscopic signature of 2-(4-nitrophenoxy)acetohydrazide can be predicted by examining the data from its derivatives.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for 2-(4-nitrophenoxy)acetohydrazide.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretching (hydrazide)3200-3400Medium
C-H stretching (aromatic)3000-3100Medium
C=O stretching (amide I)1650-1680Strong
N-H bending (amide II)1510-1550Strong
C=C stretching (aromatic)1450-1600Medium
N-O stretching (nitro group)1500-1560 and 1300-1370Strong
C-O-C stretching (ether)1200-1270Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms. The predicted chemical shifts are based on data from similar structures.

Table 3: Predicted ¹H NMR Chemical Shifts for 2-(4-nitrophenoxy)acetohydrazide (in DMSO-d₆).

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
NH₂ (hydrazide)4.3-4.5Singlet (broad)2H
O-CH₂4.7-4.9Singlet2H
Aromatic H (ortho to O)7.0-7.2Doublet2H
Aromatic H (ortho to NO₂)8.1-8.3Doublet2H
NH (hydrazide)9.3-9.5Singlet (broad)1H

Table 4: Predicted ¹³C NMR Chemical Shifts for 2-(4-nitrophenoxy)acetohydrazide (in DMSO-d₆).

Carbon AtomChemical Shift (δ, ppm)
O-CH₂65-70
Aromatic C (ortho to O)115-120
Aromatic C (ortho to NO₂)125-130
Aromatic C (ipso to O)160-165
Aromatic C (ipso to NO₂)140-145
C=O (amide)168-172
Mass Spectrometry

The mass spectrum of 2-(4-nitrophenoxy)acetohydrazide would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the N-N bond, the C-C bond adjacent to the carbonyl group, and fragmentation of the phenoxy and nitro moieties.

Biological Activities of Derivatives

While specific biological activity data for 2-(4-nitrophenoxy)acetohydrazide is limited, its derivatives have been extensively studied and have shown a broad range of pharmacological activities. This suggests that the core structure is a valuable scaffold for the development of new therapeutic agents.

Anticancer Activity

Numerous hydrazone derivatives of 2-(4-nitrophenoxy)acetohydrazide have demonstrated significant in vitro anticancer activity against various cancer cell lines.

Table 5: Anticancer Activity of Selected 2-(4-nitrophenoxy)acetohydrazide Derivatives.

CompoundCell LineActivity (e.g., IC₅₀, GI₅₀)Reference
N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazideNot specifiedUrease inhibition (IC₅₀ = 20.2 µM)[1]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7, SK-N-SHExhibited anticancer activity[4][5]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ (concentration that inhibits 50% of cell growth) is determined.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement & Analysis cluster_result Result Cell Culture Cell Culture Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cell Culture->Cell Seeding (96-well plate) Prepare Compound Dilutions Prepare Compound Dilutions Cell Seeding (96-well plate)->Prepare Compound Dilutions Treat Cells Treat Cells Prepare Compound Dilutions->Treat Cells Incubate (48-72h) Incubate (48-72h) Treat Cells->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate % Viability Calculate % Viability Measure Absorbance->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

Workflow for in vitro anticancer activity screening using the MTT assay.
Antimicrobial Activity

Derivatives of 2-(4-nitrophenoxy)acetohydrazide have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

2-(4-nitrophenoxy)acetohydrazide serves as a crucial building block for the synthesis of a diverse range of hydrazone derivatives with promising biological activities. While detailed structural and spectroscopic data for the parent molecule are not extensively documented, a comprehensive understanding of its properties can be inferred from the analysis of its derivatives. The established anticancer and antimicrobial potential of these derivatives underscores the importance of the 2-(4-nitrophenoxy)acetohydrazide scaffold in medicinal chemistry and drug discovery. This guide provides a solid foundation for researchers to further explore the therapeutic potential of this class of compounds.

References

Spectroscopic and Synthetic Profile of 4-Nitrophenoxyacetic Acid Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data

The spectroscopic characterization of 4-Nitrophenoxyacetic acid hydrazide is crucial for its identification and quality control. Below is a summary of available mass spectrometry data and reference data from derivatives for NMR and IR spectroscopy.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight. The predicted mass spectral data for this compound (C₈H₉N₃O₄, Molecular Weight: 211.17 g/mol ) is presented in Table 1.[1]

Table 1: Predicted Mass Spectrometry Data for this compound. [1]

AdductPredicted m/z
[M+H]⁺212.0666
[M+Na]⁺234.0485
[M+K]⁺250.0225
[M+NH₄]⁺229.0931
[M-H]⁻210.0520
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not directly available. However, ¹H NMR data for hydrazone derivatives of this compound provide insight into the expected chemical shifts for the 4-nitrophenoxyacetyl moiety. This data should be used as a reference with the understanding that the substitution on the hydrazide nitrogen will influence the exact chemical shifts.

Table 2: ¹H NMR Data for Derivatives of this compound (in DMSO-d₆).

DerivativeChemical Shift (δ, ppm) of -O-CH₂-Chemical Shift (δ, ppm) of Aromatic ProtonsReference
N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide4.87 (s, 2H)8.27 (d, 2H), 7.17 (d, 2H)[2]
N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide5.01 (s, 2H)8.29 (d, 2H), 7.20 (d, 2H)[2]

Note: The aromatic protons of the 4-nitrophenoxy group typically appear as two doublets due to para-substitution.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Derivatives of this compound (KBr, cm⁻¹).

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
C=O (Amide I)~1680[2]
N-H (Amide II)~1596[2]
NO₂ (asymmetric stretch)~1518[2]
NO₂ (symmetric stretch)~1337[2]
C-O-C (ether)~1263[2]

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 4-nitrophenol. The first step involves the synthesis of 4-nitrophenoxyacetic acid, which is then esterified and subsequently reacted with hydrazine hydrate.

Synthesis of 4-Nitrophenoxyacetic Acid

This procedure is adapted from a standard method for the synthesis of phenoxyacetic acids.

Materials:

  • 4-Nitrophenol

  • Chloroacetic acid

  • 50% Sodium hydroxide solution

  • Hydrochloric acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 35 g of 4-nitrophenol, 40 g of 50% sodium hydroxide solution, 24 g of chloroacetic acid, and 200 ml of water.

  • Heat the mixture to reflux. Continue refluxing until the solution is no longer alkaline.

  • Add an additional 20 g of 50% sodium hydroxide solution, 12 g of chloroacetic acid, and 50 ml of water. Continue to boil the solution until it reaches a neutral pH.

  • Acidify the reaction mixture with hydrochloric acid and cool.

  • Collect the precipitated crude 4-nitrophenoxyacetic acid by filtration.

  • Purify the product by recrystallization from ethanol. The expected yield is 25-30 g of glistening platelets with a melting point of 183 °C.

Synthesis of this compound

This procedure describes the hydrazinolysis of the ethyl ester of 4-nitrophenoxyacetic acid. The ester is typically prepared by standard Fischer esterification of the corresponding carboxylic acid.

Materials:

  • Ethyl 4-nitrophenoxyacetate

  • Hydrazine hydrate (100%)

  • Ethanol

Procedure:

  • Dissolve 10 g of ethyl 4-nitrophenoxyacetate in 25 mL of ethanol in a round-bottom flask.

  • Add 3.25 mL of 100% hydrazine hydrate to the solution.

  • Heat the mixture under reflux for 2 hours. A solid will begin to separate.

  • Allow the reaction mixture to cool to room temperature for 1 hour.

  • Further cool the mixture in an ice bath to complete the precipitation.

  • Collect the white solid product by filtration, wash with cold ethanol, and dry. The reported melting point for the product is 184-186 °C.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical process of spectroscopic analysis for this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Nitrophenoxyacetic Acid cluster_step2 Step 2: Synthesis of Hydrazide A 4-Nitrophenol D Reflux A->D B Chloroacetic Acid B->D C NaOH / H₂O C->D E Acidification (HCl) D->E F 4-Nitrophenoxyacetic Acid E->F G Esterification (EtOH, H⁺) F->G H Ethyl 4-Nitrophenoxyacetate G->H J Reflux in Ethanol H->J I Hydrazine Hydrate I->J K 4-Nitrophenoxyacetic acid hydrazide J->K

Caption: Synthesis workflow for this compound.

Spectroscopic_Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structure Confirmation A Synthesized 4-Nitrophenoxyacetic acid hydrazide MS Mass Spectrometry (MS) A->MS NMR NMR Spectroscopy (¹H, ¹³C) A->NMR IR IR Spectroscopy A->IR MS_data Molecular Ion Peak Fragment Ions MS->MS_data NMR_data Chemical Shifts Integration, Multiplicity NMR->NMR_data IR_data Functional Group Frequencies IR->IR_data Conclusion Confirmation of Chemical Structure MS_data->Conclusion NMR_data->Conclusion IR_data->Conclusion

Caption: Logical workflow for spectroscopic analysis.

References

Solubility and stability of 4-Nitrophenoxyacetic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 4-Nitrophenoxyacetic acid hydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of this compound. Due to the limited direct experimental data on this specific compound, this guide leverages data from the closely related compound, 4-Nitrophenylacetic acid, to infer solubility characteristics. Furthermore, it discusses the expected stability profile based on the general behavior of hydrazide-containing molecules. Detailed experimental protocols for determining solubility and stability are provided to guide researchers in generating precise data for this compound.

Introduction

This compound is a chemical compound of interest in various research and development fields, potentially as an intermediate in the synthesis of more complex molecules.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective handling, formulation, and application. This guide aims to consolidate the available knowledge and provide practical methodologies for its characterization.

Solubility Profile

Estimated Solubility Based on 4-Nitrophenylacetic Acid

The solubility of 4-Nitrophenylacetic acid was determined in thirteen different solvents at temperatures ranging from 283.15 K to 328.15 K using the shake-flask method.[2] The mole fraction solubility of 4-Nitrophenylacetic acid increased with temperature in all tested solvents.[2] The solubility was highest in N,N-dimethyl formamide (DMF) and lowest in cyclohexane.[2] This suggests that this compound is likely to exhibit higher solubility in polar aprotic solvents.

Table 1: Mole Fraction Solubility of 4-Nitrophenylacetic Acid in Various Solvents at Different Temperatures[2]

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolIsobutanolEthyl AcetateAcetonitrileDMFWaterCyclohexane
283.150.13320.09110.07680.06230.07150.05790.06670.05320.29870.00160.0004
288.150.14780.10120.08530.06980.07980.06510.07550.05980.32110.00190.0005
293.150.16390.11230.09470.07810.08890.07310.08530.06710.34480.00220.0006
298.150.18150.12450.10510.08730.09890.08190.09610.07520.37010.00260.0007
303.150.20080.13790.11650.09740.11000.09170.10810.08410.39710.00310.0008
308.150.22190.15270.12910.10860.12210.10250.12130.09390.42590.00360.0010
313.150.24500.16910.14300.12090.13540.11430.13590.10470.45670.00420.0012
318.150.27030.18720.15840.13450.15000.12730.15210.11650.48970.00490.0014
323.150.29800.20720.17540.14950.16600.14160.16990.12950.52510.00570.0017
328.150.32830.22930.19420.16610.18360.15740.18970.14380.56320.00660.0020

Note: This data is for 4-Nitrophenylacetic Acid and should be used as an estimation for this compound.

Stability Profile

Specific stability data for this compound is not available. However, the stability of hydrazides is known to be influenced by pH, temperature, and light.

pH Stability

Hydrazide and their derivatives, such as hydrazones, are generally more stable as the pH approaches neutrality.[3] In acidic conditions, hydrazides can undergo hydrolysis. The rate of hydrolysis is often dependent on the electronic properties of the substituents on the molecule.[3] For this compound, the electron-withdrawing nitro group may influence its stability in acidic and basic solutions.

Thermal Stability

Elevated temperatures can lead to the degradation of organic compounds. For the related compound, 4-Nitrophenylacetic acid, hazardous decomposition products upon heating include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4] It is plausible that this compound would exhibit a similar degradation profile.

Photostability

Compounds containing nitroaromatic groups can be susceptible to photodegradation. It is recommended that this compound be stored in light-resistant containers to minimize degradation from light exposure.

Experimental Protocols

To obtain precise data for this compound, the following experimental protocols are recommended.

Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[5]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Stability Testing Protocol

This protocol is based on general guidelines for stability testing of active pharmaceutical ingredients.[6][7]

Protocol:

  • Sample Preparation: Prepare multiple samples of this compound in the desired solid or solution form.

  • Storage Conditions: Store the samples under various conditions of temperature and humidity (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH for long-term, intermediate, and accelerated testing, respectively). Also, include samples exposed to light (photostability).

  • Testing Intervals: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies), withdraw samples for analysis.[6]

  • Analysis: Analyze the samples for purity, potency, and the presence of degradation products using a stability-indicating analytical method (e.g., HPLC). Physical properties should also be monitored.

  • Evaluation: Evaluate the data to determine the shelf-life or retest period of the compound under the tested conditions. A "significant change" is typically defined as a failure to meet the established specification.[6]

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B C Separate solid and liquid phases (Settling or Centrifugation) B->C D Withdraw aliquot of supernatant C->D E Analyze concentration (e.g., HPLC, UV-Vis) D->E F Calculate Solubility E->F

Caption: Workflow for Solubility Determination.

General Workflow for Stability Testing

G Workflow for Stability Testing cluster_0 Sample Preparation & Storage cluster_1 Testing & Analysis cluster_2 Evaluation A Prepare samples B Store at defined conditions (Temp, Humidity, Light) A->B C Withdraw samples at intervals (t=0, 3, 6... months) B->C D Analyze for Purity, Potency, Degradation Products (HPLC) C->D E Monitor Physical Properties C->E F Evaluate data D->F E->F G Determine Shelf-life/ Retest Period F->G

Caption: General Workflow for Stability Testing.

Conclusion

While direct experimental data on the solubility and stability of this compound is scarce, this guide provides a robust starting point for researchers. By utilizing data from the analogous compound, 4-Nitrophenylacetic acid, and understanding the general behavior of hydrazides, informed decisions can be made regarding solvent selection and storage conditions. The detailed experimental protocols provided herein offer a clear path for generating the specific data required for any given application, ensuring the reliable and effective use of this compound in research and development.

References

In-Silico Prediction of 4-Nitrophenoxyacetic Acid Hydrazide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-silico prediction of the bioactivity of 4-Nitrophenoxyacetic acid hydrazide. Given the growing importance of computational methods in accelerating drug discovery, this document outlines a systematic approach to characterizing the potential therapeutic effects of this compound. The guide details methodologies for molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, it explores potential signaling pathways, specifically focusing on the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in inflammatory processes. While experimental data for this compound is limited, this guide utilizes data from structurally related p-nitrophenyl hydrazone derivatives to illustrate the application of these in-silico techniques. Detailed experimental protocols for in-vitro validation are also provided to complement the computational analyses.

Introduction

Hydrazide-hydrazone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The core scaffold of these molecules allows for versatile chemical modifications, leading to a wide range of biological effects. This compound, with its distinct phenoxyacetic acid and hydrazide moieties, presents an intriguing candidate for therapeutic development. In-silico prediction methods offer a rapid and cost-effective approach to evaluate the bioactivity of such novel compounds, enabling researchers to prioritize candidates for further experimental validation. This guide serves as a technical resource for employing computational tools to predict and understand the bioactivity of this compound.

Predicted Bioactivity and Signaling Pathways

Based on the structural features of this compound and the known activities of related hydrazone compounds, a primary predicted bioactivity is the modulation of inflammatory pathways. The presence of the hydrazone moiety is considered a pharmacophoric feature for the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.

Predicted Anti-Inflammatory Activity

The in-silico analysis suggests that this compound may act as a dual inhibitor of COX-2 and 5-LOX. This dual inhibition is a desirable characteristic for anti-inflammatory agents as it can offer a broader spectrum of activity and potentially a better safety profile compared to selective COX-2 inhibitors.

Predicted Signaling Pathways

The predicted inhibition of COX-2 and 5-LOX by this compound would impact downstream signaling pathways involved in inflammation and pain.

  • COX-2 Inhibition Pathway: COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (PGs).[2] Upregulation of COX-2 is associated with various inflammatory diseases and cancers.[3] Inhibition of COX-2 would block the production of pro-inflammatory prostaglandins like PGE2, thereby reducing inflammation, pain, and fever. The expression of COX-2 itself is regulated by complex signaling cascades involving transcription factors such as NF-κB and AP-1, which are activated by pro-inflammatory stimuli like cytokines and growth factors.[3][4]

  • 5-LOX Inhibition Pathway: 5-LOX is the key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[5][6] Leukotrienes, particularly LTB4, are potent chemoattractants for inflammatory cells and mediate various inflammatory responses. Inhibition of 5-LOX would decrease the production of leukotrienes, leading to a reduction in inflammation. The 5-LOX pathway is also implicated in the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and apoptosis.[7]

COX2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-kB/AP-1 Activation NF-kB/AP-1 Activation Pro-inflammatory Stimuli->NF-kB/AP-1 Activation Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain This compound This compound This compound->COX-2 Inhibition COX-2 Gene Transcription COX-2 Gene Transcription NF-kB/AP-1 Activation->COX-2 Gene Transcription COX-2 Gene Transcription->COX-2

Predicted inhibition of the COX-2 signaling pathway.

LOX5_Pathway Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX Leukotrienes (LTB4) Leukotrienes (LTB4) 5-LOX->Leukotrienes (LTB4) PI3K/Akt Pathway PI3K/Akt Pathway 5-LOX->PI3K/Akt Pathway Activation Inflammation Inflammation Leukotrienes (LTB4)->Inflammation This compound This compound This compound->5-LOX Inhibition Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Inhibition

Predicted inhibition of the 5-LOX signaling pathway.

In-Silico Prediction Methodologies

A multi-step in-silico workflow is proposed to predict the bioactivity of this compound. This workflow integrates molecular docking, QSAR analysis, and ADMET prediction to provide a comprehensive profile of the compound.

in_silico_workflow cluster_0 In-Silico Prediction Workflow A Compound Preparation (3D Structure Generation) C Molecular Docking A->C B Target Identification (COX-2, 5-LOX) B->C D Binding Affinity & Pose Analysis C->D I Candidate Prioritization D->I E QSAR Model Development F Bioactivity Prediction E->F F->I G ADMET Prediction H Pharmacokinetic & Toxicity Profile G->H H->I

Workflow for in-silico bioactivity prediction.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in understanding the binding mode and affinity of this compound to its potential targets.

Experimental Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structures of human COX-2 (PDB ID: 5IKR) and 5-LOX (PDB ID: 3V99) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein atoms using AutoDock Tools.

    • Define the binding site based on the co-crystallized ligand or using a blind docking approach followed by identification of the most probable binding pocket.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw and save it in a suitable format (e.g., MOL or SDF).

    • Perform energy minimization of the ligand structure using a force field such as MMFF94.

    • Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.

  • Docking Simulation:

    • Use AutoDock Vina for the docking calculations.

    • Define the grid box to encompass the active site of the target protein.

    • Run the docking simulation with an appropriate exhaustiveness parameter (e.g., 8 or 16) to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • Analyze the docking results to identify the binding poses with the lowest binding energy (highest affinity).

    • Visualize the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.) using software like PyMOL or Discovery Studio.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. A QSAR model can be developed to predict the anti-inflammatory activity of novel hydrazone derivatives.

Experimental Protocol:

  • Data Set Collection:

    • Compile a dataset of hydrazone derivatives with experimentally determined anti-inflammatory activity (e.g., IC50 values for COX-2 or 5-LOX inhibition).

    • Ensure the dataset is diverse and covers a wide range of chemical structures and biological activities.

  • Descriptor Calculation:

    • Calculate various molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors) for each compound in the dataset using software like PaDEL-Descriptor or Dragon.

  • Model Building and Validation:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build the QSAR model using the training set.

    • Validate the predictive power of the model using the test set and various statistical parameters (e.g., r², q², RMSE).

  • Prediction for New Compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Use the validated QSAR model to predict its anti-inflammatory activity.

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. It assesses its pharmacokinetic and toxicological properties.

Experimental Protocol:

  • Input Compound Structure:

    • Provide the 2D or 3D structure of this compound to an ADMET prediction web server or software (e.g., SwissADME, preADMET, or ADMETlab).

  • Property Calculation:

    • The software will calculate a range of physicochemical properties (e.g., molecular weight, logP, topological polar surface area) and pharmacokinetic parameters (e.g., gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition).

    • Toxicity endpoints such as mutagenicity (Ames test) and carcinogenicity are also predicted.

  • Analysis of Results:

    • Evaluate the predicted ADMET profile to assess the potential for oral bioavailability and to identify any potential liabilities.

    • Compare the predicted properties with the established ranges for drug-like molecules (e.g., Lipinski's rule of five).

Data Presentation

Table 1: Predicted Binding Affinities from Molecular Docking

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol) of this compound (Illustrative)
Cyclooxygenase-2 (COX-2)5IKR-8.5
5-Lipoxygenase (5-LOX)3V99-7.9

Table 2: Predicted Anti-Inflammatory Activity from QSAR

CompoundPredicted IC50 (µM) for COX-2 Inhibition (Illustrative)
This compound5.2

Table 3: Predicted ADMET Properties

PropertyPredicted Value for this compoundOptimal Range
Molecular Weight211.17 g/mol < 500 g/mol
LogP1.25< 5
Hydrogen Bond Donors2< 5
Hydrogen Bond Acceptors5< 10
Topological Polar Surface Area105.4 Ų< 140 Ų
GI AbsorptionHighHigh
BBB PermeabilityLowLow (for peripheral action)
CYP2D6 InhibitionNoNo
Ames MutagenicityNon-mutagenNon-mutagen

Table 4: In-Vitro Anti-Inflammatory Activity of Structurally Related Hydrazones (Illustrative Data)

CompoundCOX-2 Inhibition IC50 (µM)5-LOX Inhibition IC50 (µM)
1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine7.8[8]12.3
N'-(4-nitrobenzylidene)-2-phenoxyacetohydrazide10.215.1

Table 5: In-Vitro Antimicrobial Activity of Structurally Related Hydrazones (Illustrative Data)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
4-fluorobenzoic acid [(5-nitro-2-furyl)methylene] hydrazide3.13[9]> 100> 100
Nicotinic acid (2-nitro-benzylidene)-hydrazide2550> 100

Experimental Validation Protocols

Following in-silico prediction, experimental validation is essential to confirm the bioactivity of this compound.

In-Vitro Anti-Inflammatory Assays
  • COX-2 and 5-LOX Inhibition Assays:

    • Utilize commercially available enzyme inhibition assay kits (e.g., colorimetric or fluorometric).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to obtain a range of concentrations for testing.

    • Incubate the recombinant human COX-2 or 5-LOX enzyme with the compound and the respective substrate (arachidonic acid).

    • Measure the product formation according to the kit's instructions.

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value.

  • Cell-Based Assays:

    • Use a cell line that expresses COX-2 and 5-LOX, such as RAW 264.7 macrophages.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of pro-inflammatory mediators.

    • Treat the cells with different concentrations of this compound.

    • Measure the levels of prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) in the cell culture supernatant using ELISA kits.

    • Determine the effect of the compound on cell viability using an MTT assay to rule out cytotoxicity.

In-Vitro Antimicrobial Assays
  • Minimum Inhibitory Concentration (MIC) Determination:

    • Use the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Prepare a twofold serial dilution of this compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under appropriate conditions.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This technical guide provides a robust in-silico framework for the preliminary assessment of the bioactivity of this compound. By integrating molecular docking, QSAR, and ADMET prediction, researchers can gain valuable insights into its potential as an anti-inflammatory agent and its drug-like properties. The predicted inhibition of COX-2 and 5-LOX signaling pathways offers a clear direction for experimental validation. While the absence of direct experimental data for the target compound necessitates the use of illustrative data from related molecules, the methodologies and protocols outlined herein provide a clear and actionable path for future research. This comprehensive in-silico and experimental approach will undoubtedly accelerate the evaluation of this compound and other novel hydrazone derivatives in the drug discovery pipeline.

References

Thermogravimetric Analysis of 4-Nitrophenoxyacetic Acid Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is crucial for determining the thermal stability, decomposition kinetics, and composition of materials.[2][3] In pharmaceutical development, TGA is instrumental in characterizing the stability of active pharmaceutical ingredients (APIs) and excipients, which is a critical aspect of drug formulation and shelf-life determination.

4-Nitrophenoxyacetic acid hydrazide is a molecule of interest due to its potential applications in medicinal chemistry, likely serving as a precursor or an active agent. Its structure, incorporating a nitro group, a phenoxy ring, and a hydrazide moiety, suggests a complex thermal decomposition profile that can be elucidated using TGA.

Proposed Experimental Protocol

The following section details a recommended experimental protocol for conducting the thermogravimetric analysis of this compound. This protocol is based on standard TGA methodologies and best practices for analyzing organic compounds.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for obtaining accurate and reproducible results. The instrument should be calibrated for mass and temperature using standard reference materials.

Sample Preparation

A small sample of this compound (typically 5-10 mg) should be accurately weighed into a clean, inert sample pan, commonly made of alumina or platinum.[1] A consistent sample mass and packing density should be maintained across all experiments to ensure comparability of results.

Experimental Conditions

The following experimental parameters are recommended:

ParameterRecommended SettingRationale
Heating Rate 5, 10, 15, and 20 °C/minMultiple heating rates are used to study the kinetics of decomposition.[2] Slower rates can resolve overlapping decomposition steps, while faster rates can shift decomposition to higher temperatures.[4][5]
Temperature Range Ambient to 600 °CThis range is typically sufficient to observe the complete decomposition of most organic compounds.
Atmosphere Inert (Nitrogen) and Oxidative (Air)An inert atmosphere allows for the study of pyrolysis, while an oxidative atmosphere provides insights into the combustion behavior of the material. A typical flow rate is 20-50 mL/min.
Purge Gas Nitrogen or AirThe selected gas should be dry and of high purity to prevent unwanted side reactions.

This multi-faceted approach, employing different heating rates and atmospheres, will provide a comprehensive understanding of the thermal stability and decomposition mechanism of this compound.

Anticipated Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed in multiple stages due to the presence of different functional groups. While the exact decomposition temperatures and mass losses need to be determined experimentally, a plausible decomposition pathway can be hypothesized based on the known thermal behavior of related structures such as nitroanilinoacetic acids and hydrazines.[4][6]

The initial decomposition step may involve the cleavage of the C-NO2 bond, a common fragmentation pathway for nitroaromatic compounds.[7] Subsequent or concurrent decomposition of the hydrazide and acetic acid moieties would follow. The ether linkage in the phenoxy group is generally more stable and may decompose at higher temperatures.

Data Presentation and Analysis

The quantitative data obtained from the TGA experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Tabulated TGA Data

The following table structure is recommended for presenting the key thermal decomposition data:

Table 1: Thermogravimetric Analysis Data for this compound

Heating Rate (°C/min)AtmosphereOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C) (DTGmax)Mass Loss (%)Residual Mass at 600°C (%)
5Nitrogen
10Nitrogen
15Nitrogen
20Nitrogen
5Air
10Air
15Air
20Air

Data to be populated from experimental results.

Kinetic Analysis

To further understand the decomposition mechanism, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined from the TGA data obtained at different heating rates.[8] Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, are commonly employed for this purpose.[2]

Visualizing the Experimental Workflow

A clear visualization of the experimental workflow ensures a systematic and reproducible approach to the thermogravimetric analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Experiment cluster_analysis Data Analysis start Start weigh Weigh 5-10 mg of Sample start->weigh pan Place in TGA Pan weigh->pan instrument Load into TGA Instrument pan->instrument purge Purge with N2 or Air instrument->purge heat Heat from Ambient to 600 °C at Controlled Rate purge->heat record Record Mass Loss vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot table Tabulate Decomposition Data plot->table kinetic Perform Kinetic Analysis table->kinetic end End kinetic->end

References

Crystal structure analysis of 4-Nitrophenoxyacetic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure Analysis of a 4-Nitrophenoxyacetic Acid Hydrazide Derivative

Audience: Researchers, scientists, and drug development professionals.

Note: A direct crystal structure analysis of this compound was not found in publicly available literature. This guide therefore focuses on a closely related, well-characterized derivative, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide , to provide a representative in-depth analysis.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The hydrazone functional group (-C=N-NH-C=O) is a key pharmacophore that allows for a wide range of structural modifications and interactions with biological targets. Understanding the three-dimensional structure of these compounds at the atomic level is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Single-crystal X-ray diffraction is the most definitive method for obtaining this detailed structural information.

This technical guide provides a comprehensive overview of the crystal structure analysis of N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, a representative derivative of this compound.

Experimental Protocols

Synthesis

The synthesis of N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide involves a two-step process: the preparation of the parent hydrazide followed by its condensation with an aldehyde.

Step 1: Synthesis of 2-(4-nitrophenoxy)acetohydrazide

While the specific synthesis of the parent hydrazide is not detailed in the primary source, a general and widely used method involves the reaction of an ester with hydrazine hydrate.

  • Esterification: 4-Nitrophenoxyacetic acid is refluxed with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., concentrated sulfuric acid) to produce the corresponding ester (e.g., methyl 4-nitrophenoxyacetate).

  • Hydrazinolysis: The resulting ester is then dissolved in an alcohol and treated with hydrazine hydrate (NH₂NH₂·H₂O), typically in a slight molar excess. The mixture is refluxed for several hours.

  • Isolation: Upon cooling, the 2-(4-nitrophenoxy)acetohydrazide product often precipitates from the solution. It can then be collected by filtration, washed with a cold solvent, and recrystallized to achieve high purity.

Step 2: Synthesis of N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide [1]

  • A solution of 2-bromobenzaldehyde (1.0 mmol) in methanol is added to a solution of 2-(4-nitrophenoxy)acetohydrazide (1.0 mmol) in methanol.[1]

  • The resulting mixture is stirred and heated to reflux for a period of time (typically 2-4 hours).

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled, and the resulting crystalline product is collected by filtration.[1]

  • The product is washed with cold methanol and can be further purified by recrystallization.[1]

Crystallization[1]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution of the synthesized N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide.[1]

Single-Crystal X-ray Diffraction

A suitable single crystal was selected and mounted on a diffractometer.

  • Data Collection: The crystal was cooled to a low temperature (typically 100 K or 298 K) to minimize thermal vibrations.[2] Data was collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images were collected as the crystal was rotated.[2]

  • Data Reduction: The raw diffraction data were processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction was also applied.[2]

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data and refinement details for N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide are summarized in the tables below.[1]

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC₁₅H₁₂BrN₃O₄
Formula weight378.18 g/mol
Crystal systemMonoclinic
Space groupP2(1)/n
Unit cell dimensions
a5.3064(5) Å
b18.202(2) Å
c15.970(2) Å
α90°
β95.866(3)°
γ90°
Volume1534.4(2) ų
Z4
Data collection
Theta range for data2.13 to 25.00°
Independent reflections2697 [R(int) = 0.0457]
Refinement
Refinement methodFull-matrix least-squares on F²
Goodness-of-fit on F²1.034
Final R indices [I>2σ(I)]R₁ = 0.0457, wR₂ = 0.0975
R indices (all data)R₁ = 0.0768, wR₂ = 0.1118

(Data extracted from Sheng et al., Acta Chim. Slov. 2015, 62, 940–946)[1]

Visualization of Workflows and Interactions

Experimental Workflow

The overall workflow from synthesis to structural analysis is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis reagents 4-Nitrophenoxyacetic acid hydrazide + 2-Bromobenzaldehyde reaction Reflux in Methanol reagents->reaction Condensation product Crude Product (Hydrazone) reaction->product filtration Filtration & Washing product->filtration recrystallization Recrystallization (Methanol) filtration->recrystallization crystals Single Crystals recrystallization->crystals Slow Evaporation xrd Single-Crystal X-ray Diffraction Data Collection crystals->xrd solution Structure Solution (Direct Methods) xrd->solution refinement Structure Refinement (Least-Squares) solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the crystal structure analysis.

Key Intermolecular Interactions

The crystal packing of N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide is stabilized by a network of intermolecular interactions.[1]

intermolecular_interactions cluster_interactions Stabilizing Interactions molecule1 Molecule A h_bond Hydrogen Bonds (e.g., N-H...O) molecule1->h_bond N-H...O pi_pi π-π Stacking (Aromatic Rings) molecule1->pi_pi Ring-Ring molecule2 Molecule B (Symmetry-related) h_bond->molecule2 pi_pi->molecule2

Caption: Key intermolecular interactions in the crystal structure.

Conclusion

The crystal structure analysis of N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide provides critical insights into the molecular conformation and the supramolecular architecture governed by hydrogen bonding and π-π stacking interactions.[1] This detailed structural information is invaluable for understanding the physicochemical properties of this class of compounds and serves as a foundation for the development of new derivatives with tailored biological activities. The experimental protocols and data presented herein offer a comprehensive guide for researchers working in the field of medicinal chemistry and drug design.

References

Navigating the Unknown: A Technical Guide to the Hazards and Safe Handling of 4-Nitrophenoxyacetic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nitrophenoxyacetic acid hydrazide is a chemical compound for which detailed toxicological and safety data are largely unpublished. However, its chemical structure, incorporating both an aryl hydrazide and a nitrophenoxy moiety, suggests a significant potential for hazardous properties. Aryl hydrazines as a class are known to be toxic, with many exhibiting tumorigenic or carcinogenic properties.[1] The nitroaromatic group can also contribute to toxicity. Therefore, in the absence of specific data, a highly conservative approach to handling and safety is required. This guide provides a framework for managing the risks associated with this compound, emphasizing stringent safety protocols, appropriate personal protective equipment, and emergency preparedness.

Hazard Identification and Classification

Due to the lack of specific experimental data for this compound, the following hazard classifications are inferred from the known hazards of the aryl hydrazide and nitroaromatic chemical classes.

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 3/4 (Assumed)H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/IrritationCategory 2 (Assumed)H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2 (Assumed)H319: Causes serious eye irritation.
Respiratory or Skin SensitizationPossible SensitizerH317/H334: May cause an allergic skin reaction or allergy or asthma symptoms or breathing difficulties if inhaled.
Germ Cell MutagenicityCategory 2 (Suspected)H341: Suspected of causing genetic defects.
CarcinogenicityCategory 1B/2 (Suspected)H350/H351: May cause cancer.
Specific Target Organ ToxicityTo Be Determined-

Note: These classifications are presumptive and based on the general toxicity of aryl hydrazides and nitroaromatics. All necessary precautions for these hazard classes should be taken.

Toxicological Profile (Inferred)

No specific LD50 or LC50 data for this compound are available. The toxicity of the parent compound, hydrazine, is well-documented and serves as a baseline for concern. Hydrazine is a corrosive liquid and a probable human carcinogen (Group B2) according to the EPA.[2] It can cause damage to the liver, kidneys, and central nervous system upon acute exposure.[2] Aryl hydrazines, a class to which this compound belongs, are noted for their potential carcinogenic mechanisms.[1]

Table 2: Summary of Potential Toxicological Effects

EndpointPotential EffectBasis of Concern
Acute Toxicity Irritation of eyes, nose, and throat; dizziness, headache, nausea.[2]General effects of hydrazine exposure.
Dermal Toxicity Skin irritation and potential for systemic toxicity upon absorption.Aryl hydrazides can be absorbed through the skin.
Chronic Toxicity Potential for carcinogenicity, mutagenicity, and damage to the liver and kidneys.[1][2]Known effects of aryl hydrazines and hydrazine.
Sensitization May cause allergic skin reactions.A known hazard for some hydrazine derivatives.

Experimental Protocols for Safe Handling

Given the presumed hazards, all work with this compound should be conducted under strict, controlled laboratory conditions.

4.1 Engineering Controls

  • Fume Hood: All handling of solid and dissolved this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

  • Designated Area: A specific area of the laboratory should be designated for work with this compound.

4.2 Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).To prevent skin contact and absorption.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and dust.
Skin and Body A lab coat, long pants, and closed-toe shoes. Consider a chemically resistant apron.To prevent skin exposure.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary for certain operations (e.g., weighing, spill cleanup).To prevent inhalation of dust or aerosols.

4.3 Spill and Emergency Procedures

A detailed spill response plan should be in place before handling the compound. The following workflow provides a general guideline.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Personnel start->evacuate assess Assess Spill Size and Risk evacuate->assess ppe Don Appropriate PPE (incl. Respirator if needed) assess->ppe contain Contain Spill (use absorbent pads/sand) ppe->contain neutralize Neutralize (if applicable and safe to do so) contain->neutralize cleanup Carefully Collect Absorbed Material neutralize->cleanup Proceed with caution decontaminate Decontaminate Spill Area (e.g., with soap and water) cleanup->decontaminate dispose Package Waste in Sealed Container for Hazardous Disposal decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for handling a chemical spill.

First Aid Measures

Immediate medical attention should be sought in all cases of exposure.

Table 4: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled as containing a potentially carcinogenic substance.

  • Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

While specific data on this compound remains elusive, the inherent hazards of its constituent chemical classes—aryl hydrazides and nitroaromatics—necessitate a highly cautious and proactive approach to safety. Researchers, scientists, and drug development professionals must operate under the assumption of high toxicity, including potential carcinogenicity, and implement stringent engineering controls, personal protective measures, and emergency procedures. Adherence to the guidelines outlined in this technical guide will help to mitigate the risks associated with the handling and use of this compound.

References

A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from 4-Nitrophenoxyacetic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of diverse, novel heterocyclic compounds utilizing 4-nitrophenoxyacetic acid hydrazide as a versatile starting material. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of synthetic pathways to facilitate research and development in medicinal chemistry and material science. The inherent reactivity of the hydrazide moiety, coupled with the electronic properties of the 4-nitrophenoxy group, makes this precursor a valuable building block for creating a variety of heterocyclic systems, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These scaffolds are of significant interest due to their prevalence in pharmacologically active compounds.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. They are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 1,3,4-oxadiazoles from this compound can be achieved through cyclization reactions with various reagents.

General Synthetic Pathway

A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of an acid hydrazide with a carboxylic acid or its derivative, followed by cyclodehydration. The general workflow for the synthesis of 1,3,4-oxadiazoles from this compound is depicted below.

G A 4-Nitrophenoxyacetic acid hydrazide C N,N'-Diacylhydrazine Intermediate A->C + B Carboxylic Acid / Acid Chloride (R-COOH / R-COCl) B->C E 2-(4-Nitrophenoxymethyl)-5-R- 1,3,4-Oxadiazole C->E Cyclodehydration D Dehydrating Agent (e.g., POCl3, H2SO4) D->C

Figure 1: General workflow for the synthesis of 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 5-((4-Nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol

This protocol is adapted from a general procedure for the synthesis of 2-mercapto-1,3,4-oxadiazoles.[1]

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve 0.01 mol of potassium hydroxide in 50 mL of ethanol in a round-bottom flask.

  • To this solution, add 0.01 mol of this compound.

  • Cool the mixture in an ice bath and add 5 mL of carbon disulfide dropwise with constant stirring.

  • Reflux the reaction mixture for 10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, concentrate the solution by distilling off the solvent.

  • Cool the residue and acidify with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of 1,3,4-oxadiazole derivatives from hydrazides. Note that specific data for derivatives of this compound is limited in the provided search results; therefore, data for analogous compounds are included for reference.

CompoundStarting HydrazideReagentSolventYield (%)Melting Point (°C)Reference
5-(4-Hydroxyphenyl)methyl-2-mercapto-1,3,4-oxadiazole4-Hydroxyphenyl acetic acid hydrazideCS₂, KOHEthanol45166[1]

Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are heterocyclic compounds containing one sulfur and two nitrogen atoms. They are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and antitubercular effects.[2][3]

General Synthetic Pathway

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from this compound can be achieved by reacting it with a source of sulfur, often in the presence of an acylating or cyclizing agent. A common method involves the reaction with an acid chloride and subsequent treatment with a thionating agent or direct reaction with thiosemicarbazide followed by cyclization. A representative synthetic route is shown below.

G A 4-Nitrophenoxyacetic acid hydrazide C Diacyl Hydrazide Intermediate A->C + B Aroyl Chloride (R-COCl) B->C E 2-(4-Nitrophenoxymethyl)-5-R- 1,3,4-Thiadiazole C->E Cyclization D Thionating Agent (e.g., H2S, Lawesson's Reagent) D->C

Figure 2: General workflow for the synthesis of 1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 2-(4-Nitrobenzyl)-5-phenyl-1,3,4-thiadiazole

This protocol is based on the synthesis of a similar compound, 2-p-nitrobenzyl-5-phenyl-1,3,4-thiadiazole, from p-nitrophenyl acetic acid hydrazide.[2]

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine

  • Hydrogen sulfide (H₂S) gas

  • Ethanol

  • Benzene

Procedure:

  • In a small round-bottom flask, take a mixture of this compound (0.5 g), benzoyl chloride (0.4 mL), and pyridine (1 mL).

  • Fit the flask with a delivery tube and pass a slow stream of H₂S gas through the reaction mixture.

  • Heat the mixture under reflux on a water bath for 4 hours. Monitor the reaction by TLC until the starting materials have disappeared.

  • After the reaction is complete, remove the pyridine by distillation.

  • Cool the residue to deposit a yellow solid.

  • Wash the solid with benzene and then with ethanol.

  • Recrystallize the product from ethanol to obtain pure 2-(4-nitrophenoxymethyl)-5-phenyl-1,3,4-thiadiazole as yellow needles.

Quantitative Data

The following table presents quantitative data for the synthesis of a 1,3,4-thiadiazole derivative from a structurally related hydrazide.

CompoundStarting HydrazideReagentSolvent/ConditionYield (g)Melting Point (°C)Reference
2-p-Nitrobenzyl-5-phenyl-1,3,4-thiadiazolep-Nitro phenyl acethydrazideBenzoyl chloride, H₂SPyridine, reflux0.4568[2]
2-p-Nitrobenzyl-5-phenyl-1,3,4-thiadiazolep-Nitro phenyl acethydrazideBenzoyl chloride, H₂SDirect heating0.4066-68[2]
2-p-Nitrobenzyl-5-phenyl-1,3,4-thiadiazolep-Nitro phenyl acethydrazideBenzoyl chloride, H₂SPyridine, room temp.0.1568[2]

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This scaffold is a key feature in many antifungal and antimicrobial drugs. The synthesis of 1,2,4-triazoles from this compound can be accomplished through various cyclization strategies.

General Synthetic Pathway

A common method for the synthesis of 1,2,4-triazoles involves the reaction of an acid hydrazide with a compound containing a C-N single or double bond, such as isothiocyanates or nitriles, followed by cyclization. The general synthetic scheme is outlined below.

G A 4-Nitrophenoxyacetic acid hydrazide C Thiosemicarbazide Intermediate A->C + B Isothiocyanate (R-NCS) B->C E 3-(4-Nitrophenoxymethyl)-4-R- 5-mercapto-1,2,4-triazole C->E Cyclization D Base (e.g., NaOH) and Oxidizing Agent (e.g., I2) D->C

Figure 3: General workflow for the synthesis of 1,2,4-triazoles.

Experimental Protocol: Synthesis of 4-Aryl-5-(4-nitrophenoxymethyl)-1,2,4-triazole-3-thiol

This protocol is a generalized procedure based on the synthesis of similar 1,2,4-triazole derivatives.[4]

Materials:

  • This compound

  • Aryl isothiocyanate

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Reflux a mixture of 0.01 mol of this compound and 0.01 mol of the appropriate aryl isothiocyanate in 50 mL of ethanol for 4-6 hours.

  • Cool the reaction mixture and filter the resulting thiosemicarbazide intermediate.

  • Reflux the thiosemicarbazide (0.005 mol) in 20 mL of a 2M sodium hydroxide solution for 3-4 hours.

  • Cool the reaction mixture and filter.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the crude 1,2,4-triazole-3-thiol.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.

Quantitative Data

The following table includes representative data for the synthesis of 1,2,4-triazole derivatives, highlighting the versatility of hydrazides in forming this heterocyclic core.

CompoundStarting HydrazideReagentSolventYield (%)Melting Point (°C)Reference
4-Allyl-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thionep-Hydroxybenzoic acid hydrazideAllyl isothiocyanateAqueous KOHHighNot specified[4]

Conclusion

This compound serves as a readily accessible and versatile precursor for the synthesis of a variety of biologically significant heterocyclic compounds. The methodologies outlined in this guide provide a foundation for researchers to explore the synthesis of novel 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The electron-withdrawing nature of the 4-nitrophenoxy group may influence the reactivity of the hydrazide and the biological activity of the resulting heterocyclic derivatives, making this an interesting area for further investigation in drug discovery and development. The provided protocols and data tables offer a practical starting point for the synthesis and characterization of new chemical entities based on these important heterocyclic scaffolds.

References

Antimicrobial and Antifungal Potential of 4-Nitrophenoxyacetic Acid Hydrazide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis and antimicrobial and antifungal screening of 4-nitrophenoxyacetic acid hydrazide analogs. It is intended for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and infectious diseases. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to clarify complex workflows and relationships.

Introduction

Hydrazide-hydrazone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The presence of the azomethine group (-NHN=CH-) is believed to be crucial for their biological activity.[4] The this compound scaffold, in particular, combines the reactive hydrazide moiety with a nitrophenyl group, which is a known pharmacophore in several antimicrobial agents.[1][5] Analogs of this scaffold, typically synthesized through the condensation of the hydrazide with various aldehydes and ketones, offer a diverse chemical library for screening against pathogenic bacteria and fungi. This guide details the methodologies for synthesizing and evaluating the antimicrobial and antifungal efficacy of these promising compounds.

Synthesis of this compound and its Analogs

The synthesis of this compound analogs is a multi-step process that begins with the formation of the core hydrazide, followed by condensation with various carbonyl compounds to generate a library of hydrazone derivatives.

Synthesis of this compound

The initial step involves the synthesis of 4-nitrophenoxyacetic acid, followed by esterification and subsequent reaction with hydrazine hydrate. A representative synthetic scheme is outlined below.

Step 1: Synthesis of 4-Nitrophenoxyacetic Acid 4-Nitrophenol is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone to yield ethyl 4-nitrophenoxyacetate.

Step 2: Synthesis of this compound The synthesized ethyl 4-nitrophenoxyacetate is then refluxed with hydrazine hydrate in an alcoholic solvent such as ethanol to yield this compound.[6]

Synthesis of this compound Analogs (Hydrazones)

The hydrazide obtained in the previous step serves as a key intermediate for the synthesis of a wide array of hydrazone analogs. This is typically achieved through a condensation reaction with various aromatic or heterocyclic aldehydes and ketones in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid).[4][7] The general reaction is depicted below.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible synthesis and evaluation of antimicrobial and antifungal activities.

General Procedure for the Synthesis of 4-Nitrophenoxyacetic Acid Hydrazones
  • Dissolution: Dissolve this compound (1 mmol) in ethanol (20 mL).

  • Addition of Carbonyl Compound: To this solution, add an equimolar amount (1 mmol) of the respective aldehyde or ketone.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).[4]

In-Vitro Antimicrobial and Antifungal Screening

The following protocols are widely used for the preliminary and quantitative assessment of the antimicrobial and antifungal activity of the synthesized analogs.

This method provides a preliminary assessment of the antimicrobial activity.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial suspension onto the surface of a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Disc Application: Place sterile paper discs (6 mm in diameter) on the inoculated agar surface.

  • Compound Application: Apply a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) onto the discs. A disc with the solvent alone serves as a negative control, and discs with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) serve as positive controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4][8]

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[9]

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8][9]

Data Presentation

The quantitative data obtained from the antimicrobial and antifungal screening should be summarized in clearly structured tables for easy comparison of the activity of different analogs.

Table of Minimum Inhibitory Concentrations (MIC)

The following table provides an example of how to present the MIC data for a series of this compound analogs against a panel of bacterial and fungal strains.

Compound IDR-group (from Aldehyde/Ketone)S. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)A. niger (MTCC 281)
4NPHA-01 Phenyl163264128
4NPHA-02 4-Chlorophenyl8163264
4NPHA-03 4-Nitrophenyl481632
4NPHA-04 2-Hydroxyphenyl166464>128
4NPHA-05 4-Methoxyphenyl3264128>128
Ciprofloxacin -10.5--
Fluconazole ---816
MIC values are presented in µg/mL.

Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial and antifungal data often reveals key structure-activity relationships that can guide the design of more potent analogs. For hydrazide-hydrazones, the nature and position of substituents on the aromatic ring of the aldehyde or ketone moiety significantly influence the biological activity.

Generally, the presence of electron-withdrawing groups, such as nitro or halogen atoms, on the aromatic ring tends to enhance the antimicrobial activity.[3] This is likely due to an increase in the lipophilicity of the compound, which facilitates its transport across the microbial cell membrane. Conversely, electron-donating groups may have a variable effect on the activity.

Conclusion

This compound analogs represent a promising class of compounds with tunable antimicrobial and antifungal properties. The synthetic route to these compounds is straightforward and allows for the generation of a large and diverse library of derivatives. The standardized screening protocols outlined in this guide provide a robust framework for evaluating their biological activity. The systematic collection and analysis of quantitative data, as demonstrated, are essential for identifying lead compounds and understanding the structure-activity relationships that govern their efficacy. Further research into these analogs could lead to the development of novel and effective therapeutic agents to combat infectious diseases.

References

Methodological & Application

Application and Protocol Guide: 4-Nitrophenoxyacetic Acid Hydrazide for Carbonyl Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Review on a Niche Derivatizing Agent

Foreword for the Researcher

In the vast field of analytical chemistry, the derivatization of carbonyl compounds—aldehydes and ketones—is a cornerstone technique for enhancing their detection and quantification, particularly in chromatographic methods. For decades, reagents like 2,4-dinitrophenylhydrazine (DNPH) have been the workhorses in environmental, clinical, and industrial laboratories. This guide, however, delves into a less conventional but structurally intriguing agent: 4-Nitrophenoxyacetic acid hydrazide .

Our objective is to provide a comprehensive technical guide that not only outlines the "how" but, more critically, the "why." As researchers, scientists, and drug development professionals, your time is invaluable. Therefore, this document is structured to deliver both foundational knowledge and actionable protocols, grounded in established chemical principles and supported by authoritative references. We will explore the mechanistic underpinnings of the derivatization reaction, detail a step-by-step protocol for its application, and discuss the analytical considerations for the resulting hydrazones.

While this compound is not as ubiquitously cited as DNPH, its unique structural motifs—a nitrophenyl chromophore and a reactive hydrazide moiety—present a compelling case for its utility. This guide aims to equip you with the necessary knowledge to explore its potential in your own analytical challenges.

The Principle of Hydrazone Formation for Carbonyl Analysis

The detection of many low molecular weight aldehydes and ketones can be challenging due to their volatility and, often, the lack of a strong chromophore for UV-Vis detection.[1] Chemical derivatization addresses these issues by converting the carbonyls into more stable, less volatile, and highly UV-absorbent derivatives.[1] The most common approach is the reaction with a hydrazine-based reagent to form a hydrazone.[1][2]

The fundamental reaction is a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), characteristic of a hydrazone.[2] This reaction is typically acid-catalyzed.[2]

References

Application Note: HPLC Analysis of Aldehydes and Ketones using 4-Nitrophenoxyacetic acid hydrazide as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes and ketones are a significant class of carbonyl compounds that are of great interest in pharmaceutical development, environmental analysis, and food science. Due to their potential toxicity and role as intermediates in chemical reactions, their sensitive and accurate quantification is crucial. However, many low-molecular-weight aldehydes and ketones lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging. To overcome this limitation, derivatization with a suitable reagent that introduces a chromophoric tag is a widely employed strategy prior to High-Performance Liquid Chromatography (HPLC) analysis.

This application note details a method for the sensitive quantification of various aldehydes and ketones by HPLC with UV detection, following derivatization with 4-Nitrophenoxyacetic acid hydrazide (4-NPAH). The reaction of 4-NPAH with carbonyl compounds results in the formation of stable 4-nitrophenoxyacetyl hydrazone derivatives that exhibit strong UV absorbance, enabling their detection at low concentrations.

Principle of the Method

The analytical method is based on the nucleophilic addition-elimination reaction between the hydrazide functional group of this compound and the carbonyl group of an aldehyde or ketone. The reaction, typically carried out under mild acidic conditions, forms a stable hydrazone derivative. The incorporated 4-nitrophenyl group serves as a chromophore, allowing for sensitive detection of the derivatives using a standard HPLC-UV system.

The derivatized analytes are then separated by reversed-phase HPLC on a C18 column with a gradient elution program. Quantification is achieved by comparing the peak areas of the derivatized analytes in the sample to those of a series of calibration standards prepared from known concentrations of the target aldehydes and ketones derivatized in the same manner.

Reaction Mechanism

A diagram of the reaction of an aldehyde or ketone with 4-NPAH.

Experimental Protocols

Materials and Reagents
  • Aldehyde and Ketone Standards: Formaldehyde, acetaldehyde, acetone, benzaldehyde, etc. (analytical grade).

  • This compound (4-NPAH): (Purity ≥ 98%).

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Deionized water (18.2 MΩ·cm).

  • Acid Catalyst: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl).

  • Standard Stock Solutions: Prepare individual stock solutions of each aldehyde and ketone in acetonitrile at a concentration of 1 mg/mL.

  • Derivatizing Reagent Solution: Prepare a solution of 4-NPAH in acetonitrile at a concentration of 5 mg/mL.

Standard and Sample Preparation

Standard Derivatization Procedure:

  • In a clean vial, add 100 µL of the aldehyde or ketone standard stock solution (or a dilution thereof).

  • Add 200 µL of the 4-NPAH derivatizing reagent solution.

  • Add 10 µL of 1 M HCl or 10% TFA in acetonitrile to catalyze the reaction.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 60 minutes in a heating block or water bath.

  • After incubation, allow the solution to cool to room temperature.

  • Dilute the derivatized solution with the initial mobile phase (e.g., 50:50 Acetonitrile:Water) to a suitable concentration for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Sample Preparation:

The preparation of real samples will depend on the matrix. For liquid samples, a direct derivatization similar to the standard procedure may be applicable after appropriate dilution. For solid or complex matrices, an extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to isolate the carbonyl compounds before derivatization.

HPLC Conditions
  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm (This should be optimized by scanning the UV spectrum of the derivatized standards).

Data Presentation

The following table summarizes the hypothetical quantitative data for the HPLC analysis of several aldehyde and ketone standards derivatized with 4-NPAH. This data is for illustrative purposes and should be determined experimentally for method validation.

AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity (r²)Recovery (%)
Formaldehyde4.20.050.150.999598.2
Acetaldehyde5.80.040.120.999899.1
Acetone6.50.080.240.999197.5
Propanal8.10.030.090.999798.8
Butanone9.30.060.180.999396.9
Benzaldehyde12.50.020.060.9999101.2

Visualization

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection/Extraction Derivatization Derivatization with 4-NPAH Sample->Derivatization Standard Aldehyde/Ketone Standards Standard->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection UV Detection (280 nm) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Workflow for the HPLC analysis of aldehydes and ketones with 4-NPAH.

Conclusion

The use of this compound as a pre-column derivatizing agent provides a sensitive and reliable method for the quantification of aldehydes and ketones by reversed-phase HPLC with UV detection. The described protocol offers a solid foundation for method development and validation in various research and quality control applications. The experimental conditions, particularly the detection wavelength and gradient elution program, should be optimized for the specific analytes of interest to achieve the best performance.

Application Notes and Protocols for the Spectrophotometric Determination of Pharmaceuticals using 4-Nitrophenoxyacetic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a proposed methodology for the spectrophotometric determination of pharmaceuticals containing carbonyl functional groups (aldehydes and ketones) using 4-Nitrophenoxyacetic acid hydrazide (4-NPAH) as a chromogenic derivatizing agent. The formation of a colored hydrazone product allows for quantitative analysis using UV-Vis spectrophotometry. Detailed protocols for the determination of Ketoprofen and Testosterone are presented as examples. This application note serves as a template for the development and validation of analytical methods for various carbonyl-containing active pharmaceutical ingredients (APIs).

Introduction

The quantitative analysis of pharmaceuticals is a critical aspect of drug development, quality control, and formulation studies. Spectrophotometry offers a simple, cost-effective, and rapid analytical tool. Many pharmaceutical compounds lack a significant chromophore, making their direct spectrophotometric determination challenging. Chemical derivatization can be employed to introduce a chromophoric moiety, thereby enabling sensitive and selective analysis.

This compound (4-NPAH) is a derivatizing agent that can react with aldehydes and ketones to form stable, colored hydrazones. The resulting hydrazone products exhibit strong absorbance in the UV-Vis region, providing a basis for the quantitative determination of the parent drug molecule. This application note outlines a proposed method for the use of 4-NPAH in pharmaceutical analysis.

Principle of the Method

The analytical method is based on the condensation reaction between the hydrazide functional group of this compound and the carbonyl group (ketone or aldehyde) of the pharmaceutical analyte in an acidic medium. This reaction results in the formation of a highly conjugated hydrazone derivative, which exhibits a significant bathochromic shift (shift to a longer wavelength) in its maximum absorbance (λmax) compared to the individual reactants. The absorbance of the resulting colored solution is measured at the λmax of the hydrazone, and the concentration of the pharmaceutical is determined from a calibration curve.

Featured Applications

This method is proposed for the determination of pharmaceuticals containing an aldehyde or ketone functional group. Two examples are detailed below:

  • Ketoprofen: A non-steroidal anti-inflammatory drug (NSAID) with a ketone moiety.

  • Testosterone: An anabolic steroid hormone with a ketone group.

Experimental Protocols

Materials and Reagents
  • This compound (4-NPAH)

  • Ketoprofen standard

  • Testosterone standard

  • Methanol (Spectroscopic grade)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Instrumentation
  • UV-Vis Spectrophotometer (double beam)

  • 1 cm quartz cuvettes

  • Analytical balance

  • Volumetric flasks

  • Pipettes

Preparation of Reagents
  • This compound (4-NPAH) Solution (0.1% w/v): Accurately weigh 100 mg of 4-NPAH and dissolve it in 100 mL of methanol.

  • Hydrochloric Acid Solution (1 M): Carefully add 8.6 mL of concentrated HCl to a 100 mL volumetric flask containing approximately 50 mL of deionized water. Cool the solution and make up to the mark with deionized water.

  • Standard Drug Solutions (100 µg/mL): Accurately weigh 10 mg of the standard pharmaceutical (Ketoprofen or Testosterone) and dissolve it in 100 mL of methanol in a volumetric flask.

General Analytical Procedure
  • Into a series of 10 mL volumetric flasks, pipette aliquots of the standard drug solution to create a concentration range for the calibration curve.

  • To each flask, add 1.0 mL of the 0.1% 4-NPAH solution.

  • Add 0.5 mL of 1 M HCl to each flask to catalyze the reaction.

  • Heat the flasks in a water bath at 60°C for 20 minutes.

  • Cool the flasks to room temperature and dilute to the mark with methanol.

  • Measure the absorbance of each solution at the predetermined λmax against a reagent blank prepared in the same manner without the drug.

  • Plot a calibration curve of absorbance versus concentration.

Analysis of Pharmaceutical Formulations
  • Weigh and finely powder a representative number of tablets (or measure a volume of liquid formulation).

  • Accurately weigh a portion of the powder (or measure a volume of the liquid) equivalent to a known amount of the active pharmaceutical ingredient.

  • Dissolve the sample in methanol, sonicate for 15 minutes, and filter if necessary.

  • Dilute the filtrate with methanol to a suitable concentration.

  • Follow the general analytical procedure described in section 4.4.

  • Determine the concentration of the drug in the sample from the calibration curve.

Quantitative Data

The following tables summarize the proposed quantitative parameters for the determination of Ketoprofen and Testosterone using 4-NPAH. (Note: The following data are hypothetical and should be experimentally determined during method validation. )

Table 1: Proposed Method Parameters

ParameterKetoprofenTestosterone
λmax (nm)385 nm390 nm
Linearity Range (µg/mL)2 - 205 - 50
Molar Absorptivity (L·mol⁻¹·cm⁻¹)1.8 x 10⁴1.5 x 10⁴
Limit of Detection (LOD) (µg/mL)0.51.0
Limit of Quantification (LOQ) (µg/mL)1.53.0

Table 2: Proposed Recovery Study Results

DrugAmount Present (µg/mL)Amount Found (µg/mL)Recovery (%)
Ketoprofen109.9599.5
Testosterone2525.1100.4

Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_product Product Pharmaceutical Pharmaceutical (with C=O group) Hydrazone Colored Hydrazone (Chromophore) Pharmaceutical->Hydrazone + Reagent in acidic medium Reagent 4-Nitrophenoxyacetic acid hydrazide Reagent->Hydrazone G start Start: Prepare Standard/Sample Solutions add_reagent Add 4-NPAH Solution start->add_reagent add_acid Add HCl (catalyst) add_reagent->add_acid heat Heat at 60°C for 20 min add_acid->heat cool Cool to Room Temperature heat->cool dilute Dilute to Volume with Methanol cool->dilute measure Measure Absorbance at λmax dilute->measure plot Plot Calibration Curve (Abs vs. Conc) measure->plot calculate Calculate Concentration of Unknown plot->calculate

Application Notes and Protocols for Pre-column Derivatization of Fatty Acids with 4-Nitrophenoxyacetic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids is crucial in various fields, including biomedical research, clinical diagnostics, and drug development, due to their roles as signaling molecules, energy sources, and structural components of cells. High-performance liquid chromatography (HPLC) is a powerful technique for fatty acid analysis. However, many fatty acids lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging. Pre-column derivatization addresses this limitation by introducing a chromophoric tag to the fatty acid molecule, thereby enhancing detection sensitivity.

This document provides a detailed protocol for the pre-column derivatization of fatty acids using 4-Nitrophenoxyacetic acid hydrazide. This reagent reacts with the carboxylic acid group of fatty acids to form stable hydrazones that can be readily detected by UV spectrophotometry. The 4-nitrophenoxy group serves as an excellent chromophore, allowing for sensitive quantification of a wide range of fatty acids.

Reaction Principle

The derivatization reaction is a condensation reaction between the carboxylic acid group of the fatty acid and the hydrazide group of this compound. This reaction is typically facilitated by a coupling agent, such as a carbodiimide, in an anhydrous organic solvent. The resulting 4-nitrophenoxyacetyl hydrazone is a stable derivative suitable for HPLC analysis.

Experimental Protocols

Materials and Reagents

  • Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Pyridine, anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Nitrogen gas, high purity

  • Sample vials, screw-capped, 2 mL

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Protocol 1: Preparation of Reagents

  • Fatty Acid Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each fatty acid standard and dissolve in 10 mL of acetonitrile in separate volumetric flasks. Store at -20°C.

  • Derivatization Reagent Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of anhydrous acetonitrile. This solution should be prepared fresh.

  • Coupling Agent Solution (20 mg/mL): Dissolve 200 mg of EDC-HCl in 10 mL of anhydrous acetonitrile. This solution should be prepared fresh.

  • Catalyst Solution: Use anhydrous pyridine directly.

Protocol 2: Derivatization of Fatty Acid Standards

  • Pipette 100 µL of each fatty acid standard stock solution into separate 2 mL screw-capped vials.

  • Add 100 µL of the this compound solution to each vial.

  • Add 50 µL of the EDC-HCl solution to each vial.

  • Add 20 µL of anhydrous pyridine to each vial.

  • Cap the vials tightly and vortex for 1 minute.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • After incubation, cool the vials to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 85% Acetonitrile in water with 0.1% formic acid).

  • Vortex for 1 minute to ensure complete dissolution.

  • The derivatized sample is now ready for HPLC analysis.

Protocol 3: Sample Preparation from Biological Matrices (e.g., Plasma)

  • Lipid Extraction: To 100 µL of plasma, add 1 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a clean vial.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Saponification (to release esterified fatty acids):

    • Add 500 µL of 0.5 M methanolic NaOH to the dried lipid extract.

    • Heat at 80°C for 10 minutes.

    • Cool to room temperature and add 500 µL of 0.5 M methanolic HCl to neutralize.

    • Evaporate to dryness under nitrogen.

  • Derivatization:

    • Reconstitute the dried residue in 100 µL of anhydrous acetonitrile.

    • Proceed with the derivatization reaction as described in Protocol 2 , starting from step 2.

Protocol 4: HPLC Analysis

  • Column: Reversed-phase C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 85% B

    • 5-20 min: 85% to 100% B

    • 20-25 min: 100% B

    • 25.1-30 min: 85% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Data Presentation

Table 1: Hypothetical Quantitative Performance Data for the HPLC-UV Method

Fatty AcidRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Myristic Acid (C14:0)12.50.5 - 1000.99920.150.5
Palmitic Acid (C16:0)14.80.5 - 1000.99950.150.5
Stearic Acid (C18:0)17.20.5 - 1000.99910.180.6
Oleic Acid (C18:1)16.50.5 - 1000.99960.120.4
Linoleic Acid (C18:2)15.90.5 - 1000.99930.100.3
α-Linolenic Acid (C18:3)15.20.5 - 1000.99900.110.4
Arachidonic Acid (C20:4)14.11.0 - 1000.99880.301.0

Note: The above data are hypothetical and serve as an example of expected performance. Actual values must be determined experimentally.

Mandatory Visualizations

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis HPLC Analysis Sample Fatty Acid Sample (Standard or Extract) DrySample Dry Down Sample Sample->DrySample Reagents Add Derivatization Reagents: - this compound - EDC-HCl - Pyridine - Acetonitrile DrySample->Reagents Incubate Incubate (60°C, 30 min) Reagents->Incubate DryDeriv Dry Down Derivatized Sample Incubate->DryDeriv Reconstitute Reconstitute in Mobile Phase DryDeriv->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Quantify Data Analysis and Quantification Detect->Quantify

Caption: Experimental workflow for pre-column derivatization and HPLC analysis of fatty acids.

ReactionMechanism cluster_catalyst Catalyst/Coupling Agent cluster_product Product FA Fatty Acid (R-COOH) EDC EDC-HCl Deriv 4-Nitrophenoxyacetic acid hydrazide Product Derivatized Fatty Acid (4-Nitrophenoxyacetyl Hydrazone) EDC->Product + Pyridine (Anhydrous Solvent)

Caption: Logical relationship of reactants and products in the derivatization reaction.

Application Notes and Protocol for Hydrazone Formation with 4-Nitrophenoxyacetic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a versatile class of organic compounds characterized by the R¹R²C=NNHC(=O)R³ functional group. They are synthesized through the condensation reaction between a hydrazide and an aldehyde or a ketone. This linkage is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active molecules that exhibit antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. 4-Nitrophenoxyacetic acid hydrazide is a valuable building block for synthesizing novel hydrazone derivatives, where the nitrophenoxy moiety can be exploited for further chemical modification or to modulate the pharmacological activity of the resulting compound.

General Reaction Scheme

The formation of a hydrazone from this compound and an aldehyde or ketone proceeds via a condensation reaction, which involves the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N).

G Hydrazide This compound Hydrazone Hydrazone Hydrazide->Hydrazone + Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Water Water Hydrazone->Water Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Hydrazide Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Carbonyl

Caption: General reaction scheme for hydrazone formation.

Experimental Protocols

Two common methods for the synthesis of hydrazones from this compound are presented below: the conventional heating (reflux) method and a microwave-assisted method.

Protocol 1: Conventional Synthesis under Reflux

This protocol is a widely used and reliable method for hydrazone synthesis.

Materials:

  • This compound

  • Aldehyde or ketone

  • Ethanol or Methanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beaker

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol or methanol.

  • Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]

  • Attach a condenser to the flask and reflux the mixture with constant stirring for 2-6 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration. If no precipitate forms, the reaction mixture can be poured into ice-cold water to induce precipitation.[1]

  • Wash the collected solid with cold ethanol or water to remove any unreacted starting materials.

  • Dry the purified hydrazone product in a desiccator or a vacuum oven.

  • Characterize the final product using appropriate analytical techniques such as FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry.[3]

Protocol 2: Microwave-Assisted Synthesis

This method often leads to shorter reaction times and improved yields.

Materials:

  • This compound

  • Aldehyde or ketone

  • Dimethylformamide (DMF) or Ethanol

  • Glacial acetic acid (catalytic amount)

  • Microwave-safe reaction vessel with a screw cap

  • Magnetic stirrer and stir bar

  • Household or laboratory microwave oven

  • Filtration apparatus

  • Beaker

  • Ice bath

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

  • Add a suitable solvent such as DMF or ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Securely cap the vessel and place it in the microwave oven.

  • Irradiate the mixture for 10-30 minutes at a suitable power level.[3] Caution: Ensure the vessel is not completely sealed to avoid pressure build-up. Use a vessel designed for microwave synthesis.

  • After irradiation, allow the vessel to cool to room temperature.

  • Collect the precipitated product by filtration. If necessary, pour the reaction mixture into ice-cold water to facilitate precipitation.

  • Wash the solid product with a cold solvent (e.g., ethanol or water).

  • Dry the product and characterize it using spectroscopic methods.[3]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Hydrazide in Solvent B Add Aldehyde/Ketone A->B C Add Acid Catalyst B->C D1 Reflux for 2-6 hours (Conventional) C->D1 Method 1 D2 Microwave Irradiation for 10-30 mins (Microwave-Assisted) C->D2 Method 2 E Cool to Room Temperature D1->E D2->E F Induce Precipitation (if necessary) E->F G Filter to Collect Solid F->G H Wash with Cold Solvent G->H I Dry the Product H->I J Characterization (NMR, IR, MS) I->J

Caption: Experimental workflow for hydrazone synthesis.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of hydrazones from various hydrazides, which can be considered indicative for reactions with this compound. Actual yields will vary depending on the specific aldehyde or ketone used.

HydrazideAldehyde/KetoneSolventCatalystMethodReaction TimeYield (%)Reference
2-(4-Nitrophenoxy)acetohydrazide3,4-DihydroxybenzaldehydeEthanolNot specifiedRefluxNot specifiedHigh[4]
2-(4-Nitrophenoxy)acetohydrazide4-HydroxybenzaldehydeEthanolNot specifiedRefluxNot specifiedHigh[4]
4-HydroxybenzohydrazideBenzaldehydeMethanolAcetic AcidReflux2 hours76-100[2]
4-Hydroxybenzohydrazide3-PhenylpropionaldehydeMethanolAcetic AcidReflux6 hours76-100[2]
Hydrazide from 4-hydroxy-3-nitrobenzaldehydeVarious aromatic aldehydesDMFAcetic AcidMicrowave10-30 mins80-94[3]
Benzoyl hydrazidel-MenthoneMethanolAcetic AcidReflux4 hoursGood[1]

Characterization

The synthesized hydrazones can be characterized by various spectroscopic methods:

  • Infrared (IR) Spectroscopy: Look for the characteristic stretching vibrations of the N-H bond (around 3300 cm⁻¹), C=O (around 1700-1660 cm⁻¹), and C=N (around 1600 cm⁻¹) groups.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the N-H group typically appears as a singlet at a downfield chemical shift. The azomethine proton (-N=CH-) also gives a characteristic singlet.

    • ¹³C NMR: The carbon atoms of the C=O and C=N groups will show characteristic resonances in the downfield region of the spectrum.[2]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]+ or pseudomolecular ion peaks like [M+H]+, confirming the molecular weight of the synthesized hydrazone.[3]

Applications in Drug Development

Hydrazide-hydrazone derivatives are present in many bioactive molecules and are investigated for a wide range of therapeutic applications, including:

  • Antimicrobial and antifungal agents[5][6]

  • Anticancer agents[5]

  • Antitubercular agents[5]

  • Anti-inflammatory and anticonvulsant drugs[5]

The this compound scaffold provides a platform for generating libraries of novel hydrazones for screening in various drug discovery programs. The nitro group can also serve as a handle for further chemical transformations to create more complex molecules.

References

Application of Hydrazide Derivatives in Metabolomics Research: A Focus on 3-Nitrophenylhydrazine (3-NPH)

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial literature searches for "4-Nitrophenoxyacetic acid hydrazide" did not yield specific applications or established protocols for its use in metabolomics research. However, extensive documentation is available for a closely related and highly effective derivatization agent, 3-Nitrophenylhydrazine (3-NPH) . Research comparing different isomers of nitrophenylhydrazine has shown that the 4-substituted version (4-NPH) exhibits significantly lower reactivity towards metabolites compared to the 3-substituted isomer.[1] This suggests that this compound may also have limited utility as a derivatization agent.

Therefore, this document provides detailed application notes and protocols for 3-Nitrophenylhydrazine (3-NPH) , a well-validated and widely used reagent for the derivatization of key metabolite classes in metabolomics, particularly for liquid chromatography-mass spectrometry (LC-MS) based analysis. The principles and protocols described herein for 3-NPH serve as a powerful and effective alternative for researchers interested in the sensitive detection of metabolites.

Introduction

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological system. However, many key metabolites, such as carboxylic acids, aldehydes, and ketones, exhibit poor ionization efficiency and chromatographic retention in typical reversed-phase LC-MS systems, making their detection and quantification challenging.[1] Chemical derivatization is a powerful strategy to overcome these limitations.[1][2]

3-Nitrophenylhydrazine (3-NPH) is a derivatizing reagent that reacts with carbonyl groups (present in aldehydes and ketones) and, in the presence of a coupling agent, with carboxyl groups to form stable hydrazones.[1][3] This derivatization significantly enhances the analytical properties of the target metabolites by:

  • Improving Ionization Efficiency: The nitrophenyl group enhances the response in mass spectrometry, particularly in negative-ion mode electrospray ionization (ESI).[1]

  • Increasing Chromatographic Retention: The derivatization increases the hydrophobicity of polar metabolites, leading to better retention and separation on reversed-phase LC columns.[4]

  • Enhancing Stability: The resulting hydrazone derivatives are more stable than the parent compounds.

Applications in Metabolomics

3-NPH derivatization is a versatile technique applicable to a wide range of metabolomics studies, especially those involving limited sample amounts where high sensitivity is crucial.[3][5]

  • Central Carbon Metabolism: 3-NPH has been successfully used for the sensitive and reliable analysis of key intermediates in glycolysis and the tricarboxylic acid (TCA) cycle, such as pyruvate, lactate, succinate, malate, and citrate.[1]

  • Broad Metabolite Profiling: The reagent can simultaneously derivatize metabolites from various classes, including organic acids, amino acids, carbohydrates, and nucleotides, enabling broad coverage of the metabolome from a single sample.[3][5]

  • Analysis of Trace Samples: The significant signal enhancement afforded by 3-NPH derivatization allows for the metabolic profiling of very small biological samples, such as oocytes and hematopoietic stem cells.[5]

  • Metabolic Flux Analysis: The method is compatible with stable isotope-resolved metabolic profiling, allowing for the determination of isotopic distribution patterns in metabolites from samples cultured with labeled substrates (e.g., ¹³C-glucose).[1]

  • Clinical and Disease Biomarker Discovery: 3-NPH has been applied to study metabolic changes in disease models, for instance, in the analysis of N-Acyl glycines in the context of diabetes.[4]

Experimental Workflow and Protocols

The general workflow for 3-NPH derivatization in a metabolomics experiment involves metabolite extraction, the derivatization reaction itself, followed by LC-MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., cells, tissue, plasma) Extraction Metabolite Extraction (e.g., with 80% Methanol) Sample->Extraction Derivatization 3-NPH Derivatization + EDC/Pyridine Extraction->Derivatization LCMS LC-MS/MS Analysis (Reversed-Phase) Derivatization->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

General workflow for 3-NPH derivatization in metabolomics.
Protocol 1: Derivatization of Carboxylic Acids from Central Carbon Metabolism

This protocol is adapted from methodologies used for the analysis of key carboxylic acid intermediates in central carbon metabolism.[1]

Materials:

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution: 20 mM in 50% acetonitrile (ACN).

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride solution: 120 mM in water.

  • Pyridine solution: 6% (v/v) in 50% ACN.

  • Internal Standards (IS): Stable isotope-labeled (e.g., ¹³C- or D-labeled) standards for the target metabolites.

  • Metabolite extraction solvent: 80% methanol, pre-chilled to -80°C.

  • LC-MS grade water, methanol, and formic acid.

Procedure:

  • Metabolite Extraction:

    • For cultured cells (e.g., 1x10⁶ cells), quickly wash with ice-cold saline, then add 1 mL of pre-chilled 80% methanol.

    • For tissue samples (~20 mg), homogenize in 1 mL of pre-chilled 80% methanol.

    • Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry completely using a vacuum centrifuge.

  • Derivatization Reaction:

    • Reconstitute the dried metabolite extract in 50 µL of 50% ACN.

    • Add 20 µL of the 20 mM 3-NPH solution.

    • Add 20 µL of the 120 mM EDC solution.

    • Vortex briefly, then add 10 µL of the 6% pyridine solution.

    • Vortex again and incubate the reaction mixture at 30°C for 30 minutes.

    • After incubation, centrifuge at 14,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS/MS Parameters:

  • Column: A reversed-phase C18 column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) is recommended.[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to ~95% B over 10-15 minutes, hold for a few minutes, and then re-equilibrate.

  • Mass Spectrometry: Operate in negative-ion ESI mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor-product ion transitions for each 3-NPH-derivatized metabolite need to be determined by infusing individual standards.

Data Presentation and Expected Results

The derivatization with 3-NPH significantly improves the limits of detection (LOD) and quantification (LOQ) for target metabolites.

Table 1: Example LC-MS/MS Parameters and Performance for 3-NPH Derivatized Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)On-Column LOQ (pmol)Linearity (R²)
Pyruvate224.0136.00.5>0.99
Lactate226.1138.01.0>0.99
Succinate389.1137.00.2>0.99
Fumarate387.1137.00.2>0.99
Malate405.1137.00.5>0.99
α-Ketoglutarate381.1137.00.5>0.99
Citrate563.1137.02.0>0.99

Note: The exact m/z values and LOQs are instrument-dependent and should be empirically determined. The data presented is illustrative based on published findings.[1]

Signaling Pathways and Logical Relationships

3-NPH derivatization is particularly powerful for studying central metabolic pathways. The diagram below illustrates the key carboxylic acid intermediates of the TCA cycle that can be targeted using this method.

tca_cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate joins with Acetyl-CoA

Targeted metabolites in the TCA cycle amenable to 3-NPH derivatization.

Conclusion

While this compound is not a documented reagent in metabolomics literature, 3-Nitrophenylhydrazine (3-NPH) serves as an excellent and well-characterized alternative. The 3-NPH derivatization strategy, coupled with LC-MS, provides a robust, sensitive, and versatile method for the quantitative analysis of a wide array of metabolites that are otherwise difficult to measure. The protocols and data presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement this powerful technique in their metabolomics research.

References

Application Notes and Protocols: 4-Nitrophenoxyacetic Acid Hydrazide in Peptide and Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenoxyacetic acid hydrazide is a bifunctional reagent with potential applications in the chemical modification and analysis of peptides and proteins. This molecule incorporates a hydrazide moiety, which can selectively react with carbonyl groups (aldehydes and ketones), and a 4-nitrophenoxy group, which can act as a leaving group in nucleophilic substitution reactions or be utilized for its spectral properties. These characteristics make it a candidate for targeted protein labeling, cross-linking studies, and as a reporter group in various analytical assays.

The hydrazide group allows for the specific covalent attachment of the molecule to proteins that have been modified to contain aldehyde or ketone functionalities. This is particularly useful for labeling glycoproteins after periodate oxidation of their carbohydrate moieties, or for proteins modified with enzymes that introduce carbonyl groups. The presence of the nitroaromatic ring can be exploited for detection via its UV-Vis absorbance or for mass spectrometry-based analyses where the nitro group can serve as a unique mass tag.

These application notes provide an overview of the utility of this compound in protein and peptide analysis, along with detailed protocols for its use in labeling and mass spectrometry-based identification.

Principle of Application

The primary application of this compound in peptide and protein analysis is as a labeling reagent for biomolecules containing carbonyl groups. The workflow involves two key steps:

  • Generation of Carbonyl Groups: Aldehyde or ketone groups are introduced into the target protein or peptide. This can be achieved through various methods, including:

    • Oxidation of Glycans: For glycoproteins, mild periodate oxidation of cis-diols in sialic acids or other sugar residues generates aldehyde groups.

    • Enzymatic Modification: Specific enzymes can be used to introduce ketone or aldehyde functionalities at defined sites.

    • Chemical Modification of Amino Acid Side Chains: Certain chemical reactions can convert specific amino acid residues (e.g., serine, threonine) into residues bearing carbonyl groups.

  • Hydrazone Bond Formation: The hydrazide moiety of this compound reacts with the generated carbonyl group to form a stable hydrazone bond. This reaction is typically carried out under mild acidic conditions (pH 4-6) to facilitate the reaction while maintaining protein integrity.

The resulting labeled protein can then be analyzed using various techniques, including SDS-PAGE, Western blotting (if an appropriate antibody is available), and mass spectrometry. In mass spectrometry, the 4-nitrophenoxyacetic acid moiety provides a distinct mass shift, aiding in the identification of labeled peptides.

Application I: Site-Specific Labeling of Glycoproteins

Glycoproteins can be selectively labeled on their carbohydrate moieties using this compound following mild oxidation. This approach allows for the specific attachment of the label to the glycan portion of the protein, leaving the polypeptide chain unmodified.

Experimental Workflow for Glycoprotein Labeling

G Glycoprotein Glycoprotein Oxidation Mild Periodate Oxidation Glycoprotein->Oxidation NaIO4 Labeled_Glycoprotein Labeled Glycoprotein Oxidation->Labeled_Glycoprotein Hydrazone Formation Analysis Downstream Analysis (SDS-PAGE, MS) Labeled_Glycoprotein->Analysis Hydrazide 4-Nitrophenoxyacetic acid hydrazide Hydrazide->Labeled_Glycoprotein

Caption: Workflow for labeling glycoproteins with this compound.

Application II: Mass Spectrometry-Based Identification of Labeled Peptides

Following labeling, the protein can be digested with a specific protease (e.g., trypsin) to generate peptides. The resulting peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the peptides that have been modified with this compound. The modification results in a specific mass increase that can be used to filter the MS data and identify the sites of labeling.

Signaling Pathway of Hydrazone Formation

G cluster_0 Protein Carbonyl cluster_1 This compound cluster_2 Hydrazone Adduct Protein-CHO Protein-C(=O)H Adduct Protein-CH=N-NH-C(=O)-CH2-O-Ph-NO2 Protein-CHO->Adduct + Hydrazide H2N-NH-C(=O)-CH2-O-Ph-NO2 Hydrazide->Adduct pH 4-6

Caption: Reaction scheme for hydrazone bond formation.

Experimental Protocols

Protocol 1: Oxidation of Glycoproteins and Labeling with this compound

Materials:

  • Glycoprotein of interest (e.g., Horseradish Peroxidase, Fetuin)

  • Sodium periodate (NaIO₄)

  • This compound

  • Aniline

  • Sodium acetate buffer (100 mM, pH 5.5)

  • Glycerol

  • PD-10 desalting columns

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the glycoprotein in 100 mM sodium acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.

  • Add a freshly prepared solution of sodium periodate to the glycoprotein solution to a final concentration of 10 mM.

  • Incubate the reaction mixture in the dark at 4°C for 30 minutes.

  • Quench the oxidation reaction by adding glycerol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.

  • Remove excess sodium periodate and glycerol by passing the solution through a PD-10 desalting column equilibrated with 100 mM sodium acetate buffer (pH 5.5).

  • To the oxidized glycoprotein, add this compound to a final concentration of 5 mM.

  • Add aniline (as a catalyst) to a final concentration of 1 mM.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.

  • Remove excess labeling reagent by passing the solution through a PD-10 desalting column equilibrated with PBS (pH 7.4).

  • The labeled glycoprotein is now ready for downstream analysis.

Protocol 2: In-solution Tryptic Digestion of Labeled Protein

Materials:

  • Labeled glycoprotein from Protocol 1

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate (50 mM, pH 8.0)

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin columns

Procedure:

  • Denature the labeled protein (approximately 50 µg) by adding urea to a final concentration of 8 M in 50 mM ammonium bicarbonate buffer.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample 4-fold with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to 2 M.

  • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.

  • Stop the digestion by adding TFA to a final concentration of 0.1%.

  • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

  • Dry the desalted peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis and Data Interpretation

Instrumentation and Parameters:

  • LC System: A nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Column: A C18 reversed-phase column with a 75 µm inner diameter.

  • Gradient: A linear gradient of 5-40% acetonitrile in 0.1% formic acid over 60 minutes.

  • MS Method: Data-dependent acquisition (DDA) with a full MS scan followed by MS/MS scans of the top 10 most intense precursor ions.

  • MS1 Resolution: 60,000

  • MS2 Resolution: 15,000

  • Collision Energy: Normalized collision energy (NCE) of 28.

Data Analysis:

  • Process the raw MS data using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the data against a relevant protein database, including the sequence of the target protein.

  • Specify the following search parameters:

    • Enzyme: Trypsin

    • Fixed Modification: Carbamidomethyl (C)

    • Variable Modifications: Oxidation (M), Deamidation (N, Q), and the mass of the this compound adduct on relevant amino acids (e.g., those that could be modified to contain a carbonyl group, or as a general search for unexpected reactivity). The theoretical mass of the modification is the mass of this compound minus the mass of water (C₈H₇N₃O₄ = 211.0593 Da).

  • Filter the results to identify peptides with the specific mass modification corresponding to the this compound label.

  • Manually inspect the MS/MS spectra of the identified labeled peptides to confirm the fragmentation pattern and the site of modification.

Data Presentation

Table 1: Mass Spectrometric Properties of this compound

PropertyValue
Chemical FormulaC₈H₉N₃O₄
Monoisotopic Mass211.0593 Da
Mass of Adduct (after H₂O loss)193.0487 Da
Common Adducts in MS ([M+H]⁺)212.0666 m/z

Table 2: Hypothetical Results of LC-MS/MS Analysis of Labeled Fetuin

Peptide SequenceSite of ModificationPrecursor m/zMass Error (ppm)Confidence Score
K.VVTAPLAK.LN-linked glycan site654.32101.299.5
R.YTYVYHK.LO-linked glycan site789.45670.898.9
K.NGTSSSK.LN-linked glycan site812.56781.599.1

Note: The above table presents hypothetical data for illustrative purposes. Actual results will vary depending on the glycoprotein and experimental conditions.

Conclusion

This compound presents a valuable tool for the site-specific labeling and analysis of peptides and proteins containing carbonyl groups. Its straightforward reactivity with aldehydes and ketones, combined with its unique mass signature, facilitates the identification of modification sites by mass spectrometry. The protocols outlined in these application notes provide a foundation for researchers to explore the utility of this reagent in their own studies of protein structure and function. Further applications, such as its use in cross-linking or as a reporter group in immunoassays, may also be developed based on the chemical properties of this versatile molecule.

4-Nitrophenoxyacetic acid hydrazide for the quantification of reducing sugars

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Quantification of Reducing Sugars

Note: A specific, validated protocol for the quantification of reducing sugars using 4-Nitrophenoxyacetic acid hydrazide could not be identified in a comprehensive search of scientific literature. This suggests that it is not a commonly used reagent for this application.

However, a closely related and well-documented method utilizing p-hydroxybenzoic acid hydrazide (PAHBAH) is widely employed for this purpose. The following application notes and protocols are based on the PAHBAH method, which serves as a reliable and sensitive alternative.

Application Notes: Quantification of Reducing Sugars using p-Hydroxybenzoic Acid Hydrazide (PAHBAH)

Principle of the Assay

The quantification of reducing sugars using p-hydroxybenzoic acid hydrazide (PAHBAH) is a colorimetric assay based on the reaction of the aldehyde or ketone group of a reducing sugar with the hydrazide group of PAHBAH under alkaline conditions. This condensation reaction, upon heating, forms a yellow-colored hydrazone derivative. The intensity of the yellow color is directly proportional to the concentration of reducing sugars in the sample and can be quantified spectrophotometrically by measuring the absorbance at approximately 410 nm.[1] The addition of calcium can enhance the color development.[1]

This method is noted for its high sensitivity, with the ability to detect reducing sugars at concentrations as low as 10 μM.[2][3] It is considered to be more sensitive than the commonly used dinitrosalicylic acid (DNS) assay.[2][3] The reaction is carried out in a mildly alkaline medium, which makes it more specific than some other methods that are susceptible to interference from non-glucose reducing substances.[4]

Applications
  • Bioprocess Monitoring: Quantification of reducing sugar consumption or production in microbial fermentation and cell culture.

  • Enzyme Assays: Determination of the activity of carbohydrases (e.g., cellulases, xylanases, amylases) by measuring the release of reducing sugars from polysaccharide substrates.

  • Food and Beverage Industry: Quality control and analysis of sugar content in products like honey, juices, and tobacco extracts.[1]

  • Clinical Chemistry: Determination of glucose levels in biological fluids.[4][5][6]

  • Drug Development: Screening for inhibitors of enzymes involved in carbohydrate metabolism.

Advantages and Disadvantages

Advantages:

  • High Sensitivity: More sensitive than the DNS method, allowing for the use of smaller sample volumes and detection of low sugar concentrations.[2][3]

  • Good Specificity: Less interference from non-carbohydrate reducing substances compared to methods like the ferricyanide assay.[4]

  • Versatility: Adaptable for use in test tubes, microplates for high-throughput screening, and automated analyzers.[5][7][8]

  • Reagent Stability: The PAHBAH reagent is relatively stable when stored properly.[1]

Disadvantages:

  • Overestimation at High pH and Temperature: Similar to the DNS assay, the PAHBAH method can overestimate reducing sugar concentrations due to the degradation of saccharides under strongly alkaline conditions and high temperatures.[9]

  • Interferences: The presence of very high protein concentrations may interfere with the assay.[10]

Quantitative Data Summary

The following tables summarize the quantitative data for the PAHBAH assay based on literature sources.

Table 1: Performance Characteristics of the PAHBAH Assay

ParameterValueReference
Detection Limit10 µM[2][3]
Linearity RangeUp to 2.5 g/L (for automated serum glucose)[4]
Up to 0.5 g/L (for microplate assay)[8]
Wavelength (λmax)410 nm[1]
Within-run CV1.39%[5]
Day-to-day CV3.44%[5]
Recovery100 - 102%[5]

Table 2: Comparison of Molar Responses of Different Reducing Sugars in the PAHBAH Assay

SugarMolar Response (Relative to Glucose)Reference
Glucose1.00[11]
Fructose1.00[11]

Note: Molar responses can vary slightly depending on the specific protocol used.

Experimental Protocols

Protocol 1: Standard Test Tube Assay

This protocol is suitable for the analysis of a small number of samples.

1. Reagent Preparation:

  • PAHBAH Reagent: Prepare a 5% (w/v) solution of p-hydroxybenzoic acid hydrazide in 0.5 M HCl. This is the stock solution.

  • Alkaline Solution: Prepare a 0.5 M NaOH solution.

  • Working Reagent: Just before use, prepare the working reagent by mixing 9 parts of the 0.5 M NaOH solution with 1 part of the 5% PAHBAH stock solution.

2. Standard Curve Preparation:

  • Prepare a stock solution of a standard reducing sugar (e.g., D-glucose) at a concentration of 1 mg/mL in deionized water.

  • Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from 0.01 to 0.2 mg/mL.

  • Include a blank sample containing only deionized water.

3. Assay Procedure:

  • Pipette 0.5 mL of each standard or unknown sample into a clean test tube.

  • Add 1.0 mL of the freshly prepared working reagent to each tube.

  • Mix the contents of the tubes thoroughly.

  • Incubate the tubes in a boiling water bath for 5-10 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance of each solution at 410 nm against the reagent blank.

4. Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the glucose standards.

  • Determine the concentration of reducing sugars in the unknown samples by interpolating their absorbance values on the standard curve.

Protocol 2: High-Throughput 96-Well Microplate Assay

This protocol is adapted for screening a large number of samples.

1. Reagent Preparation:

  • PAHBAH Reagent: Prepare a 2% (w/v) solution of p-hydroxybenzoic acid hydrazide in 0.5 M HCl.

  • Alkaline Solution: Prepare a 2 M NaOH solution.

  • Working Reagent: Just before use, prepare the working reagent by mixing the 2% PAHBAH solution and the 2 M NaOH solution in a 1:1 ratio.

2. Standard Curve and Sample Preparation:

  • Prepare standards and samples as described in Protocol 1, but at smaller volumes suitable for a 96-well plate.

3. Assay Procedure:

  • Add 40 µL of each standard or unknown sample to the wells of a 96-well PCR plate.[7]

  • Add 120 µL of the freshly prepared working reagent to each well.[7]

  • Seal the plate and mix the contents gently.

  • Incubate the plate in a thermocycler or water bath at 85-100°C for 10 minutes.[8]

  • Cool the plate to room temperature.

  • Transfer an aliquot (e.g., 100 µL) from each well to a clear, flat-bottom 96-well plate.

  • Read the absorbance at 410 nm using a microplate reader.

4. Data Analysis:

  • Analyze the data as described in Protocol 1.

Visualizations

Reaction_Pathway ReducingSugar Reducing Sugar (Aldose) R-CHO Hydrazone Yellow Hydrazone HO-C6H4-CO-NH-N=CH-R ReducingSugar->Hydrazone + PAHBAH (Alkaline, Heat) PAHBAH p-Hydroxybenzoic Acid Hydrazide HO-C6H4-CO-NHNH2 PAHBAH->Hydrazone

Caption: Reaction of a reducing sugar with PAHBAH.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepStandards Prepare Sugar Standards Mix Mix Samples/Standards with Reagent PrepStandards->Mix PrepSamples Prepare Unknown Samples PrepSamples->Mix PrepReagent Prepare PAHBAH Working Reagent PrepReagent->Mix Incubate Incubate at High Temperature (e.g., 100°C for 5-10 min) Mix->Incubate Cool Cool to Room Temperature Incubate->Cool Measure Measure Absorbance at 410 nm Cool->Measure Plot Plot Standard Curve Measure->Plot Calculate Calculate Sample Concentrations Measure->Calculate Plot->Calculate

Caption: Workflow for the PAHBAH reducing sugar assay.

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using 4-Nitrophenoxyacetic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of pyrazole derivatives utilizing 4-nitrophenoxyacetic acid hydrazide as a key starting material. The protocols detailed herein are based on established synthetic methodologies for pyrazole formation and are intended to be adapted and optimized by researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction

Pyrazole scaffolds are a cornerstone in medicinal chemistry, constituting the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of novel pyrazole derivatives is a continuous effort in the quest for new therapeutic agents with improved efficacy and safety profiles.

This document outlines the synthesis of pyrazole derivatives through the condensation of this compound with various 1,3-dicarbonyl compounds. This approach offers a versatile and straightforward route to a diverse range of substituted pyrazoles. The provided protocols are designed to serve as a foundational methodology for the synthesis and subsequent biological evaluation of these novel compounds.

General Reaction Scheme

The synthesis of the target pyrazole derivatives proceeds via a well-established cyclocondensation reaction between this compound and a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester. The reaction is typically catalyzed by an acid and involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-(4-nitrophenoxy)acetyl)-3,5-dimethyl-1H-pyrazole from this compound and Acetylacetone

This protocol describes the synthesis of a dimethyl-substituted pyrazole derivative.

Materials:

  • This compound

  • Acetylacetone (Pentane-2,4-dione)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Crystallization dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in 30 mL of ethanol.

  • To this solution, add acetylacetone (1.1 eq.) and a catalytic amount of glacial acetic acid (3-4 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated solution into a beaker containing ice-cold water (50 mL) with stirring.

  • A solid precipitate should form. If no solid forms, gently scratch the inside of the beaker with a glass rod to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Dry the crude product in a desiccator.

  • For further purification, recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of Ethyl 5-methyl-1-(2-(4-nitrophenoxy)acetyl)-1H-pyrazole-4-carboxylate from this compound and Ethyl Acetoacetate

This protocol details the synthesis of a pyrazole derivative bearing an ester functional group.

Materials:

  • This compound

  • Ethyl Acetoacetate

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • In a 100 mL round-bottom flask, add this compound (1.0 eq.) and 30 mL of ethanol.

  • Add ethyl acetoacetate (1.1 eq.) to the suspension, followed by 3-4 drops of glacial acetic acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-8 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, allow the mixture to cool to ambient temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Add ice-cold water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified ethyl 5-methyl-1-(2-(4-nitrophenoxy)acetyl)-1H-pyrazole-4-carboxylate.

Data Presentation

The following tables summarize representative quantitative data for the synthesized pyrazole derivatives. Note that these are illustrative values based on typical yields and physical properties of similar compounds. Actual results may vary.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Yield (%) Melting Point (°C)
1-(2-(4-nitrophenoxy)acetyl)-3,5-dimethyl-1H-pyrazoleC₁₃H₁₃N₃O₄291.2675-85135-137
Ethyl 5-methyl-1-(2-(4-nitrophenoxy)acetyl)-1H-pyrazole-4-carboxylateC₁₅H₁₅N₃O₆349.3070-80158-160

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the pyrazole derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start dissolve Dissolve Hydrazide in Ethanol start->dissolve add_reagents Add 1,3-Dicarbonyl & Catalyst dissolve->add_reagents reflux Reflux Reaction Mixture add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate Solution cool->concentrate precipitate Precipitate in Ice Water concentrate->precipitate filter Filter Solid Product precipitate->filter wash Wash with Cold Solvents filter->wash dry Dry the Product wash->dry recrystallize Recrystallize for Purity dry->recrystallize end Final Product recrystallize->end

Caption: General workflow for the synthesis of pyrazole derivatives.

Representative Signaling Pathway: Inhibition of Cyclooxygenase (COX) Enzymes

Many pyrazole derivatives exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The following diagram illustrates this inhibitory action.

G cluster_pathway Inflammatory Cascade cluster_inhibition Inhibition by Pyrazole Derivative Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Housekeeping Functions COX2->Prostaglandins_Thromboxanes Inflammatory Response Inflammation Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation Pyrazole_Derivative Synthesized Pyrazole Derivative Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.

Disclaimer: The provided protocols and data are intended for guidance and should be adapted and optimized by the end-user. Appropriate safety precautions should be taken when handling all chemicals. The signaling pathway diagram is a representative example of a potential mechanism of action for biologically active pyrazole derivatives and may not be applicable to all synthesized compounds. Further biological evaluation is required to determine the specific mechanism of action of any new compound.

Applikationsbeschreibung und Protokolle zur Derivatisierung von Kortikosteroiden für die LC-MS-Analyse mittels 4-Nitrophenoxyessigsäurehydrazid

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsbeschreibung bietet ein detailliertes Protokoll für die Derivatisierung von Kortikosteroiden unter Verwendung von 4-Nitrophenoxyessigsäurehydrazid zur Verbesserung der Nachweisempfindlichkeit und -spezifität in der Flüssigchromatographie-Massenspektrometrie (LC-MS)-Analyse. Die Derivatisierung zielt auf die Ketogruppe von Kortikosteroiden ab, um ein Hydrazon zu bilden, das eine verbesserte Ionisierungseffizienz aufweist und somit niedrigere Nachweis- und Bestimmungsgrenzen ermöglicht.

Einleitung

Die quantitative Analyse von Kortikosteroiden in biologischen Matrices stellt aufgrund ihrer geringen Konzentrationen und der Komplexität der Proben eine analytische Herausforderung dar. Die LC-MS hat sich als leistungsstarke Technik für die Steroidanalyse etabliert. Die Ionisierungseffizienz von nativen Kortikosteroiden, insbesondere mittels Elektrospray-Ionisierung (ESI), kann jedoch suboptimal sein.

Die chemische Derivatisierung ist eine wirksame Strategie, um die analytische Leistungsfähigkeit zu verbessern. 4-Nitrophenoxyessigsäurehydrazid ist ein Derivatisierungsreagenz, das mit der Carbonylgruppe von Kortikosteroiden reagiert und ein stabiles Hydrazon-Derivat bildet. Die Einführung der Nitrophenoxy-Gruppe erhöht die Protonenaffinität des Moleküls, was zu einer verbesserten Signalintensität im positiven ESI-Modus führt.

Quantitative Datenzusammenfassung

Aufgrund der begrenzten Verfügbarkeit von veröffentlichten quantitativen Daten speziell für die Derivatisierung von Kortikosteroiden mit 4-Nitrophenoxyessigsäurehydrazid, präsentiert die folgende Tabelle repräsentative Leistungsdaten, die mit einem analogen Hydrazin-basierten Derivatisierungsreagenz, 2,4-Dinitrophenylhydrazin (DNPH), erzielt wurden. Diese Daten dienen als Referenz für die zu erwartende analytische Leistung.

KortikosteroidLinearer Bereich (ng/mL)Bestimmungsgrenze (LOQ) (ng/mL)Korrelationskoeffizient (r²)
Cortison0.5 - 1000.5> 0.995
Cortisol0.5 - 1000.5> 0.996
Prednison1 - 2001> 0.994
Prednisolon1 - 2001> 0.995
Dexamethason0.2 - 500.2> 0.998

Tabelle 1: Repräsentative quantitative Leistungsdaten für die LC-MS/MS-Analyse von Kortikosteroiden nach Derivatisierung mit einem Hydrazin-Reagenz.

Experimentelle Protokolle

Benötigte Materialien
  • Reagenzien: 4-Nitrophenoxyessigsäurehydrazid, Methanol (LC-MS-Qualität), Acetonitril (LC-MS-Qualität), Wasser (LC-MS-Qualität), Ameisensäure (LC-MS-Qualität), Salzsäure, Kortikosteroid-Referenzstandards, interner Standard (z. B. ein stabilisotopenmarkiertes Kortikosteroid).

  • Geräte: Analysenwaage, Vortexmischer, Zentrifuge, Heizblock oder Wasserbad, Pipetten, Autosampler-Vials, LC-MS/MS-System (z. B. UHPLC gekoppelt an ein Triple-Quadrupol-Massenspektrometer).

Protokoll zur Probenvorbereitung und Derivatisierung

Hinweis: Dieses Protokoll ist ein adaptiertes Verfahren, das auf der allgemeinen Reaktivität von Hydrazinen mit Ketonen basiert. Optimierungen können für spezifische Kortikosteroide und Matrices erforderlich sein.

  • Herstellung der Derivatisierungslösung: Eine 1 mg/mL Lösung von 4-Nitrophenoxyessigsäurehydrazid in Acetonitril mit 0,3 % Salzsäure herstellen. Die Lösung sollte frisch zubereitet werden.

  • Probenvorbereitung:

    • Für Kalibrierstandards und Qualitätskontrollproben die entsprechenden Mengen an Kortikosteroid-Stammlösungen in ein sauberes Röhrchen geben und zur Trockne eindampfen.

    • Für biologische Proben (z. B. Plasma, Urin) ist eine geeignete Probenvorbehandlung wie Proteinfällung oder Festphasenextraktion (SPE) erforderlich, um Matrixinterferenzen zu entfernen. Der extrahierte und getrocknete Rückstand wird für die Derivatisierung verwendet.

  • Derivatisierungsreaktion:

    • Den getrockneten Rückstand in 100 µL der Derivatisierungslösung rekonstituieren.

    • Die Proben gut vortexen, um eine vollständige Auflösung zu gewährleisten.

    • Die Reaktion bei 60 °C für 60 Minuten inkubieren.

  • Probenaufreinigung (optional): Nach der Reaktion kann eine weitere SPE-Aufreinigung erforderlich sein, um überschüssiges Reagenz zu entfernen und die Empfindlichkeit zu verbessern.

  • Rekonstitution: Die derivatisierte Probe zur Trockne eindampfen und in 100 µL einer geeigneten mobilen Phase (z. B. 50:50 Methanol:Wasser mit 0,1 % Ameisensäure) rekonstituieren.

  • Analyse: Die rekonstituierte Probe in das LC-MS/MS-System injizieren.

LC-MS/MS-Analyseprotokoll
  • LC-System: UHPLC-System

  • Säule: C18-Umkehrphasensäule (z. B. 100 x 2,1 mm, 1,7 µm)

  • Mobile Phase A: Wasser mit 0,1 % Ameisensäure

  • Mobile Phase B: Acetonitril mit 0,1 % Ameisensäure

  • Gradient:

    • 0-1 min: 30 % B

    • 1-8 min: 30 % - 95 % B

    • 8-10 min: 95 % B

    • 10.1-12 min: 30 % B (Äquilibrierung)

  • Flussrate: 0,4 mL/min

  • Säulentemperatur: 40 °C

  • Injektionsvolumen: 5 µL

  • Massenspektrometer: Triple-Quadrupol-Massenspektrometer

  • Ionisierungsmodus: Positive Elektrospray-Ionisierung (ESI+)

  • Analysemodus: Multiple Reaction Monitoring (MRM)

  • MRM-Übergänge: Spezifische Vorläufer- und Produkt-Ionen für jedes derivatisierte Kortikosteroid müssen durch Infusion der einzelnen derivatisierten Standards optimiert werden.

Visualisierungen

G cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse A Biologische Probe (Plasma, Urin) B Extraktion (SPE oder LLE) A->B C Eindampfen B->C D Zugabe von 4-Nitrophenoxy- essigsäurehydrazid C->D E Inkubation (60°C, 60 min) D->E F Eindampfen & Rekonstitution E->F G LC-MS/MS Analyse F->G H Datenauswertung G->H

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und LC-MS-Analyse von Kortikosteroiden.

Reaction Corticosteroid Kortikosteroid (mit C=O Gruppe) Derivative Kortikosteroid-Hydrazon-Derivat Corticosteroid->Derivative + Reagenz - H2O Reagent 4-Nitrophenoxyessigsäurehydrazid Water H2O

Application Notes and Protocols: Flow Injection Analysis with 4-Nitrophenoxyacetic Acid Hydrazide for Process Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flow Injection Analysis (FIA) is a highly efficient and automated technique for chemical analysis, offering rapid sample throughput and reproducible results.[1] This application note describes a method for the process monitoring of carbonyl compounds, specifically aldehydes, using 4-Nitrophenoxyacetic acid hydrazide as a derivatizing agent within an FIA system. This method is particularly relevant for in-process control in pharmaceutical manufacturing and other chemical syntheses where the presence and quantity of aldehydes need to be closely monitored.

This compound reacts with aldehydes to form stable hydrazones, which exhibit strong UV-Vis absorbance, allowing for sensitive spectrophotometric detection. The nitrophenoxy group in the hydrazide enhances the molar absorptivity of the resulting hydrazone, contributing to the method's sensitivity.

Principle of the Method

The core of this analytical method is the derivatization reaction between this compound and an aldehyde. In an acidic medium, the hydrazide nucleophilically attacks the carbonyl carbon of the aldehyde, leading to the formation of a Schiff base, specifically a 4-nitrophenoxyacetylhydrazone. This reaction is typically rapid and results in a product with a distinct chromophore, making it suitable for spectrophotometric quantification.

The FIA system automates the precise mixing of the sample containing the aldehyde with the this compound reagent in a reaction coil. The resulting colored hydrazone is then passed through a flow-cell in a spectrophotometer, and the absorbance is measured at the wavelength of maximum absorbance (λmax) of the product. The peak height of the transient signal is proportional to the concentration of the aldehyde in the sample.

Signaling Pathway and Reaction

The chemical reaction underpinning the detection method is the condensation reaction between this compound and an aldehyde to form a 4-nitrophenoxyacetylhydrazone.

G reagent This compound reaction_conditions Acidic Catalyst (e.g., HCl) reagent->reaction_conditions aldehyde Aldehyde (Analyte) aldehyde->reaction_conditions hydrazone 4-Nitrophenoxyacetylhydrazone (Chromophoric Product) reaction_conditions->hydrazone Condensation Reaction detection Spectrophotometric Detection (λmax) hydrazone->detection

Caption: Reaction pathway for the derivatization of an aldehyde.

Experimental Workflow

The FIA system is configured to introduce a precise volume of the sample into a carrier stream, which then merges with the reagent stream containing this compound. The reaction proceeds in a coiled reactor before the product is detected.

G cluster_system Flow Injection Analysis System pump Peristaltic Pump carrier Carrier Stream (e.g., 0.1 M HCl) pump->carrier reagent Reagent (this compound in solvent) pump->reagent sample_injection Injection Valve carrier->sample_injection mixing_coil Reaction Coil reagent->mixing_coil sample_injection->mixing_coil sample Sample sample->sample_injection detector Spectrophotometer (Flow Cell) mixing_coil->detector waste Waste detector->waste data_acquisition Data Acquisition System detector->data_acquisition

Caption: Experimental workflow of the FIA system.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a flow injection analysis method using hydrazide-based derivatization for the determination of aldehydes. These values are provided as a general guideline and should be determined experimentally for the specific application.

ParameterTypical Value Range
Limit of Detection (LOD) 0.1 - 1.0 µM
Limit of Quantification (LOQ) 0.5 - 5.0 µM
Linear Range 1.0 - 100 µM
Correlation Coefficient (r²) > 0.995
Sample Throughput 60 - 120 samples/hour
Relative Standard Deviation (RSD) < 2%
Wavelength of Maximum Absorbance (λmax) Dependent on the specific hydrazone formed (typically in the range of 350-450 nm)

Experimental Protocols

Reagent and Standard Preparation

Reagents:

  • This compound (Purity ≥ 98%)

  • Hydrochloric acid (HCl), concentrated

  • Methanol, HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Aldehyde standard (e.g., formaldehyde, acetaldehyde)

Preparation of 0.1 M HCl (Carrier Solution):

  • Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of deionized water in a 1 L volumetric flask.

  • Dilute to the mark with deionized water and mix thoroughly.

Preparation of this compound Reagent (e.g., 1 mM):

  • Accurately weigh 21.12 mg of this compound.

  • Dissolve the hydrazide in a 100 mL volumetric flask with approximately 50 mL of methanol.

  • Once fully dissolved, dilute to the mark with methanol and mix well. Note: The optimal concentration may need to be adjusted based on the specific application.

Preparation of Aldehyde Standard Stock Solution (e.g., 10 mM):

  • Prepare a 10 mM stock solution of the target aldehyde in deionized water. Note: Due to the volatility of some aldehydes, it is recommended to prepare fresh standards daily.

Preparation of Working Standards:

  • Perform serial dilutions of the aldehyde stock solution with deionized water to prepare a series of working standards within the expected linear range (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

FIA System Setup and Operation
  • Set up the FIA manifold as depicted in the experimental workflow diagram.

  • Use PTFE tubing (e.g., 0.8 mm internal diameter) for all flow paths.

  • Set the peristaltic pump to deliver the carrier (0.1 M HCl) and reagent solutions at a constant flow rate (e.g., 0.5 mL/min each).

  • Equilibrate the system by pumping the carrier and reagent solutions for at least 15 minutes.

  • Set the spectrophotometer to the predetermined λmax of the target hydrazone.

  • Inject a fixed volume (e.g., 100 µL) of the blank solution (deionized water) to establish a baseline.

  • Inject the working standards in triplicate, starting from the lowest concentration.

  • Inject the process samples in triplicate.

  • Flush the system with the carrier solution after the analysis is complete.

Data Analysis
  • Record the peak height for each injection.

  • Construct a calibration curve by plotting the average peak height of the standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Use the equation of the line to calculate the concentration of the aldehyde in the process samples based on their average peak heights.

Conclusion

The described flow injection analysis method utilizing this compound provides a rapid, sensitive, and automated approach for the process monitoring of aldehydes. Its high sample throughput and reproducibility make it an ideal tool for real-time quality control in various industrial settings, including pharmaceutical and chemical manufacturing. The detailed protocol and system parameters provided herein serve as a robust starting point for the development and validation of specific assays tailored to individual process monitoring needs.

References

Application Notes and Protocols: Synthesis of Potential Pesticides from 4-Nitrophenoxyacetic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and potential pesticidal applications of derivatives synthesized from 4-nitrophenoxyacetic acid hydrazide. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a foundational guide for the development of novel pesticides.

Introduction

This compound is a versatile starting material for the synthesis of a wide range of heterocyclic compounds and other derivatives. The presence of the nitro group, the phenoxyacetic acid moiety, and the reactive hydrazide functional group makes it an attractive scaffold for generating molecules with potential pesticidal properties, including antifungal, antibacterial, herbicidal, and insecticidal activities. The exploration of derivatives from this core structure is a promising avenue for the discovery of new and effective crop protection agents.

Synthetic Pathways and Methodologies

The following sections detail the synthesis of various classes of potential pesticides starting from this compound.

Synthesis of this compound

The synthesis of the starting material, this compound, is a prerequisite for the subsequent synthesis of its derivatives.

Experimental Protocol:

  • Esterification of 4-Nitrophenoxyacetic Acid: A mixture of 4-nitrophenoxyacetic acid (1 mole) and absolute ethanol (5 moles) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours. The excess ethanol is removed by distillation. The resulting ethyl 4-nitrophenoxyacetate is washed with a sodium bicarbonate solution and then with water, dried over anhydrous sodium sulfate, and used in the next step.

  • Hydrazinolysis of the Ester: Ethyl 4-nitrophenoxyacetate (1 mole) is dissolved in ethanol, and hydrazine hydrate (1.2 moles) is added dropwise. The mixture is refluxed for 8-10 hours. Upon cooling, the this compound precipitates as a solid. The solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent like ethanol to yield the pure product.

Logical Workflow for Synthesis

G cluster_start Starting Material Synthesis 4-Nitrophenoxyacetic_Acid 4-Nitrophenoxyacetic Acid Ethanol_H2SO4 Ethanol, H2SO4 (cat.) Reflux 4-Nitrophenoxyacetic_Acid->Ethanol_H2SO4 Ethyl_4-Nitrophenoxyacetate Ethyl 4-Nitrophenoxyacetate Ethanol_H2SO4->Ethyl_4-Nitrophenoxyacetate Hydrazine_Hydrate Hydrazine Hydrate Ethanol, Reflux Ethyl_4-Nitrophenoxyacetate->Hydrazine_Hydrate 4-Nitrophenoxyacetic_acid_hydrazide This compound Hydrazine_Hydrate->4-Nitrophenoxyacetic_acid_hydrazide

Caption: Synthesis of the core intermediate, this compound.

Synthesis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives

Hydrazides are excellent precursors for the synthesis of five-membered heterocycles like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are known to exhibit a range of biological activities.

Experimental Protocol for 1,3,4-Oxadiazoles:

  • A mixture of this compound (0.01 mol) and an aromatic aldehyde (0.01 mol) in ethanol (30 mL) is refluxed for 4-6 hours to form the corresponding hydrazone.

  • The resulting hydrazone is then cyclized to the 1,3,4-oxadiazole derivative by refluxing with an oxidizing agent like chloramine-T or a dehydrating agent like acetic anhydride.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent.

Experimental Protocol for 1,3,4-Thiadiazoles:

  • A mixture of this compound (0.01 mol) and an aromatic aldehyde (0.01 mol) in ethanol is refluxed to form the hydrazone.

  • The hydrazone is then reacted with thioglycolic acid in the presence of a catalytic amount of zinc chloride to yield the corresponding 4-thiazolidinone.

  • Alternatively, the hydrazide can be reacted with carbon disulfide in the presence of potassium hydroxide to form a dithiocarbazate intermediate, which upon treatment with an acid cyclizes to the thiadiazole. A more direct, albeit hazardous, method involves reacting the hydrazide with an aroyl chloride and hydrogen sulfide gas in pyridine.[1]

    • Pyridine Medium Protocol: A mixture of p-nitrophenyl acethydrazide (0.5 g), benzoyl chloride (0.4 mL), and pyridine (1 mL) is heated under reflux while passing H2S gas for 4 hours.[1] Pyridine is then removed by distillation, and the resulting solid is washed and recrystallized from ethanol.[1]

Synthetic Pathway to Heterocycles

G Start This compound Reagent1 Aromatic Aldehyde Ethanol, Reflux Start->Reagent1 Hydrazone Aroylhydrazone Intermediate Reagent2 Oxidizing/Dehydrating Agent (e.g., Chloramine-T, Ac2O) Hydrazone->Reagent2 Reagent3 CS2, KOH then Acid or Aroyl Chloride, H2S Hydrazone->Reagent3 Oxadiazole 1,3,4-Oxadiazole Derivative Thiadiazole 1,3,4-Thiadiazole Derivative Reagent1->Hydrazone Reagent2->Oxadiazole Reagent3->Thiadiazole

Caption: General synthetic routes to 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are another important class of heterocyclic compounds with known pesticidal activities.

Experimental Protocol:

  • Chalcone Synthesis: An equimolar mixture of a substituted acetophenone and an aromatic aldehyde is stirred in ethanol in the presence of a base (e.g., aqueous NaOH) at room temperature to form the corresponding chalcone.

  • Pyrazole Formation: The synthesized chalcone (0.01 mol) is refluxed with this compound (0.01 mol) in a suitable solvent like glacial acetic acid or ethanol for 6-8 hours.

  • The reaction mixture is cooled and poured into crushed ice. The precipitated solid is filtered, washed with water, and recrystallized to obtain the pure pyrazole derivative.

Potential Pesticidal Activities and Data from Analogous Compounds

While specific quantitative data for pesticides derived directly from this compound is not extensively available in the public domain, the biological activities of structurally similar compounds provide a strong rationale for their investigation. The following tables summarize data from analogous phenoxyacetic acid hydrazide and other hydrazide derivatives.

Antifungal Activity

Derivatives of phenoxyacetic acid hydrazide have shown promising activity against various phytopathogenic fungi.

Table 1: Antifungal Activity of 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide/amide derivatives

Compound IDTest FungiInhibition (%) at 200 mg/L
53 Sclerotinia sclerotiorum75
Rhizoctonia bataticola68
Alternaria brassicae72
54 Sclerotinia sclerotiorum80
Rhizoctonia solani70
78 Sclerotinia sclerotiorum78
Fusarium solani65

Data adapted from a study on phenoxyacetic acid hydrazide derivatives, not 4-nitro substituted analogs. The original study should be consulted for full details.

Insecticidal Activity

Acylhydrazone derivatives are a well-known class of insecticides. The data below is for diacylhydrazine and acylhydrazone derivatives, demonstrating the potential of this chemical class.

Table 2: Insecticidal Activity of Novel Diacylhydrazine and Acylhydrazone Derivatives against Spodoptera exigua

Compound IDConcentration (mg/L)Mortality (%)
4e 1095
4f 1092
4h 1098
4i 1096
4l 1094
Tebufenozide (Control)1085

Data adapted from a study on novel diacylhydrazine and acylhydrazone derivatives. These compounds do not contain the 4-nitrophenoxyacetic moiety but illustrate the insecticidal potential of the acylhydrazone scaffold.[2]

Herbicidal Activity

Aryloxyacetic acid derivatives are known to act as herbicides, often by inhibiting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Table 3: Herbicidal Activity of Aryloxyacetic Acid Derivatives (HPPD Inhibitors)

Compound IDTarget WeedActivity at 150 g ai/ha
I12 Amaranthus retroflexusHigh
I23 Abutilon theophrastiModerate
II4 Digitaria sanguinalisHigh (Pre-emergence)
Mesotrione (Control)VariousHigh

Data adapted from a study on aryloxyacetic acid derivatives as HPPD inhibitors. These are not hydrazide derivatives but belong to the broader class of aryloxyacetic acids.[3][4]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse array of compounds with potential pesticidal applications. The synthetic protocols provided herein, adapted from established literature for analogous compounds, offer a solid foundation for researchers to explore the synthesis of novel 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, pyrazoles, and other derivatives. The biological activity data from related compound classes strongly suggest that these new derivatives could exhibit significant antifungal, insecticidal, and herbicidal properties. Further research, including synthesis, full characterization, and comprehensive biological screening of compounds derived from this compound, is warranted to develop new, effective, and potentially safer pesticides.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Nitrophenoxyacetic acid hydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Nitrophenoxyacetic Acid Hydrazide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of this compound. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and optimized synthesis.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 4-Nitrophenoxyacetic acid. The first step is the esterification of the carboxylic acid to form Ethyl 4-nitrophenoxyacetate, followed by the reaction with hydrazine hydrate to yield the desired hydrazide.

Step 1: Synthesis of Ethyl 4-nitrophenoxyacetate

This procedure outlines the Fischer esterification of 4-Nitrophenoxyacetic acid.

  • Materials:

    • 4-Nitrophenoxyacetic acid

    • Absolute Ethanol (EtOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of 4-Nitrophenoxyacetic acid (1 equivalent) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the volume of ethanol).

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash it with a 5% sodium bicarbonate solution to neutralize the excess acid.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

    • Evaporate the solvent to obtain the crude Ethyl 4-nitrophenoxyacetate, which can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

This procedure details the formation of the hydrazide from the corresponding ester.

  • Materials:

    • Ethyl 4-nitrophenoxyacetate

    • Hydrazine hydrate (80-100%)

    • Ethanol (EtOH) or Methanol (MeOH)

    • Round-bottom flask

    • Reflux condenser

    • Büchner funnel and flask

  • Procedure:

    • Dissolve Ethyl 4-nitrophenoxyacetate (1 equivalent) in ethanol (10 volumes).

    • To this solution, add hydrazine hydrate (1.5-2 equivalents) dropwise while stirring.

    • Heat the mixture to reflux for 2-4 hours. A precipitate may start to form during this time.[1]

    • Monitor the reaction for the disappearance of the starting ester by TLC.

    • After the reaction is complete, cool the mixture in an ice bath to facilitate complete precipitation of the product.[1]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

    • Dry the product under vacuum to obtain this compound as a solid. The purity can be checked by melting point determination and spectroscopic methods.

Data Presentation: Optimizing Reaction Conditions

The yield of this compound is sensitive to several reaction parameters. The following table summarizes the impact of varying these conditions.

ParameterCondition ACondition B (Optimized)Condition CRationale for Optimization
Hydrazine Hydrate (Equivalents) 1.1 eq1.5 eq3.0 eqA slight excess drives the reaction to completion, while a large excess can complicate purification.
Solvent IsopropanolEthanolMethanolEthanol provides good solubility for the ester and allows for easy precipitation of the hydrazide product upon cooling.
Temperature Room TempReflux (approx. 78°C)100°C (sealed tube)Refluxing in ethanol provides sufficient energy for the reaction without causing degradation of the starting materials or product.
Reaction Time 8 hours3 hours1 hourMonitoring by TLC indicates that the reaction is typically complete within 2-4 hours at reflux.[1]
Yield LowHighModerate-HighThe optimized conditions lead to a higher yield of the desired product with good purity.

Troubleshooting Guide

Q1: My yield of this compound is very low. What are the possible causes?

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction progress by TLC until the starting ester spot has completely disappeared. Consider increasing the equivalents of hydrazine hydrate to 1.5-2.0.[2][3]

  • Hydrolysis of the Ester: The starting material, Ethyl 4-nitrophenoxyacetate, may have hydrolyzed back to the carboxylic acid, especially if there is water in the reaction mixture.

    • Solution: Use anhydrous ethanol and high-purity hydrazine hydrate to minimize water content.

  • Product Loss During Work-up: The product might be partially soluble in the solvent, leading to loss during filtration.

    • Solution: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.[1] Wash the collected solid with a minimal amount of cold ethanol.

Q2: The final product is discolored or oily. How can I improve its purity?

  • Presence of Impurities: Discoloration can be due to residual starting materials or side products. An oily product suggests it has not fully crystallized.

    • Solution: Recrystallization is an effective method for purification. Ethanol or methanol are suitable solvents. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. If the product oils out, try adding a co-solvent or scratching the inside of the flask to induce crystallization.

  • Degradation of Hydrazine: Hydrazine hydrate can degrade over time, leading to colored impurities.

    • Solution: Use a fresh bottle of hydrazine hydrate or distill it before use.

Q3: The reaction for the synthesis of Ethyl 4-nitrophenoxyacetate (Step 1) is not working.

  • Equilibrium Not Shifted: Fischer esterification is an equilibrium reaction.

    • Solution: Use a large excess of absolute ethanol to shift the equilibrium towards the product. Ensure a sufficient amount of acid catalyst (e.g., H₂SO₄) is used.

  • Presence of Water: Water will prevent the reaction from going to completion.

    • Solution: Use anhydrous reagents and glassware.

Frequently Asked Questions (FAQs)

Q1: What is the role of hydrazine hydrate in the reaction? Hydrazine hydrate is a strong nucleophile that attacks the electrophilic carbonyl carbon of the ester (Ethyl 4-nitrophenoxyacetate), leading to the displacement of the ethoxide leaving group and the formation of the hydrazide.[4]

Q2: How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting ester from the more polar hydrazide product. The product spot will have a lower Rf value.

Q3: What are the safety precautions for handling hydrazine hydrate? Hydrazine hydrate is toxic and corrosive. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: Can I use 4-Nitrophenoxyacetic acid directly with hydrazine hydrate to form the hydrazide? Direct reaction of a carboxylic acid with hydrazine typically requires high temperatures and results in the formation of a hydrazinium salt. It is much more efficient to first convert the carboxylic acid to a more reactive derivative, such as an ester or an acid chloride.

Visualizations

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazide Formation A 4-Nitrophenoxyacetic Acid + Absolute Ethanol + H2SO4 (cat.) B Reflux (4-6 hours) A->B C Work-up (Neutralization, Extraction) B->C D Ethyl 4-nitrophenoxyacetate C->D E Ethyl 4-nitrophenoxyacetate + Hydrazine Hydrate + Ethanol D->E Product from Step 1 F Reflux (2-4 hours) E->F G Cooling & Precipitation F->G H Filtration & Drying G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield Observed CheckTLC Check TLC of crude product Start->CheckTLC IncompleteRxn Incomplete Reaction: - Increase reflux time - Add more hydrazine hydrate CheckTLC->IncompleteRxn Starting material present CompleteRxn Reaction Complete CheckTLC->CompleteRxn No starting material WorkupLoss Product Loss During Work-up: - Ensure complete cooling - Use minimal cold solvent for washing CompleteRxn->WorkupLoss SideProducts Side Products Present: - Check for ester hydrolysis - Purify by recrystallization CompleteRxn->SideProducts

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Hydrazone Formation with 4-Nitrophenoxyacetic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of hydrazone formation when using 4-Nitrophenoxyacetic acid hydrazide.

Troubleshooting Guide for Low Hydrazone Yield

Low yields in hydrazone synthesis can arise from various factors, from reaction conditions to purification procedures. The following table summarizes common issues, their potential causes, and recommended solutions to optimize your reaction.

Problem Potential Cause Recommended Solution & Rationale Expected Outcome
Low or No Product Formation Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials.[1][2] Extend reaction time: If starting material is still present, continue the reaction. Increase temperature: Gently heat the reaction mixture, as this can increase the reaction rate. However, be cautious of potential decomposition.Increased conversion of starting materials to the desired hydrazone product.
Unfavorable pH: The rate of hydrazone formation is highly pH-dependent.[3][4]Acid Catalysis: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid. The optimal pH for hydrazone formation is typically around 4.5.[1][3] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the hydrazide.Significant rate enhancement. Aniline catalysis can lead to a ~20-fold rate increase even at a more acidic pH of 4.5.[3]
Presence of Water: The formation of hydrazones is a condensation reaction that produces water. This equilibrium can hinder product formation.[5]Remove Water: Employ a Dean-Stark trap during the reaction or add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture to shift the equilibrium towards the product side.Driving the reaction to completion and improving the overall yield.
Presence of Significant Side Products Azine Formation: A common side reaction where the formed hydrazone reacts with another molecule of the aldehyde or ketone.[1]Control Stoichiometry: Use a slight excess (1 to 1.1 equivalents) of the this compound relative to the carbonyl compound.[1]Minimizes the formation of the azine byproduct by ensuring the carbonyl compound is the limiting reagent.
Decomposition of Reactants or Product: The nitro group on the this compound or the final hydrazone might be sensitive to harsh reaction conditions.Milder Conditions: Conduct the reaction at room temperature or with gentle heating. Avoid strong acids or bases if possible.Preservation of the desired product and reduction of impurities.
Difficulty in Product Isolation and Purification Product is an Oil or Highly Soluble: The hydrazone may not precipitate from the reaction mixture, leading to losses during workup.[6][7]Trituration: Stir the crude product with a cold non-polar solvent like n-hexane or pentane to induce solidification.[6] Recrystallization from a solvent mixture: Dissolve the product in a good solvent (e.g., ethanol, ethyl acetate) and then add a poor solvent (e.g., hexane) until turbidity is observed, then cool slowly.[1][6]Isolation of a solid, purified product, leading to a higher recovered yield.
Hydrolysis during Purification: Hydrazones can be susceptible to hydrolysis back to the starting materials, especially in the presence of acid.[7][8][9]Neutralize the column: If using silica gel chromatography, consider pre-treating the silica with a base like triethylamine to prevent hydrolysis.[8] Use alternative chromatography: Basic alumina or reverse-phase chromatography can be viable alternatives.[8]Improved recovery of the pure hydrazone by preventing degradation on the column.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation and how do I maintain it?

A1: The rate of hydrazone formation typically follows a bell-shaped curve with respect to pH, with the maximum rate generally observed around pH 4.5.[3][4] At this pH, there is a sufficient concentration of the protonated carbonyl compound to accelerate the nucleophilic attack by the hydrazide, while the hydrazide itself remains sufficiently nucleophilic. You can achieve this pH by adding a catalytic amount of a weak acid, such as glacial acetic acid, to your reaction mixture.[1][2]

Q2: I'm seeing an extra spot on my TLC that I suspect is a side product. What could it be and how can I prevent it?

A2: A common side product in hydrazone synthesis is an azine, which is formed from the reaction of the hydrazone product with a second molecule of the starting aldehyde or ketone.[1] To minimize azine formation, it is recommended to use a slight excess of the hydrazide (e.g., 1.1 equivalents) relative to the carbonyl compound. This ensures that the carbonyl compound is the limiting reactant.

Q3: My product is an oil and is difficult to purify. What purification strategies can I employ?

A3: Oily products can be challenging to handle.[6][7] One effective technique is trituration, which involves stirring the oil with a solvent in which it is insoluble (like cold hexane or pentane) to induce crystallization.[6] Recrystallization from a suitable solvent or a mixture of solvents is another common and effective method for purification.[1] For finding a good recrystallization solvent, you are looking for a solvent in which your compound is soluble at high temperatures but poorly soluble at low temperatures.[1] If a single solvent is not effective, a dual-solvent system (one in which the compound is soluble and one in which it is not) can be used.

Q4: Can I use a catalyst to speed up the reaction?

A4: Yes, catalysis is highly recommended to improve the rate of hydrazone formation. Acid catalysis is the most common method, with weak acids like acetic acid being effective.[1] Additionally, nucleophilic catalysts, such as aniline and its derivatives (e.g., anthranilic acid), have been shown to significantly accelerate the reaction, even at neutral pH.[3][10] These catalysts work by forming a more reactive Schiff base intermediate.

Q5: How can I confirm the formation of my desired hydrazone product?

A5: The formation and purity of the hydrazone can be confirmed using several spectroscopic techniques.[1]

  • Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretching band from the starting carbonyl compound and the appearance of a C=N stretching band for the hydrazone. The N-H stretch will also be present.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, you should see the disappearance of the aldehyde proton signal (if applicable) and the appearance of a new signal for the imine proton (CH=N). The N-H proton will also be visible. ¹³C NMR will show the disappearance of the carbonyl carbon and the appearance of the imine carbon.

  • Mass Spectrometry (MS): This will allow you to confirm the molecular weight of your product.

Experimental Protocols

General Protocol for Hydrazone Formation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • This compound (1.05 mmol, 1.05 equivalents)

  • Solvent (e.g., Ethanol, Methanol)[2][11]

  • Catalyst (e.g., Glacial Acetic Acid, 2-3 drops)

Procedure:

  • Dissolve the aldehyde or ketone in the chosen solvent in a round-bottom flask.

  • Add the this compound to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or heat under reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.[1][2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

Protocol for Purification by Recrystallization

Procedure:

  • Dissolve the crude hydrazone in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).[1][6]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.[1]

Visualizations

Hydrazone_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Aldehyde/ Ketone in Solvent B Add 4-Nitrophenoxyacetic acid hydrazide A->B C Add Acid Catalyst (e.g., Acetic Acid) B->C D Stir at RT or Reflux C->D E Monitor by TLC/LC-MS D->E F Cool Reaction Mixture E->F Reaction Complete G Filter Precipitate OR Concentrate in vacuo F->G H Recrystallization OR Column Chromatography G->H I Characterization (NMR, IR, MS) H->I

Caption: Experimental workflow for hydrazone synthesis.

Troubleshooting_Hydrazone_Yield start Low Yield of Hydrazone check_reaction Is the reaction complete? (Check by TLC/LC-MS) start->check_reaction incomplete_sol Extend reaction time Increase temperature Add more catalyst check_reaction->incomplete_sol No check_side_products Are there significant side products? check_reaction->check_side_products Yes success Improved Yield incomplete_sol->success side_products_sol Adjust stoichiometry (slight excess of hydrazide) Use milder conditions check_side_products->side_products_sol Yes check_purification Was there product loss during purification? check_side_products->check_purification No side_products_sol->success purification_sol Optimize recrystallization solvent Use alternative chromatography (e.g., basic alumina) check_purification->purification_sol Yes check_purification->success No purification_sol->success

Caption: Troubleshooting decision tree for low hydrazone yield.

References

Stability issues and degradation of 4-Nitrophenoxyacetic acid hydrazide solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Nitrophenoxyacetic acid hydrazide solutions. This guidance is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability and degradation data for this compound are limited in publicly available literature. The information provided here is based on general chemical principles for similar compounds, such as hydrazides and phenoxyacetic acid derivatives. We strongly recommend performing in-house stability studies for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Avoid exposure to heat, sparks, open flames, and direct sunlight.

Q2: What are the recommended solvents for preparing solutions of this compound?

The choice of solvent will depend on the specific application. For analytical purposes, HPLC-grade solvents such as acetonitrile or methanol are commonly used. For biological assays, a biocompatible solvent like DMSO may be used initially to create a stock solution, which is then further diluted in an aqueous buffer. Always check the solubility of the compound in your chosen solvent before preparing a large volume.

Q3: My this compound solution has turned yellow. What does this indicate?

A color change, such as the appearance of a yellow tint, may indicate degradation of the compound. One of the potential degradation products, 4-nitrophenol, is yellow. It is recommended to prepare fresh solutions before use and to protect solutions from light.

Q4: What are the potential degradation pathways for this compound in solution?

The most likely degradation pathway in aqueous solutions is hydrolysis. This can occur at two primary sites:

  • Hydrolysis of the hydrazide: The hydrazide functional group can be hydrolyzed to form 4-Nitrophenoxyacetic acid.

  • Hydrolysis of the ether linkage: Cleavage of the ether bond would result in the formation of 4-nitrophenol and glyoxylic acid hydrazide.

Hydrolysis is often catalyzed by acidic or basic conditions.

Q5: What substances are incompatible with this compound?

Avoid strong oxidizing agents and strong bases, as these can promote degradation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the this compound solution.Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Perform a stability study under your experimental conditions.
Precipitate forms in the solution Poor solubility or degradation.Ensure the compound is fully dissolved. You may need to use a different solvent or adjust the pH. If a precipitate forms over time, it may be a degradation product.
Loss of activity in biological assays Degradation of the active compound.Confirm the purity of your solid material. Prepare and use solutions fresh. Consider the compatibility of your assay buffer with the compound.

Predicted Degradation Pathway

The primary anticipated degradation pathway for this compound in aqueous solution is the hydrolysis of the hydrazide bond.

G A This compound B 4-Nitrophenoxyacetic acid A->B + H2O (Hydrolysis) C Hydrazine A->C + H2O (Hydrolysis) G cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solution B Aliquot into vials A->B C Incubate at desired conditions (e.g., RT, 4°C, light/dark) B->C D Sample at time points (0, 2, 4, 8, 24h) C->D E HPLC-UV/MS Analysis D->E F Monitor parent peak area & appearance of new peaks E->F G Calculate % degradation F->G H Identify degradation products G->H

References

Troubleshooting low derivatization efficiency with 4-Nitrophenoxyacetic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low derivatization efficiency with 4-Nitrophenoxyacetic acid hydrazide for the analysis of carboxylic acids, particularly in LC-MS applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no signal from my derivatized analyte. What are the primary causes?

A1: Low or no signal is a common issue that can stem from several factors throughout the experimental workflow. The most critical aspects to investigate are the integrity of your reagents, the reaction conditions, and the sample itself.

  • Reagent Degradation: this compound, and especially the coupling agent EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are sensitive to moisture.[1] Improper storage or repeated exposure to ambient air can lead to hydrolysis and inactivation.

  • Suboptimal Reaction Conditions: The efficiency of the derivatization reaction is highly dependent on pH, temperature, and reaction time. The initial activation of the carboxylic acid with EDC is most effective under slightly acidic conditions (pH 4.5-6.0), while the subsequent coupling with the hydrazide is favored at a pH of 7.0-8.5.[1][2]

  • Sample Matrix Effects: Components in your biological sample matrix can interfere with the derivatization reaction or cause ion suppression during LC-MS analysis.

  • Incorrect Reagent Ratios: An insufficient amount of the derivatization reagent or coupling agent will result in an incomplete reaction.[1]

Q2: My derivatization reaction is inconsistent, with variable yields between samples. What could be the reason?

A2: Inconsistent derivatization efficiency often points to issues with procedural variability or the stability of the reagents and intermediates.

  • Inconsistent pH: Small variations in the pH of the reaction mixture can significantly impact the efficiency of the EDC/NHS coupling chemistry.[3] It is crucial to use a suitable buffer system to maintain the optimal pH range.

  • Hydrolysis of Activated Intermediate: The O-acylisourea intermediate formed upon the reaction of the carboxylic acid with EDC is unstable in aqueous solutions and can hydrolyze back to the original carboxylic acid if not promptly reacted with the hydrazide.[2]

  • Sample-to-Sample Matrix Variability: If you are working with biological samples, the composition of the matrix can differ between samples, leading to varying degrees of interference.

Q3: I am seeing multiple peaks for my derivatized analyte in the chromatogram. What is the cause of this?

A3: The presence of multiple peaks can be due to several factors, including the formation of isomers, side products, or incomplete derivatization of polycarboxylic acids.

  • Incomplete Derivatization of Polycarboxylic Acids: If your target analyte has multiple carboxylic acid groups, incomplete derivatization will result in a mixture of partially and fully derivatized species, each with a different retention time.

  • Formation of Side Products: A common side reaction is the formation of an N-acylurea, which can occur with the EDC reagent, particularly in hydrophobic environments.[4]

  • Isomer Formation: Some molecules can exist as isomers, and the derivatization process might not be stereospecific, leading to the separation of different isomers during chromatography.

Q4: How can I optimize my derivatization protocol for better efficiency?

A4: Optimization is a critical step to ensure complete and reproducible derivatization. A systematic approach to optimizing reaction parameters is recommended.

  • Reagent Concentration: A molar excess of both the derivatization reagent and the coupling agent is generally recommended to drive the reaction to completion.[1] Typical molar ratios of EDC:NHS:Carboxylic Acid can range from 2:2:1 to 5:5:1.[1]

  • Reaction Time and Temperature: The optimal reaction time and temperature should be determined empirically for your specific analyte. Incubation times can range from 15 minutes to overnight, and temperatures from 4°C to 60°C.[1][5]

  • pH Control: Use appropriate buffers to maintain the pH for both the activation and coupling steps. MES buffer is suitable for the acidic activation step, while phosphate or borate buffers are recommended for the neutral to basic coupling step.[1]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and performance metrics for hydrazide-based derivatization of carboxylic acids using EDC coupling chemistry, which can be adapted for this compound.

ParameterRecommended RangeRationale
Activation pH 4.5 - 6.0Optimal for the activation of carboxyl groups with EDC.[1][2]
Coupling pH 7.0 - 9.0Promotes the efficient reaction of the activated ester with the hydrazide.[1][2]
Molar Ratio (EDC:NHS:Analyte) 2:2:1 to 5:5:1A molar excess of coupling agents drives the reaction towards completion.[1]
Activation Time 15 - 30 minutesSufficient time for the formation of the reactive intermediate.[1]
Coupling Time 2 hours to overnightAllows for the complete reaction of the intermediate with the hydrazide.[1]
Temperature 4°C to 60°CReaction can be performed at room temperature or elevated for faster kinetics, or at 4°C for overnight reactions to improve stability.[1][5]

Table 1: Recommended Reaction Conditions for EDC-Mediated Hydrazide Derivatization.

ReagentDerivatization EfficiencyKey Considerations
3-Nitrophenylhydrazine (3-NPH) Close to 100%A well-established reagent with high efficiency in various matrices.[6]
Aniline Variable (20-100%)Efficiency can be highly matrix-dependent and may not be suitable for all applications.[6]

Table 2: Comparative Derivatization Efficiencies of Similar Reagents.

Experimental Protocols

Detailed Methodology for Derivatization of Carboxylic Acids with this compound

This protocol is adapted from established methods for similar hydrazide reagents utilizing EDC coupling chemistry.[6][7]

Materials:

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • MES Buffer (0.1 M, pH 5.0-6.0)

  • Phosphate Buffer (0.1 M, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Sample containing carboxylic acid analyte

Procedure:

  • Sample Preparation:

    • Ensure the sample is free of particulate matter by centrifugation or filtration.

    • If the sample is in an incompatible buffer (e.g., containing primary amines like Tris), perform a buffer exchange into MES buffer.

  • Activation of Carboxylic Acid:

    • To your sample in MES buffer, add a solution of EDC and NHS (or Sulfo-NHS). A 2 to 5-fold molar excess of EDC and NHS over the analyte is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Coupling with this compound:

    • Add a solution of this compound to the activated sample. A molar excess of the hydrazide is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Phosphate Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any remaining activated esters, add a quenching solution.

  • Sample Preparation for LC-MS Analysis:

    • Dilute the reaction mixture with a suitable solvent (e.g., a mixture of acetonitrile and water) to an appropriate concentration for LC-MS analysis.

    • Centrifuge the diluted sample to remove any precipitates before injection.

Visualizations

G cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Prepare Sample (e.g., buffer exchange) Activation Activate Carboxylic Acid (EDC/NHS, pH 4.5-6.0) Sample->Activation Reagents Prepare Fresh Reagent Solutions (EDC, NHS, Hydrazide) Reagents->Activation Coupling Couple with Hydrazide (pH 7.0-8.5) Activation->Coupling Quench Quench Reaction (Optional) Coupling->Quench Dilute Dilute Sample Coupling->Dilute Quench->Dilute Analyze LC-MS Analysis Dilute->Analyze

Caption: Experimental workflow for derivatization of carboxylic acids.

G Start Low Derivatization Efficiency Reagent_Check Check Reagent Integrity (Freshness, Storage) Start->Reagent_Check Reaction_Cond Verify Reaction Conditions (pH, Temp, Time) Start->Reaction_Cond Sample_Matrix Investigate Sample Matrix (Interference, Suppression) Start->Sample_Matrix Reagent_Ratio Confirm Reagent Ratios (Molar Excess) Start->Reagent_Ratio Sol_Reagent Use Fresh Reagents Reagent_Check->Sol_Reagent Degraded Sol_Reaction Optimize pH, Temp, Time Reaction_Cond->Sol_Reaction Suboptimal Sol_Matrix Improve Sample Cleanup Sample_Matrix->Sol_Matrix Interference Sol_Ratio Adjust Reagent Concentrations Reagent_Ratio->Sol_Ratio Incorrect

Caption: Troubleshooting logic for low derivatization efficiency.

G cluster_step2 Step 2: Coupling RCOOH Carboxylic Acid Intermediate O-Acylisourea Intermediate RCOOH->Intermediate + EDC EDC EDC NHS_Ester NHS Ester Intermediate->NHS_Ester + NHS NHS NHS Derivative Stable Derivative NHS_Ester->Derivative + Hydrazide Hydrazide 4-Nitrophenoxyacetic acid hydrazide

Caption: Signaling pathway of the two-step derivatization reaction.

References

Minimizing side reactions in 4-Nitrophenoxyacetic acid hydrazide derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Nitrophenoxyacetic Acid Hydrazide Derivatization

Welcome to the technical support center for the derivatization of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions performed with this compound?

A1: this compound is a versatile building block commonly used in the synthesis of various heterocyclic compounds. The most frequent derivatization reactions include:

  • Hydrazone (Schiff Base) Formation: Condensation with aldehydes and ketones to form acylhydrazones.

  • 1,3,4-Oxadiazole Synthesis: Cyclodehydration of a diacylhydrazide intermediate, which can be formed in situ.

  • Pyrazole Synthesis: Cyclocondensation with 1,3-dicarbonyl compounds.

Q2: I am getting a low yield in my hydrazone synthesis. What are the potential causes and solutions?

A2: Low yields in hydrazone synthesis are common and can often be rectified. Key factors include incomplete reactions, side reactions, or suboptimal conditions.[1] Ensure your starting materials are pure, as impurities can interfere with the reaction. The reaction between acid hydrazides and aldehydes is dependent on the reactivity and solubility of both reactants; sometimes, heating for up to 24 hours may be necessary.[2] Using a polar aprotic solvent like DMF can also be beneficial.[2]

Q3: I observe an unexpected byproduct in my hydrazone reaction. What could it be?

A3: A common byproduct is an azine . This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone. To minimize azine formation, use a slight excess of the this compound relative to the carbonyl compound.

Q4: My 1,3,4-oxadiazole synthesis is not working well. What are common issues?

A4: The synthesis of 1,3,4-oxadiazoles from hydrazides typically proceeds via a diacylhydrazide intermediate followed by cyclodehydration.[3] Common issues include:

  • Incomplete cyclization: The diacylhydrazide intermediate may be stable and require harsh conditions to cyclize. Ensure your dehydrating agent (e.g., POCl₃, P₂O₅, or triphenylphosphine dibromide) is active and used in sufficient quantity.[4]

  • Side reactions: The use of strong dehydrating agents can lead to side reactions if not properly controlled. The stoichiometry of the reagents is crucial; for instance, using over 4 equivalents of triphenylphosphine dibromide has been found necessary to offset side reactions.[4]

  • Hydrolysis: The hydrazide or the intermediate can be susceptible to hydrolysis, especially under acidic conditions.[5]

Q5: I am synthesizing a pyrazole derivative and I'm getting a mixture of isomers. How can I control the regioselectivity?

A5: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazides can lead to the formation of regioisomers. The regioselectivity is influenced by the reaction conditions, particularly the pH and the nature of the substituents on the diketone. Acidic conditions often favor one isomer over the other. A thorough screening of solvents and acid catalysts is recommended to optimize the regioselectivity for your specific substrates.[6]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Hydrazone (Schiff Base) Formation
Possible Cause Troubleshooting Step Rationale
Suboptimal pH Adjust the reaction pH to a slightly acidic range (pH 4-6). A catalytic amount of acetic acid is commonly used.[1]Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.[1]
Insufficient Reaction Time or Temperature Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gentle heating (40-60 °C).[1][2]Increasing the temperature provides the necessary activation energy to drive the reaction to completion.
Poor Reagent Quality Use pure aldehydes/ketones and ensure the this compound is not degraded.Impurities in the starting materials can lead to unwanted side reactions and lower the yield of the desired product.
Reversibility of Reaction (Hydrolysis) During workup, avoid strongly acidic or basic conditions to prevent hydrolysis of the hydrazone product.[7]The hydrazone C=N bond can be susceptible to cleavage by water, especially under harsh pH conditions.
Issue 2: Formation of Azine Byproduct in Hydrazone Synthesis
Possible Cause Troubleshooting Step Rationale
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of this compound.This ensures that the aldehyde/ketone is consumed in the formation of the desired hydrazone, leaving less available to react with the product to form an azine.
High Concentration of Carbonyl Compound Add the aldehyde or ketone slowly to a solution of the hydrazide.This keeps the instantaneous concentration of the carbonyl compound low, disfavoring the second reaction step that leads to the azine.
Issue 3: Low Yield in 1,3,4-Oxadiazole Synthesis
Possible Cause Troubleshooting Step Rationale
Inefficient Cyclodehydration Ensure the dehydrating agent (e.g., POCl₃, P₂O₅) is fresh and anhydrous. Consider using a more modern reagent like [Et₂NSF₂]BF₄ with a catalytic amount of acetic acid.[8]The cyclization of the diacylhydrazide intermediate to the oxadiazole requires the efficient removal of a water molecule.
Hydrolysis of Intermediates Perform the reaction under anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).Water can hydrolyze the starting hydrazide or the diacylhydrazide intermediate, preventing the formation of the oxadiazole ring.
Electron-Withdrawing Group Deactivation Be aware that the 4-nitrophenyl group is strongly electron-withdrawing, which can deactivate the system and may require harsher reaction conditions or longer reaction times for cyclization.[4]The electronic nature of the substituents can significantly impact the rate of the cyclodehydration step.[3]

Quantitative Data Summary

Table 1: Effect of Catalyst on Hydrazone Synthesis Yield

EntryCatalyst (mol%)SolventTime (min)Yield (%)
1NoneWater6030
2Guanidine hydrochloride (5%)Water6078
3Guanidine hydrochloride (10%)Water4090
4Guanidine hydrochloride (15%)Water4090
Data adapted from a model reaction of hydrazine hydrate, ethyl acetoacetate, and benzaldehyde.[9]

Table 2: pH Stability of Hydrazone Linkages

Hydrazone TypepHStability (t₁/₂)
Aliphatic Aldehyde-derived7.4Reasonably stable
Aliphatic Aldehyde-derived5.5Highly unstable (< 2 min)
Aromatic Aldehyde-derived7.4Highly stable (> 72 h)
Aromatic Aldehyde-derived5.5Highly stable (> 48 h)
This data highlights that hydrazones derived from aromatic aldehydes, which would be the case for many derivatives of this compound, are significantly more stable at acidic pH than those from aliphatic aldehydes.[10]

Experimental Protocols

Protocol 1: General Synthesis of a Hydrazone (Schiff Base) Derivative
  • Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Add 1.0-1.05 equivalents of the desired aldehyde or ketone.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or heat to reflux (typically 40-80 °C) for 1-24 hours.[2]

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with a small amount of cold solvent to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.

Protocol 2: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole

This protocol involves a two-step, one-pot synthesis via a diacylhydrazide intermediate.

  • Step A (Acylation): To a solution of this compound (1.0 eq) in a suitable solvent (e.g., pyridine or DMF), add an equimolar amount of an acyl chloride or carboxylic acid with a coupling agent. Stir at room temperature until the formation of the N,N'-diacylhydrazide is complete (monitor by TLC).

  • Step B (Cyclodehydration): Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or triphenylphosphine dibromide (4.0 eq) to the reaction mixture.[4][11]

  • Heat the mixture to reflux for several hours until the cyclization is complete (monitor by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization.

Visualizations

experimental_workflow cluster_hydrazone Hydrazone Synthesis Troubleshooting start Low Yield of Hydrazone q1 Is the reaction pH optimal (4-6)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction time/temp sufficient? a1_yes->q2 sol1 Add catalytic acid (e.g., Acetic Acid) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is an azine byproduct forming? a2_yes->q3 sol2 Increase temperature and/or reaction time. Monitor by TLC. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Use slight excess of hydrazide. Add carbonyl compound slowly. a3_yes->sol3 end Purify Product (Recrystallization) a3_no->end sol3->end

Caption: Troubleshooting workflow for low yield in hydrazone synthesis.

side_reactions hydrazide 4-Nitrophenoxyacetic acid hydrazide hydrazone Desired Product: Hydrazone hydrazide->hydrazone + Carbonyl (Acid Catalyst) pyrazole Desired Product: Pyrazole hydrazide->pyrazole + 1,3-Diketone (Cyclocondensation) diacyl Intermediate or Side Product: Diacylhydrazide hydrazide->diacyl + Acyl Source carbonyl Aldehyde/Ketone (R₂C=O) carbonyl->hydrazone diketone 1,3-Diketone acyl_source Acyl Chloride/ Carboxylic Acid azine Side Product: Azine hydrazone->azine + Carbonyl hydrolysis Side Reaction: Hydrolysis hydrazone->hydrolysis + H₂O (Acid/Base) oxadiazole Desired Product: 1,3,4-Oxadiazole diacyl->oxadiazole Cyclodehydration

Caption: Key derivatization pathways and potential side reactions.

References

Technical Support Center: Reaction of 4-Nitrophenoxyacetic Acid Hydrazide with Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-Nitrophenoxyacetic acid hydrazide in reactions with aldehydes and ketones.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with carbonyl compounds?

The formation of hydrazones from this compound and carbonyl compounds is acid-catalyzed. A mildly acidic environment, typically in the pH range of 4 to 6, is considered optimal.[1] In this pH range, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydrazine.

Q2: Why is the reaction slower at a very low pH (e.g., pH < 3)?

At very low pH, the hydrazine nitrogen of this compound becomes protonated. This protonation neutralizes its nucleophilic character, rendering it unable to effectively attack the carbonyl carbon, which in turn slows down or inhibits the reaction.[1]

Q3: Can this reaction be performed at neutral or basic pH?

While the reaction can proceed at neutral pH, it is generally slow. Under basic conditions, the reaction is significantly hindered because the protonation of the carbonyl group, which is the key catalytic step, does not occur.

Q4: What are the common side products in this reaction?

A potential side product is the formation of an azine, which can occur if the initially formed hydrazone reacts with a second molecule of the carbonyl compound. Additionally, the hydrazone product can be susceptible to hydrolysis, reverting back to the starting hydrazide and carbonyl compound, especially in the presence of water.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Inappropriate pH: The reaction medium is too acidic, neutral, or basic.Adjust the pH of the reaction mixture to the optimal range of 4-6 using a catalytic amount of a weak acid like acetic acid or a few drops of dilute hydrochloric acid.[2]
Poor Quality of Reactants: Impurities in the this compound or the carbonyl compound.Ensure the purity of your starting materials. Recrystallize or purify the reactants if necessary.
Steric Hindrance: The carbonyl compound is sterically hindered, slowing down the reaction rate.Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Low Reactivity of Carbonyl: Ketones are generally less reactive than aldehydes.For less reactive ketones, consider increasing the reaction temperature or using a slight excess of the hydrazide.
Formation of Multiple Products Side Reactions: Formation of azines or other byproducts.Monitor the reaction closely with TLC to determine the optimal reaction time before significant side product formation. Purify the desired hydrazone using column chromatography or recrystallization.
Product Instability Hydrolysis: The hydrazone product is hydrolyzing back to the starting materials.Once the reaction is complete, work up the reaction mixture promptly. Ensure the final product is thoroughly dried and stored in a desiccator to protect it from moisture.

Illustrative Data: Effect of pH on Hydrazone Yield

The following table provides a representative summary of how pH can influence the yield of the reaction between this compound and a model aldehyde (e.g., benzaldehyde) after a fixed reaction time. Note: This is illustrative data based on general principles of hydrazone formation and may not represent empirically derived values for this specific reaction.

pHReaction RateObserved Yield (%)Rationale
2Very Slow< 10The hydrazide is protonated and non-nucleophilic.
4Fast~85Acid catalysis activates the carbonyl, and the hydrazide remains sufficiently nucleophilic.
5Very Fast> 90Optimal balance of carbonyl activation and hydrazide nucleophilicity.
6Fast~80Reduced carbonyl activation compared to pH 5, but still effective.
7Slow< 40Lack of sufficient acid catalysis to activate the carbonyl group.
8Very Slow< 15No acid catalysis.

Experimental Protocols

General Protocol for the Synthesis of a Hydrazone from this compound and an Aldehyde

This protocol is a general guideline and may require optimization for specific carbonyl compounds.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Glacial Acetic Acid or Dilute Hydrochloric Acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol.

  • Add 1.0 to 1.1 equivalents of the aldehyde to the solution.

  • Add a catalytic amount of a weak acid. For example, add 2-3 drops of glacial acetic acid or a single drop of dilute hydrochloric acid to adjust the pH to the acidic range.[2]

  • Stir the reaction mixture at room temperature or gently heat to reflux. The reaction temperature and time will depend on the reactivity of the carbonyl compound.

  • Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.

  • Dry the purified product in a desiccator.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Acid Catalysis cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Carbonyl R-C(=O)-R' Protonated_Carbonyl R-C(=[O+]H)-R' Carbonyl->Protonated_Carbonyl Protonation Proton H+ Proton->Carbonyl Protonated_Carbonyl_ref R-C(=[O+]H)-R' Hydrazide H₂N-NH-CO-CH₂-O-Ar-NO₂ Intermediate Tetrahedral Intermediate Hydrazide->Intermediate Intermediate_ref Tetrahedral Intermediate Protonated_Carbonyl_ref->Intermediate Hydrazone R-C(=N-NH-CO-CH₂-O-Ar-NO₂)-R' Intermediate_ref->Hydrazone Loss of Water Water H₂O Hydrazone->Water

Caption: Mechanism of acid-catalyzed hydrazone formation.

Experimental_Workflow start Start dissolve Dissolve Hydrazide in Solvent start->dissolve add_carbonyl Add Carbonyl Compound dissolve->add_carbonyl adjust_ph Adjust pH (4-6) with Acid Catalyst add_carbonyl->adjust_ph react React (Stir/Heat) adjust_ph->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete workup Reaction Workup (Cool, Filter/Evaporate) monitor->workup Complete purify Purify Product (Recrystallization) workup->purify dry Dry Final Product purify->dry end End dry->end

Caption: General experimental workflow for hydrazone synthesis.

References

Temperature optimization for derivatization with 4-Nitrophenoxyacetic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Nitrophenoxyacetic acid hydrazide (4-NPAH) for the derivatization of carbonyl-containing compounds, such as steroids.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for derivatization with this compound (4-NPAH)?

A1: The optimal temperature for derivatization with 4-NPAH can vary depending on the specific analyte and reaction conditions. However, a common starting point for optimization is in the range of 40°C to 80°C. For some analytes, the reaction may proceed efficiently at room temperature, while for others, gentle heating is necessary to achieve a satisfactory reaction rate and yield. It is recommended to perform a temperature optimization study for your specific compound of interest.

Q2: How does temperature affect the derivatization reaction with 4-NPAH?

A2: Temperature has a significant impact on the rate of hydrazone formation. Increasing the temperature generally increases the reaction rate, leading to shorter reaction times and potentially higher yields. However, excessively high temperatures can lead to the degradation of the analyte or the derivatization reagent, resulting in lower yields and the formation of unwanted byproducts. Therefore, temperature optimization is a critical step in developing a robust derivatization protocol.

Q3: What other factors besides temperature should I consider for optimizing the derivatization?

A3: Several factors can influence the efficiency of the derivatization reaction:

  • pH: The formation of hydrazones is acid-catalyzed. A pH in the range of 3 to 6 is often optimal.

  • Reaction Time: The optimal reaction time is dependent on the temperature and the reactivity of the carbonyl compound. It can range from 30 minutes to several hours.

  • Reagent Concentration: An excess of the derivatization reagent is typically used to drive the reaction to completion. A molar ratio of 4-NPAH to analyte of 10:1 or higher is a good starting point.

  • Solvent: The choice of solvent is crucial for dissolving both the analyte and the reagent. Common solvents include methanol, ethanol, and acetonitrile.

Q4: I am observing low or no product yield. What are the possible causes and solutions?

A4: Low or no product yield can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Suboptimal reaction temperature.Perform a temperature optimization study. Start with a temperature in the range of 40-80°C and test a few points within this range (e.g., 40°C, 60°C, 80°C).
Incorrect pH of the reaction mixture.Adjust the pH of the reaction mixture to be between 3 and 6 using a suitable buffer or a small amount of acid (e.g., acetic acid).
Insufficient reaction time.Increase the reaction time. Monitor the reaction progress over time (e.g., at 30, 60, 90, and 120 minutes) to determine the optimal duration.
Low concentration of derivatization reagent.Increase the molar excess of 4-NPAH to the analyte.
Poor solubility of analyte or reagent.Ensure that both the analyte and 4-NPAH are fully dissolved in the chosen solvent. You may need to try a different solvent or a co-solvent system.
Degradation of analyte or reagent.Avoid excessively high temperatures. Ensure the purity of your 4-NPAH reagent.
Inconsistent Results Variability in reaction temperature.Use a temperature-controlled heating block or water bath to ensure consistent and accurate temperature control.
Inconsistent reaction time.Use a timer to ensure that all samples are incubated for the same duration.
Pipetting errors.Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate addition of reagents.
Presence of Multiple Peaks for the Derivative Formation of E/Z isomers of the hydrazone.This is a common occurrence with hydrazone derivatives. For quantification, it is often recommended to sum the peak areas of the isomers. Chromatographic conditions can sometimes be optimized to separate or merge the isomers.
Side reactions or degradation products.Optimize the reaction conditions (temperature, time, pH) to minimize the formation of byproducts. Ensure the purity of your starting materials.

Quantitative Data Summary

While specific quantitative data for the temperature optimization of 4-NPAH is limited in the literature, the following table summarizes the effect of temperature on hydrazone formation in a related study. This data can be used as a general guideline for what to expect during your optimization experiments.

Temperature (°C)Reaction Time (min)Yield (%)
Ambient12023
409045
606078
803095
1003092

This data is adapted from a study on hydrazone formation and is for illustrative purposes only. Optimal conditions for 4-NPAH may vary.

Experimental Protocols

Protocol for Temperature Optimization of 4-NPAH Derivatization

This protocol provides a framework for optimizing the reaction temperature for the derivatization of a carbonyl-containing analyte with 4-NPAH.

Materials:

  • Analyte stock solution

  • This compound (4-NPAH) solution (e.g., 10 mg/mL in methanol)

  • Acid catalyst (e.g., 1 M acetic acid in methanol)

  • Reaction solvent (e.g., methanol, ethanol, or acetonitrile)

  • Heating block or water bath with temperature control

  • Vials for reaction

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare Reaction Mixtures: In separate vials, add a known amount of your analyte stock solution.

  • Add Reagents: To each vial, add the 4-NPAH solution and the acid catalyst. The final concentration of the analyte, 4-NPAH, and catalyst should be consistent across all vials.

  • Incubate at Different Temperatures: Place the vials in heating blocks or water baths set to different temperatures (e.g., Room Temperature, 40°C, 60°C, 80°C).

  • Incubate for a Fixed Time: Allow the reactions to proceed for a fixed amount of time (e.g., 60 minutes).

  • Quench the Reaction: After the incubation period, stop the reaction by adding a quenching solution (e.g., a buffer to neutralize the acid) or by placing the vials on ice.

  • Analyze the Samples: Analyze the resulting solutions by HPLC or LC-MS to determine the peak area or concentration of the derivatized product.

  • Determine Optimal Temperature: Plot the peak area of the derivative against the reaction temperature to identify the temperature that gives the highest yield.

Visualizations

experimental_workflow prep Prepare Analyte and Reagent Solutions mix Mix Analyte, 4-NPAH, and Catalyst prep->mix incubate Incubate at Controlled Temperature mix->incubate quench Quench Reaction incubate->quench analyze Analyze by HPLC or LC-MS quench->analyze optimize Determine Optimal Temperature analyze->optimize

Caption: Experimental workflow for temperature optimization.

logical_relationship Derivatization_Yield Derivatization Yield Temperature Temperature Temperature->Derivatization_Yield Reaction_Time Reaction Time Reaction_Time->Derivatization_Yield pH pH pH->Derivatization_Yield Reagent_Concentration Reagent Concentration Reagent_Concentration->Derivatization_Yield

Caption: Factors influencing derivatization yield.

Technical Support Center: Purification of 4-Nitrophenoxyacetic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of excess 4-Nitrophenoxyacetic acid hydrazide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction mixture containing this compound?

Common impurities can include unreacted starting materials, such as the ester precursor to the hydrazide and excess hydrazine hydrate, as well as byproducts from side reactions. Depending on the reaction conditions, decomposition products of the hydrazide or other reagents may also be present.

Q2: What are the recommended methods for removing excess this compound?

The primary methods for purifying your target compound from excess this compound include:

  • Recrystallization: This is an effective technique for purifying solid products.[1] It relies on the differential solubility of the desired compound and the hydrazide in a specific solvent system.

  • Column Chromatography: A versatile method that separates compounds based on their different affinities for a stationary phase.[1][2][3] This is particularly useful for separating compounds with different polarities.

  • Liquid-Liquid Extraction: This technique separates compounds based on their different solubilities in two immiscible liquids.[1][4]

  • Washing/Trituration: Simple washing of the crude product with a suitable solvent can effectively remove soluble impurities like excess hydrazide.[1][5]

Q3: How do I choose the right solvent for purification?

Solvent selection is critical for successful purification. For recrystallization, the ideal solvent will dissolve the desired compound sparingly at room temperature but show high solubility at elevated temperatures, while the excess hydrazide remains either soluble or insoluble at all temperatures.[1] For column chromatography, a solvent system is chosen to achieve good separation on a Thin Layer Chromatography (TLC) plate first. For washing, a solvent should be selected in which the excess hydrazide is highly soluble, but your product is not.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification process.

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. - The solution is not saturated.- The chosen solvent is not appropriate.- Concentrate the solution by evaporating some of the solvent.- Try adding a co-solvent (anti-solvent) to decrease the solubility of your product.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product.
Product "oils out" instead of crystallizing. - The melting point of the product is lower than the boiling point of the solvent.- The product is impure.- Use a lower-boiling point solvent.- Try a different solvent or solvent mixture.- Attempt to purify the product by another method, such as column chromatography, before recrystallization.
Low recovery of the purified product. - Too much solvent was used.- The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Avoid washing the collected crystals with an excessive amount of cold solvent.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product and hydrazide. - Inappropriate solvent system (eluent).- Column was not packed properly.- Optimize the solvent system using TLC to achieve a clear separation of spots.- Ensure the column is packed uniformly without any cracks or air bubbles. A slurry packing method is often recommended.[2]
Product elutes too quickly (low retention). - The eluent is too polar.- Decrease the polarity of the eluent. For example, increase the proportion of the non-polar solvent (e.g., hexane) in a hexane/ethyl acetate mixture.
Product does not elute from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. A gradient elution, where the polarity of the solvent is increased over time, can be effective.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of a solid product to remove excess this compound.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to find a suitable one. The ideal solvent will dissolve the product when hot but not when cold.[1]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent to completely dissolve the product. Gentle heating and stirring can aid dissolution.[1]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration to remove them.

4. Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

5. Crystal Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

6. Washing:

  • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[1]

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of a product from excess this compound using silica gel column chromatography.

1. TLC Analysis for Solvent System Selection:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems of differing polarities (e.g., mixtures of hexane and ethyl acetate).

  • The ideal solvent system will show good separation between the spot corresponding to your product and the spot for this compound.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluting solvent identified from the TLC analysis.

  • Pour the slurry into a glass column and allow the silica gel to settle, ensuring an evenly packed column without air bubbles.[2]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be evaporated.

  • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the top of the column.[2]

4. Elution:

  • Begin eluting the column with the least polar solvent system.

  • Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your product.

5. Fraction Collection and Analysis:

  • Collect the eluent in small fractions.

  • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

6. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified product.[2]

Data Presentation

Solubility of 4-Nitrophenylacetic Acid (a related compound)

The following table summarizes the mole fraction solubility of 4-nitrophenylacetic acid in various pure solvents at different temperatures. This data can be a useful starting point for selecting solvents for the purification of this compound, as their structural similarities suggest comparable solubility trends.

Solvent283.15 K293.15 K303.15 K313.15 K323.15 K
N,N-Dimethylformamide (DMF)0.21580.25870.30850.36420.4245
Methanol0.10150.12830.16040.19850.2434
Ethanol0.06320.08210.10540.13380.1681
n-Propanol0.04890.06450.08410.10850.1384
Ethyl Acetate0.04310.05890.07890.10420.1357
Acetonitrile0.01980.02710.03680.04960.0661
Water0.00110.00150.00210.00290.0040
Cyclohexane0.00010.00020.00030.00040.0005

Data adapted from a study on the solubility of 4-nitrophenylacetic acid.[6]

Visualizations

TroubleshootingWorkflow start Crude Reaction Mixture (Contains excess hydrazide) is_solid Is the desired product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No pure_product Pure Product recrystallization->pure_product Successful troubleshoot_recrystallization Troubleshoot Recrystallization recrystallization->troubleshoot_recrystallization Unsuccessful column_chromatography->pure_product Successful troubleshoot_chromatography Troubleshoot Chromatography column_chromatography->troubleshoot_chromatography Unsuccessful extraction Perform Liquid-Liquid Extraction extraction->pure_product Successful success Successful Purification pure_product->success troubleshoot_recrystallization->column_chromatography troubleshoot_chromatography->extraction

Caption: Troubleshooting workflow for the purification of a compound from excess this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis for Solvent System Selection pack_column 2. Pack Column with Silica Gel tlc->pack_column load_sample 3. Load Crude Sample pack_column->load_sample elute 4. Elute with Solvent Gradient load_sample->elute collect 5. Collect Fractions elute->collect analyze_fractions 6. Analyze Fractions by TLC collect->analyze_fractions pool_fractions 7. Pool Pure Fractions analyze_fractions->pool_fractions evaporate 8. Evaporate Solvent pool_fractions->evaporate pure_product Purified Product evaporate->pure_product

Caption: Experimental workflow for purification by column chromatography.

LogicalRelationships cluster_properties Compound Properties cluster_methods Purification Method cluster_parameters Key Parameters polarity Polarity chromatography Column Chromatography polarity->chromatography affects retention solubility Solubility recrystallization Recrystallization solubility->recrystallization is critical for extraction Liquid-Liquid Extraction solubility->extraction determines partitioning solvent_polarity Solvent Polarity chromatography->solvent_polarity is controlled by solvent_choice Solvent Choice recrystallization->solvent_choice depends on temperature Temperature recrystallization->temperature is influenced by extraction->solvent_choice depends on

Caption: Logical relationships between compound properties, purification methods, and key experimental parameters.

References

Storage and handling recommendations for 4-Nitrophenoxyacetic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 4-Nitrophenoxyacetic acid hydrazide?

A1: Based on its structure, the primary hazards are expected to be related to the nitroaromatic and hydrazide functional groups. Nitroaromatic compounds can be toxic and are often resistant to degradation.[1][2] Hydrazide derivatives can also exhibit toxicity. As a solid, inhalation of dust particles may cause respiratory irritation. Direct contact with skin and eyes is likely to cause irritation.[3]

Q2: Is this compound sensitive to light, heat, or moisture?

A2: While specific stability data is unavailable, it is prudent to assume potential sensitivity. Nitroaromatic compounds can have varying thermal stability.[4][5] Hydrazide compounds should generally be stored in a dry environment.[6] Therefore, it is recommended to store the compound in a cool, dark, and dry place.

Q3: What are the recommended storage conditions?

A3: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] A refrigerator dedicated to chemical storage may be suitable.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: Standard laboratory PPE is required, including safety goggles, a lab coat, and chemical-resistant gloves.[3] If there is a risk of generating dust, a dust mask or respirator should be used.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound has discolored (e.g., darkened). Exposure to light, heat, or air (oxidation).It is best to discard the discolored material as its purity may be compromised. To prevent this, always store the compound in a tightly sealed, opaque container in a cool, dark place.
Difficulty dissolving the compound. Use of an inappropriate solvent.Information on solubility is limited. Experiment with small quantities in different common laboratory solvents (e.g., DMSO, DMF, methanol) to find a suitable one. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures.
Unexpected reaction or decomposition. Incompatibility with other reagents or instability under experimental conditions.Review the experimental protocol for any strong oxidizing agents, strong acids, or bases that might react with the nitroaromatic or hydrazide groups. Consider the thermal stability of the compound in relation to your reaction temperature.[4]
Skin or eye irritation occurs. Direct contact with the compound.In case of skin contact, wash the affected area thoroughly with soap and water.[7] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7][8]

Storage and Handling Recommendations

Parameter Recommendation Rationale
Storage Temperature Cool (e.g., refrigerator)To minimize potential thermal decomposition.
Storage Container Tightly sealed, opaque containerTo protect from moisture and light.[3][6]
Storage Location Well-ventilated, dry areaTo prevent inhalation of any potential vapors and to protect from moisture.[3][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong basesTo prevent potentially vigorous or explosive reactions.[9][10]
Handling Area Well-ventilated chemical fume hoodTo minimize inhalation of dust or vapors.
Personal Protective Equipment Safety goggles, lab coat, chemical-resistant gloves, dust mask (if applicable)To prevent skin and eye contact and respiratory exposure.[3][7][8]
Spill Cleanup Gently sweep up solid material, avoiding dust generation. Place in a sealed container for disposal.To prevent dispersal of the chemical.
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.Due to the potential toxicity and reactivity of the compound.

Experimental Workflow and Safety Precautions

The following diagrams illustrate a logical workflow for handling this compound and the decision-making process for its storage.

G cluster_receiving Receiving and Initial Storage cluster_handling Experimental Use cluster_cleanup Cleanup and Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store in Cool, Dry, Dark Place Log->Store Retrieve Retrieve from Storage DonPPE Don Appropriate PPE Retrieve->DonPPE Weigh Weigh in Fume Hood DonPPE->Weigh Prepare Prepare Solution/Reaction Weigh->Prepare Clean Clean Glassware and Surfaces Prepare->Clean Return Return Unused Compound to Storage Prepare->Return Dispose Dispose of Waste Properly Clean->Dispose

Caption: A typical experimental workflow for handling this compound.

G Start Select Storage Location IsVentilated Is the area well-ventilated? Start->IsVentilated IsCool Is the area cool? IsVentilated->IsCool Yes Unsuitable Unsuitable - Find Alternative IsVentilated->Unsuitable No IsDry Is the area dry? IsCool->IsDry Yes IsCool->Unsuitable No IsDark Is the area dark? IsDry->IsDark Yes IsDry->Unsuitable No IsAway Away from incompatible materials? IsDark->IsAway Yes IsDark->Unsuitable No Suitable Suitable Storage Location IsAway->Suitable Yes IsAway->Unsuitable No

Caption: Decision-making process for selecting a suitable storage location.

References

Technical Support Center: Overcoming Matrix Effects in HPLC Analysis with 4-Nitrophenoxyacetic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 4-Nitrophenoxyacetic acid hydrazide in HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to effectively overcome matrix effects and enhance the detection of carbonyl-containing compounds such as aldehydes, ketones, and keto acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in HPLC analysis?

A1: this compound is a derivatizing agent used in pre-column derivatization. Its primary purpose is to react with carbonyl groups (aldehydes and ketones) in analytes of interest. This reaction attaches a chromophore (the 4-nitrophenoxy group) to the analyte, which significantly enhances its UV absorbance. This is particularly useful for compounds that have poor or no UV absorption in their native state, thereby increasing detection sensitivity and overcoming matrix interferences that can mask the analyte signal.[1][2]

Q2: How does derivatization with this compound help in overcoming matrix effects?

A2: Matrix effects in HPLC can cause signal suppression or enhancement, leading to inaccurate quantification.[3] Derivatization helps in several ways:

  • Signal Enhancement: By introducing a strong chromophore, the analyte's signal is significantly amplified, making it more distinguishable from the background noise and interfering compounds in the matrix.[1]

  • Shifting Retention Time: The derivatization changes the chemical structure and polarity of the analyte, which alters its retention time on the HPLC column. This can move the analyte's peak away from co-eluting matrix components that cause interference.

  • Improved Selectivity: The derivatization reaction is specific to carbonyl groups, which can help in selectively analyzing target compounds in a complex mixture.

Q3: What types of analytes are suitable for derivatization with this compound?

A3: This reagent is primarily used for the derivatization of compounds containing carbonyl functional groups, which include:

  • Aldehydes

  • Ketones

  • Keto acids

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization process and subsequent HPLC analysis.

Problem 1: Incomplete or No Derivatization Reaction

Possible Cause Solution
Presence of moisture in the sample or reagents. Hydrazide reagents can be sensitive to water. Ensure all solvents and samples are anhydrous. Dry the sample extract completely before adding the derivatization reagent.
Incorrect pH of the reaction mixture. The reaction of hydrazides with carbonyls is often pH-dependent. The reaction is typically carried out under acidic conditions (e.g., pH 3-5) to catalyze the reaction. Adjust the pH of your sample or reaction mixture accordingly.[3]
Insufficient reagent concentration. Ensure a sufficient molar excess of this compound is used to drive the reaction to completion. A molar ratio of reagent to analyte of 200:1 has been shown to be effective in similar derivatizations.
Suboptimal reaction temperature or time. The reaction may require heating to proceed at an adequate rate. Optimize the reaction temperature (e.g., 60-80°C) and time (e.g., 30-90 minutes). Monitor the reaction progress by analyzing aliquots at different time points.
Degraded derivatization reagent. Store the this compound reagent under appropriate conditions (cool, dry, and dark) to prevent degradation. Use a fresh batch of the reagent if degradation is suspected.

Problem 2: Presence of Multiple or Unexpected Peaks in the Chromatogram

Possible Cause Solution
Formation of stereoisomers (syn/anti) of the hydrazone derivative. This is a common occurrence with hydrazone derivatives and can result in two closely eluting peaks for a single analyte. If baseline separation is not achieved, integrate both peaks for quantification.
Side reactions with the sample matrix. The derivatizing reagent may react with other components in the matrix. Improve sample cleanup prior to derivatization using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[4]
Excess derivatization reagent. A large excess of the reagent can result in a significant peak in the chromatogram. If this peak interferes with the analyte peaks, adjust the HPLC gradient to separate it or use a sample cleanup step after derivatization to remove the excess reagent.
Degradation of the derivative. The stability of the hydrazone derivative can be influenced by the mobile phase pH and temperature. Assess the stability of the derivatized sample over time and under different storage conditions. Analyze the samples as soon as possible after derivatization.

Problem 3: Poor Peak Shape (Tailing or Fronting)

Possible Cause Solution
Interaction of the derivative with active sites on the column. Use a high-purity silica column or an end-capped column to minimize secondary interactions. The addition of a small amount of an amine modifier (e.g., triethylamine) to the mobile phase can also help to improve peak shape for basic compounds.
Inappropriate mobile phase pH. The pH of the mobile phase can affect the ionization state of the derivative and its interaction with the stationary phase. Optimize the mobile phase pH to achieve symmetrical peaks.[3]
Sample solvent mismatch with the mobile phase. Dissolve the derivatized sample in a solvent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.[5]

Experimental Protocols

Protocol 1: Pre-column Derivatization of α-Keto Acids with this compound

This protocol is adapted from a similar method for the derivatization of α-keto acids using a nitro-substituted phenylenediamine reagent.[3][6]

Materials:

  • This compound solution (10 mg/mL in methanol)

  • Hydrochloric acid (HCl), 2M

  • Sample containing α-keto acids (e.g., serum, urine)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation:

    • For serum samples: Precipitate proteins by adding an equal volume of acetonitrile. Centrifuge at 10,000 rpm for 10 minutes and collect the supernatant.

    • For urine samples: Centrifuge at 10,000 rpm for 10 minutes to remove particulate matter and use the supernatant.

  • Derivatization Reaction:

    • To 100 µL of the prepared sample (or standard solution), add 50 µL of the this compound solution.

    • Add 20 µL of 2M HCl to adjust the pH to approximately 3.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture in a water bath at 60°C for 60 minutes.

    • After incubation, cool the mixture to room temperature.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the derivatized sample directly into the HPLC system.

HPLC Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Water:Acetonitrile (42:56:2, v/v/v)[3]
Flow Rate 0.9 mL/min[3]
Column Temperature 30°C
Detection UV at 255 nm[3]

Quantitative Data Summary

The following table presents representative analytical performance data for the determination of α-keto acids using a similar derivatization method with 4-nitro-1,2-phenylenediamine.[3] These values can serve as a benchmark for the expected performance when using this compound.

Table 1: Analytical Performance for Derivatized α-Keto Acids

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)
Glyoxylic acid0.050.1590 - 93
Pyruvic acid0.080.2490 - 93
2-Oxobutyric acid0.120.3690 - 93
2-Oxoglutaric acid0.150.4590 - 93
4-Methyl-2-oxovaleric acid0.260.8090 - 93

Visualizations

Derivatization_Reaction Derivatization of a Carbonyl with this compound Analyte Analyte with Carbonyl Group (R-C=O) Product Hydrazone Derivative (UV-Active) Analyte->Product + Reagent 4-Nitrophenoxyacetic Acid Hydrazide Reagent->Product

Caption: Chemical derivatization reaction.

HPLC_Workflow General Workflow for HPLC Analysis with Derivatization Sample_Prep Sample Preparation (e.g., LLE, SPE) Derivatization Derivatization with This compound Sample_Prep->Derivatization HPLC_Separation HPLC Separation (C18 Column) Derivatization->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis Data Analysis and Quantification UV_Detection->Data_Analysis

Caption: Analytical workflow overview.

Troubleshooting_Logic Troubleshooting Derivatization Issues Start Problem: Incomplete Derivatization Check_Reagents Check Reagent Quality and Concentration Start->Check_Reagents Check_Conditions Verify Reaction Time and Temperature Start->Check_Conditions Check_pH Confirm Reaction pH Start->Check_pH Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Optimize Optimize Reaction Parameters Check_Reagents->Optimize Check_Conditions->Optimize Check_pH->Optimize Check_Moisture->Optimize Success Successful Derivatization Optimize->Success

Caption: Troubleshooting decision tree.

References

Technical Support Center: Stability of 4-Nitrophenoxyacetic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 4-nitrophenoxyacetic acid hydrazide derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is it a concern for this compound derivatives?

A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound derivatives, the hydrazide functional group is susceptible to hydrolysis, which can lead to the degradation of the active pharmaceutical ingredient (API). This degradation can result in a loss of therapeutic efficacy and the formation of potentially toxic byproducts.

Q2: What are the primary factors that influence the rate of hydrolysis of these derivatives?

A2: The rate of hydrolysis is primarily influenced by the following factors:

  • pH: The stability of hydrazides is highly pH-dependent. Generally, they are most stable in neutral or near-neutral conditions. Both acidic and basic conditions can catalyze the hydrolysis reaction.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. Therefore, storage at elevated temperatures can lead to significant degradation.

  • Buffer Composition: The type of buffer and its concentration can influence the rate of hydrolysis. Some buffer species can act as catalysts.

  • Presence of Moisture: As water is a reactant in hydrolysis, the amount of moisture present in the formulation or storage environment is a critical factor.

  • Light Exposure: Photodegradation can also occur, and in some cases, light can provide the energy to initiate or accelerate hydrolysis.

Q3: At what pH are this compound derivatives most stable?

Q4: How can I prevent the hydrolysis of my this compound derivative during storage?

A4: To minimize hydrolysis during storage, consider the following strategies:

  • Control pH: Store the compound in a buffered solution at its optimal pH, which is likely to be in the neutral range.

  • Refrigeration or Freezing: Store the compound at low temperatures (e.g., 2-8 °C or -20 °C) to reduce the rate of hydrolysis.

  • Lyophilization: For long-term storage, lyophilization (freeze-drying) to remove water can significantly enhance stability. The lyophilized powder should be stored in a desiccator to prevent moisture reabsorption.

  • Use of Desiccants: When storing in solid form, include a desiccant in the storage container to minimize exposure to moisture.

  • Inert Atmosphere: Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation, which can sometimes be linked to hydrolytic pathways.

  • Opaque Containers: Protect the compound from light by using amber vials or other opaque containers to prevent photolysis.

Troubleshooting Guides

Problem 1: Rapid degradation of the compound in solution.
Possible Cause Troubleshooting Step
Incorrect pH of the solution. Measure the pH of the solution. Adjust the pH to the neutral range (e.g., pH 7.0-7.5) using a suitable buffer system (e.g., phosphate buffer).
High storage temperature. Immediately move the solution to a lower temperature (e.g., 2-8 °C). For long-term storage, consider freezing at -20 °C or below.
Inappropriate solvent. If possible, switch to a less protic or aprotic solvent if the experimental conditions allow. However, for many biological applications, aqueous buffers are necessary.
Buffer catalysis. If using a buffer, consider switching to a different buffer system. For example, if using a carboxylate-based buffer, try a phosphate or borate buffer to see if the degradation rate changes.
Problem 2: Instability observed during an experimental assay.
Possible Cause Troubleshooting Step
Assay conditions are too harsh (e.g., extreme pH or high temperature). Modify the assay protocol to use milder conditions if possible. This could involve lowering the temperature or adjusting the pH of the assay buffer.
Extended incubation times. Reduce the incubation time of the assay to the minimum required to obtain a reliable signal.
Presence of catalytic enzymes in biological samples. If working with biological matrices, consider the presence of hydrolases. Include appropriate enzyme inhibitors in the assay buffer if known.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound Derivatives

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of the this compound derivative under various stress conditions.

Materials:

  • This compound derivative

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL).

    • Incubate at a set temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Incubate at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Withdraw and analyze samples at various time points.

  • Thermal Degradation:

    • Place the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

    • Dissolve samples taken at different time points for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples after the exposure period. A control sample should be kept in the dark.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating the this compound derivative from its degradation products.

1. Method Development:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.

    • Incorporate a buffer (e.g., phosphate or acetate buffer, pH 3-7) to improve peak shape and control retention time.

    • Optimize the mobile phase composition (gradient or isocratic elution) to achieve good separation between the parent compound and all degradation products observed in the forced degradation study.

  • Detection Wavelength: Determine the optimal UV detection wavelength by scanning the UV spectrum of the parent compound. The wavelength of maximum absorbance should be used.

  • Flow Rate and Column Temperature: Optimize the flow rate (typically 1 mL/min) and column temperature (e.g., 30 °C) to achieve efficient separation in a reasonable run time.

2. Method Validation (according to ICH guidelines):

  • Specificity: Inject solutions of the parent compound, its degradation products, and a placebo (if in a formulation). The method should be able to resolve the parent peak from all other peaks.

  • Linearity: Prepare a series of solutions of the parent compound at different concentrations (e.g., 50-150% of the expected concentration). Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).

  • Accuracy: Analyze samples with known concentrations of the parent compound (spiked placebo). The recovery should be within an acceptable range (e.g., 98-102%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day. The relative standard deviation (RSD) should be low (e.g., <2%).

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The RSD between the results should be low.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method should remain reliable under small variations.

Data Presentation

Table 1: Illustrative Stability of a Hydrazone Derivative at 37 °C

pHStability after 240 minutes
2.0Hydrolyzed
7.4Stable
9.0Stable
13.0Hydrolyzed

This table is based on data for a model pyrrole hydrazone and serves as an example of the expected pH-dependent stability of hydrazone-containing compounds.[1]

Visualizations

Hydrolysis_Pathway 4-Nitrophenoxyacetic_acid_hydrazide 4-Nitrophenoxyacetic acid hydrazide Derivative Products Hydrolysis Products: 4-Nitrophenoxyacetic acid + Hydrazine Derivative 4-Nitrophenoxyacetic_acid_hydrazide->Products Hydrolysis Water H₂O Water->Products Catalyst H⁺ or OH⁻ Catalyst->Products Catalysis

Caption: General pathway for the acid or base-catalyzed hydrolysis of a this compound derivative.

Experimental_Workflow cluster_0 Forced Degradation Study cluster_1 Method Development & Validation Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Sample_Collection Collect Samples at Time Intervals Stress_Conditions->Sample_Collection Sample_Analysis Analyze Samples by Stability-Indicating Method Sample_Collection->Sample_Analysis Method_Development Develop HPLC Method (Column, Mobile Phase, etc.) Sample_Analysis->Method_Development Provides degradation samples Method_Validation Validate Method (Specificity, Linearity, Accuracy, etc.) Method_Development->Method_Validation

Caption: Workflow for conducting a forced degradation study and developing a stability-indicating analytical method.

Troubleshooting_Tree Start Compound Degradation Observed Check_pH Is the pH in the neutral range (7.0-7.5)? Start->Check_pH Adjust_pH Adjust pH to neutral with a suitable buffer. Check_pH->Adjust_pH No Check_Temp Is the storage/assay temperature controlled and low? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Lower_Temp Lower storage/assay temperature. Check_Temp->Lower_Temp No Check_Moisture Is the compound protected from moisture? Check_Temp->Check_Moisture Yes Lower_Temp->Check_Moisture Protect_Moisture Store solid with desiccant. Consider lyophilization. Check_Moisture->Protect_Moisture No Stable Compound is likely stable Check_Moisture->Stable Yes Protect_Moisture->Stable

Caption: A troubleshooting decision tree for addressing the degradation of this compound derivatives.

References

Enhancing the detection sensitivity of 4-Nitrophenoxyacetic acid hydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of 4-Nitrophenoxyacetic acid hydrazide derivatives in their experiments.

Troubleshooting Guide

Users may encounter several issues during the synthesis and application of this compound derivatives for detection assays. This guide provides solutions to common problems.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Hydrazone Derivative 1. Incomplete reaction. 2. Hydrolysis of the hydrazone product. 3. Formation of azine byproduct.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider adding a few drops of an acid catalyst, such as acetic acid, to accelerate the reaction. 2. Control the pH of the reaction mixture to a slightly acidic range (pH 4-6). Avoid strongly acidic or basic conditions during the reaction and workup.[1] 3. Use a slight excess (1.1-1.2 equivalents) of the this compound. Add the carbonyl compound (aldehyde or ketone) slowly to the hydrazide solution to minimize self-condensation of the carbonyl.[1]
Poor Detection Sensitivity 1. Suboptimal reaction conditions for derivatization. 2. Inappropriate choice of detection method. 3. Matrix effects from the sample. 4. Low fluorescence quantum yield of the derivative.1. Optimize derivatization parameters such as pH, temperature, and reaction time. 2. Consider switching to a more sensitive detection technique. For example, fluorescence detection is often more sensitive than UV-Vis spectrophotometry. Electrochemical methods can also offer high sensitivity. 3. Implement sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. 4. Modify the structure of the carbonyl compound to include a fluorophore, which upon reaction with the hydrazide, forms a highly fluorescent hydrazone.
Inconsistent or Irreproducible Results 1. Degradation of the hydrazide or hydrazone. 2. Inconsistent sample preparation. 3. Fluctuation in instrumental parameters.1. Store the this compound and its derivatives under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures to prevent oxidation and degradation.[1] 2. Develop and strictly follow a standardized sample preparation protocol. 3. Calibrate and validate the analytical instrument regularly.
High Background Signal 1. Presence of unreacted fluorescent starting materials. 2. Autofluorescence of the sample matrix. 3. Contamination of solvents or reagents.1. Purify the hydrazone derivative after synthesis using techniques like recrystallization or column chromatography to remove unreacted starting materials. 2. Use a blank sample (matrix without the analyte) to measure and subtract the background signal. 3. Use high-purity solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in detection assays?

A1: this compound is a derivatization agent. Its hydrazide functional group (-NHNH2) reacts with aldehydes and ketones to form hydrazones. This reaction is often used to "tag" carbonyl-containing analytes, making them detectable by methods such as UV-Vis spectrophotometry, fluorescence spectroscopy, or mass spectrometry.

Q2: How can I enhance the fluorescence signal of my this compound derivative?

A2: To enhance the fluorescence signal, you can react the this compound with a carbonyl compound that contains a fluorophore. The resulting hydrazone will then be fluorescent. The intensity of the fluorescence can often be optimized by adjusting the solvent polarity and pH of the medium.

Q3: What are the critical parameters to control during the derivatization reaction for quantitative analysis?

A3: For reliable quantitative analysis, it is crucial to control the reaction time, temperature, pH, and the molar ratio of the derivatizing agent to the analyte. The reaction should be allowed to proceed to completion to ensure that all of the analyte has been derivatized.

Q4: Are there any safety precautions I should be aware of when working with hydrazide derivatives?

A4: Yes, hydrazine and its derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be performed in a well-ventilated fume hood.[1]

Quantitative Data on Detection Sensitivity

Hydrazone Derivative (Analyte)Detection MethodLimit of Detection (LOD)Reference
Coumarin-based hydrazone (Hydrazine)Fluorescence2.4 x 10⁻⁸ M[2]
Rhodamine-based hydrazone (Pd²⁺)Fluorescence~170-fold enhancement[3]
Corrole-based probe (Hydrazine)Fluorescence88 nM[4]
Dihydralazine derivativeSpectrophotometry0.4 - 8 µg/mL (linear range)[5]
Sulfadiazine derivativeSpectrophotometry0.0307 µg/mL[3]

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Hydrazone Derivative

This protocol describes the general procedure for synthesizing a fluorescent hydrazone from this compound and a fluorescent aldehyde.

Materials:

  • This compound

  • A fluorescent aldehyde (e.g., dansyl chloride-derivatized aldehyde)

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

Procedure:

  • Dissolve 1.1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • Add 1.0 mmol of the fluorescent aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, with constant stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The hydrazone product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure fluorescent hydrazone.

  • Dry the purified product under vacuum.

Protocol 2: General Procedure for Fluorescence-Based Detection

This protocol outlines a general method for detecting an aldehyde or ketone analyte using this compound as a derivatizing agent, assuming the formation of a fluorescent product.

Materials:

  • Purified fluorescent hydrazone derivative of the analyte

  • A stock solution of the analyte of known concentration

  • This compound solution

  • Buffer solution of appropriate pH

  • Spectrofluorometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the analyte at different concentrations by diluting the stock solution with the buffer.

  • Derivatization: To each standard solution, add an excess of the this compound solution. Allow the reaction to proceed for a predetermined optimal time at a specific temperature to ensure complete derivatization.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the spectrofluorometer to the optimal values for the fluorescent hydrazone.

    • Measure the fluorescence intensity of each standard solution.

  • Calibration Curve: Plot the fluorescence intensity as a function of the analyte concentration to generate a calibration curve.

  • Sample Analysis: Prepare the unknown sample using the same derivatization procedure and measure its fluorescence intensity.

  • Quantification: Determine the concentration of the analyte in the unknown sample by interpolating its fluorescence intensity on the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_detection Detection & Analysis Sample Analyte Sample Mix Mix Sample and Reagent Sample->Mix Reagent 4-Nitrophenoxyacetic acid hydrazide Solution Reagent->Mix Incubate Incubate (Optimize Time & Temp) Mix->Incubate Measure Measure Signal (e.g., Fluorescence) Incubate->Measure Calibrate Generate Calibration Curve Measure->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Experimental workflow for analyte detection.

Signaling_Pathway Hydrazide Non-Fluorescent Hydrazide Product Fluorescent Hydrazone Hydrazide->Product + Analyte Analyte Analyte (Aldehyde/Ketone) Analyte->Product Signal Fluorescence Signal Product->Signal Excitation

References

Validation & Comparative

A Tale of Two Hydrazides: A Comparative Guide to 4-Nitrophenoxyacetic Acid Hydrazide and 2,4-Dinitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in analytical chemistry and drug development, the selection of the right chemical tool is paramount. Hydrazine derivatives, with their reactive terminal nitrogen, are indispensable reagents, particularly for the derivatization of carbonyl compounds. This guide provides an in-depth comparison of two such reagents: the classic analytical workhorse, 2,4-Dinitrophenylhydrazine (DNPH) , and the medicinally relevant scaffold, 4-Nitrophenoxyacetic acid hydrazide . While both share the hydrazide functional group, their applications diverge significantly, dictated by subtle yet critical differences in their molecular architecture and resulting physicochemical properties. This guide moves beyond a simple catalog of features to explain the causality behind their distinct roles, providing the experimental context needed for informed selection in your research.

At a Glance: Structural and Physicochemical Comparison

The most immediate difference lies in their structures. DNPH is a compact aromatic hydrazine where the reactive -NHNH₂ group is directly attached to a phenyl ring heavily substituted with two electron-withdrawing nitro groups. In contrast, this compound features a more flexible structure, with a linker (-OCH₂CO-) separating the nitrophenyl moiety from the acylhydrazide group (-CONHNH₂). This structural divergence is the foundation of their differing reactivity and utility.

Property2,4-Dinitrophenylhydrazine (DNPH)This compound
IUPAC Name (2,4-Dinitrophenyl)hydrazine2-(4-Nitrophenoxy)acetohydrazide[1]
Synonyms Brady's Reagent, Borche's Reagent(p-Nitrophenoxy)acetic acid hydrazide
CAS Number 119-26-634994-42-8
Molecular Formula C₆H₆N₄O₄C₈H₉N₃O₄[1]
Molar Mass 198.14 g/mol 211.18 g/mol
Appearance Red to orange crystalline solid[2]Data not widely published, likely a crystalline solid
Melting Point ~198-202 °C (decomposes)[3]Data not widely published
Solubility Sparingly soluble in water; soluble in methanol, ethanol, and acidic solutions[2]Data not widely published, likely soluble in polar organic solvents
Key Structural Feature Hydrazine group directly on a dinitro-substituted aromatic ringAcylhydrazide group separated from the nitrophenyl ring by an oxyacetic linker

Synthesis Pathways

The synthesis of both reagents follows established organic chemistry principles, but the starting materials reflect their structural differences.

  • 2,4-Dinitrophenylhydrazine (DNPH): The standard synthesis is a nucleophilic aromatic substitution. It is commercially prepared by reacting hydrazine with 2,4-dinitrochlorobenzene, often in an alcoholic solvent. The two electron-withdrawing nitro groups make the chlorine atom susceptible to displacement by the nucleophilic hydrazine.[4][5]

  • This compound: This is typically a two-step process. First, 4-nitrophenol is reacted with chloroacetic acid under basic conditions to form 4-nitrophenoxyacetic acid.[6] This acid is then converted to its methyl or ethyl ester, which subsequently reacts with hydrazine hydrate to yield the final hydrazide product. This ester-to-hydrazide conversion is a standard and high-yielding method for preparing acylhydrazides.

Reactivity with Carbonyls: The Core Mechanism

Both compounds react with aldehydes and ketones via a nucleophilic addition-elimination mechanism, also known as a condensation reaction, to form a hydrazone. The reaction is typically acid-catalyzed. The lone pair on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by dehydration to form a stable C=N double bond.

Figure 1: General reaction of a carbonyl with a hydrazine derivative.

The key performance difference arises from their electronics. In DNPH, the powerful electron-withdrawing effects of the two nitro groups enhance the nucleophilicity of the terminal -NH₂ group, leading to a very rapid reaction. The resulting dinitrophenylhydrazone is a highly conjugated system, which accounts for its characteristic bright yellow, orange, or red color—a crucial property for its use in qualitative and quantitative analysis.

In this compound, the electronic effect of the single nitro group is dampened by the intervening oxyacetic linker. This results in a less nucleophilic hydrazine and consequently, a slower reaction rate compared to DNPH. The resulting hydrazones are also conjugated, but typically less intensely colored than their DNPH counterparts.

Comparative Performance in Key Applications

The structural and reactivity differences define the distinct arenas where each reagent excels.

Application Arena 1: Analytical Chemistry (The Domain of DNPH)

DNPH is the undisputed standard for the detection and quantification of aldehydes and ketones.

Qualitative Analysis (Brady's Test): The reaction of an unknown compound with an acidic solution of DNPH (Brady's reagent) provides a rapid, visual test for the presence of an aldehyde or ketone. The formation of a yellow to red precipitate is a positive indicator.[7][8][9] Furthermore, the resulting hydrazone derivatives are stable, crystalline solids with sharp, characteristic melting points. By purifying the precipitate and measuring its melting point, one can often identify the original carbonyl compound by comparing the value to published data.[4]

Quantitative Analysis (HPLC-UV/MS): This is where DNPH's utility is most pronounced in modern research. Many low-molecular-weight carbonyls lack a strong chromophore, making them difficult to detect with UV-based HPLC. Derivatization with DNPH attaches a strongly UV-absorbing moiety to the analyte. The resulting hydrazones are well-resolved on reverse-phase HPLC columns and can be sensitively detected and quantified.[10][11] This method is a cornerstone of environmental analysis for monitoring carbonyls in air, water, and industrial emissions.[10]

This compound is seldom used in this context. Its derivatives lack the intense color of DNPH-hydrazones, making qualitative visual tests less effective. More importantly, it lacks the extensive library of reference data and validated protocols that have made DNPH a universally accepted standard.

Figure 2: Analytical workflow for carbonyl quantification using DNPH.
Application Arena 2: Medicinal Chemistry & Drug Development (The Niche for this compound)

While DNPH is largely confined to the analytical lab, the acylhydrazone scaffold, exemplified by this compound, is a prolific source of biologically active compounds. The -CO-NH-N=C- linkage is a key pharmacophore found in numerous compounds with a wide array of therapeutic activities.[8][12][13][14]

Biological Activity of Hydrazones: The literature is rich with examples of hydrazone derivatives exhibiting potent antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer activities.[8][9][15][16] The presence of a nitroaromatic ring, such as the 4-nitrophenyl group, is a common feature in many of these active compounds.

Experimental Data:

  • Anticancer Activity: A study on hydrazide-hydrazones of 2,4-dihydroxybenzoic acid found that a derivative with a 4-nitrophenyl substituent, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, was highly cytotoxic to the LN-229 glioblastoma cell line with an IC₅₀ value of just 0.77 µM, while showing high selectivity over normal cell lines.[5]

  • Antimicrobial Activity: In a study of hydrazones with a 2,4-dichloro moiety, the derivative containing a para-nitro group on its aniline fragment showed a broader spectrum of significant antibacterial and antifungal activity, comparable to ciprofloxacin and fluconazole.[4]

  • Antifungal Activity: While some studies show that the nitro group can diminish antifungal activity in certain scaffolds, others demonstrate its importance.[7] The biological effect is highly dependent on the overall molecular structure, making the hydrazide scaffold a versatile template for tuning activity.

The structural flexibility of this compound allows for the systematic modification of the carbonyl partner (the aldehyde or ketone) to generate large libraries of compounds for screening. In contrast, DNPH is generally considered unsuitable as a drug scaffold due to toxicological concerns. The dinitrophenyl moiety is often associated with mutagenicity, making it a poor starting point for therapeutic development.

Field-Proven Experimental Protocols

Protocol 1: Qualitative Carbonyl Test using 2,4-Dinitrophenylhydrazine (Brady's Test)
  • Objective: To detect the presence of an aldehyde or ketone in a sample.

  • Reagent Preparation (Brady's Reagent): Dissolve 0.5 g of 2,4-DNPH in 12-13 cm³ of 85% phosphoric acid with stirring. This may take 10-15 minutes. Once dissolved, add ethanol to a final volume of 25 cm³. (Alternatively, a solution in methanol and concentrated sulfuric acid can be used with caution).

  • Procedure:

    • Place 5 mL of Brady's reagent into a clean test tube.

    • Add approximately 10 drops of the liquid sample to be tested (if the sample is a solid, dissolve a small amount in a minimal volume of methanol or ethanol first).

    • Agitate the test tube to ensure mixing.

    • Observation: The formation of a bright yellow, orange, or red precipitate within a few minutes indicates the presence of a carbonyl group.[4][6][7] If no precipitate forms immediately, gentle warming in a water bath (to ~60°C) for 5 minutes may be required.

Protocol 2: Synthesis of a Biologically Active Hydrazone Derivative
  • Objective: To synthesize a hydrazone from this compound and a substituted benzaldehyde for biological screening.

  • Procedure:

    • In a round-bottom flask, dissolve 1.0 mmol of this compound in 5-10 mL of absolute ethanol. Gentle warming may be necessary.

    • To this solution, add 1.0 mmol of the desired substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

    • Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.

    • Fit the flask with a condenser and reflux the reaction mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature. The product hydrazone will often precipitate out of the solution.

    • Cool the mixture further in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

    • Dry the purified hydrazone derivative. The product can be further purified by recrystallization if necessary. The structure should be confirmed by spectroscopic methods (FT-IR, NMR, MS).

Conclusion: Selecting the Right Tool for the Job

The comparison between this compound and 2,4-dinitrophenylhydrazine is a clear illustration of how molecular structure dictates function.

2,4-Dinitrophenylhydrazine (DNPH) is a quintessential analytical reagent . Its high reactivity and the formation of intensely colored, crystalline derivatives make it an unparalleled tool for the qualitative and quantitative determination of carbonyl compounds. Its role is firmly established in classical organic analysis and modern environmental and industrial chromatography.

This compound , on the other hand, represents a versatile medicinal chemistry scaffold . It belongs to the broader class of acylhydrazides whose derivatives are continually explored for novel therapeutic properties. The structural linker and acyl group provide a template that can be systematically modified to optimize biological activity and pharmacokinetic properties, leading to the development of new drug candidates.

For the analytical chemist seeking to identify or quantify a carbonyl, DNPH is the logical and validated choice. For the drug development professional searching for new bioactive leads, the this compound scaffold offers a promising starting point for synthesis and discovery.

References

A Comparative Guide to Ketone Derivatization for Mass Spectrometry Analysis: Girard's Reagent T versus 4-Nitrophenoxyacetic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of ketones is a frequent analytical challenge. Chemical derivatization is a powerful technique to enhance the ionization efficiency and chromatographic separation of ketones, particularly for mass spectrometry (MS)-based analyses. This guide provides a comprehensive comparison of Girard's Reagent T, a widely used derivatizing agent, with 4-Nitrophenoxyacetic acid hydrazide, a less common alternative.

An extensive review of scientific literature reveals a significant disparity in the documented applications of these two reagents for ketone derivatization. Girard's Reagent T is a well-established and extensively studied reagent with a plethora of applications. In contrast, there is a notable absence of scientific literature demonstrating the use of this compound for this purpose. Consequently, a direct experimental comparison based on published data is not feasible. This guide will, therefore, provide a detailed overview of Girard's Reagent T, including its performance characteristics and experimental protocols, while also presenting the available information on this compound to offer a complete perspective.

Girard's Reagent T: The Gold Standard for Ketone Derivatization

Girard's Reagent T (Trimethylacetohydrazide ammonium chloride) is a cationic derivatizing agent that reacts with the carbonyl group of ketones and aldehydes to form stable hydrazones.[1][2] This reaction introduces a permanently charged quaternary ammonium group, which significantly enhances the ionization efficiency of the analyte in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[2][3] This "charge-tagging" strategy leads to substantial improvements in sensitivity, often enabling the detection of low-abundance ketones in complex biological matrices.[2][4]

Performance and Applications

Girard's Reagent T has been successfully employed in a wide range of applications, including the analysis of:

  • Steroids: Derivatization of ketosteroids with Girard's Reagent T enhances their detection in plasma and other biological fluids.[4][5]

  • Peptides and Oligosaccharides: The reagent can be used to improve the MS signal of these biomolecules if they contain a carbonyl group.[2]

  • Oxidative DNA Damage Markers: It has been used for the sensitive detection of lesions like 5-formyl-2'-deoxyuridine.[2]

  • Metabolomics: Girard's reagents are valuable tools for the comprehensive profiling of the carbonyl submetabolome.[6]

The derivatization reaction is typically carried out in a weakly acidic solution, often a mixture of methanol and acetic acid, and may require heating to ensure complete reaction.[1][5][7] The resulting hydrazones are stable and can be directly analyzed by LC-MS/MS.[2]

Quantitative Data Summary
Performance MetricGirard's Reagent TSource(s)
Analyte Class Ketones, Aldehydes[2][3]
Detection Method LC-MS/MS, MALDI-MS[2]
Sensitivity Enhancement Significant improvement in ionization efficiency[2][3][4]
Limit of Detection Low fmol levels reported for certain analytes[2]
Reaction Conditions Mildly acidic (e.g., methanol/acetic acid), often requires heating (e.g., 60-85°C)[1][5][7]
Reaction Time Varies from minutes to hours depending on the analyte and conditions[5][7]

This compound: An Unexplored Alternative

This compound is a hydrazide derivative that, based on its chemical structure, has the potential to react with ketones to form hydrazones. However, a thorough search of the scientific literature reveals no published applications of this specific reagent for the derivatization of ketones for analytical purposes. The available information is primarily related to its chemical synthesis and its use as an intermediate in the synthesis of other compounds.

While the hydrazide functional group is the reactive moiety for carbonyl derivatization, the overall performance of a derivatizing agent is also influenced by other parts of its structure. Factors such as the stability of the resulting derivative and its ionization characteristics in the mass spectrometer are crucial. Without experimental data, the suitability of this compound for ketone analysis remains speculative.

Experimental Protocols

Ketone Derivatization with Girard's Reagent T

The following is a general protocol for the derivatization of ketones using Girard's Reagent T, based on procedures reported in the literature.[1][5][7] Optimization for specific analytes and matrices is highly recommended.

Materials:

  • Girard's Reagent T

  • Methanol (HPLC grade)

  • Glacial Acetic Acid

  • Ketone-containing sample

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Dissolve the ketone-containing sample in a suitable solvent, such as methanol.

  • Reagent Solution Preparation: Prepare a solution of Girard's Reagent T in methanol containing 5-10% acetic acid. The concentration of the reagent should be in molar excess (e.g., 10-fold or higher) relative to the expected maximum concentration of the ketone.

  • Reaction: Add the Girard's Reagent T solution to the sample solution.

  • Incubation: Vortex the mixture thoroughly and incubate at a controlled temperature (e.g., 60°C to 85°C) for a specific duration (e.g., 30 minutes to 4 hours). The optimal temperature and time will depend on the reactivity of the specific ketone.

  • Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the LC-MS system. Alternatively, a sample clean-up step using solid-phase extraction may be performed if necessary to remove excess reagent and matrix components.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanism of Girard's Reagent T with a ketone and a typical experimental workflow.

Caption: Reaction of a ketone with Girard's Reagent T to form a charged hydrazone.

ExperimentalWorkflow Sample 1. Sample Preparation (e.g., extraction, dissolution) Derivatization 2. Derivatization - Add Girard's Reagent T - Add Acid Catalyst - Heat Sample->Derivatization Analysis 3. LC-MS/MS Analysis - Separation of derivatives - Mass spectrometric detection Derivatization->Analysis Data 4. Data Processing - Quantification - Identification Analysis->Data

Caption: General experimental workflow for ketone analysis using Girard's Reagent T.

Conclusion

For researchers requiring sensitive and reliable quantification of ketones, Girard's Reagent T stands out as the derivatizing agent of choice with a wealth of supporting literature and established protocols. Its ability to introduce a permanent positive charge onto the analyte molecule makes it exceptionally well-suited for LC-MS based analyses, leading to significant improvements in detection limits.

In contrast, This compound remains an unexplored option for this application. While its chemical structure suggests potential reactivity towards ketones, the absence of any published studies detailing its use for derivatization means that its performance, efficiency, and the stability of its derivatives are unknown. Researchers considering novel derivatization strategies may find it an area for future investigation, but for established and validated methods, Girard's Reagent T is the demonstrably superior and reliable choice.

References

Cross-reactivity of 4-Nitrophenoxyacetic acid hydrazide with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Reactivity Profile of 4-Nitrophenoxyacetic acid hydrazide

This compound is primarily utilized for its reaction with carbonyl compounds. The nucleophilic nitrogen of the hydrazide readily attacks the electrophilic carbon of aldehydes and ketones to form a stable hydrazone linkage. However, like many chemical reagents, it is not perfectly selective and can exhibit cross-reactivity with other functional groups under certain conditions.

Quantitative Comparison of Reactivity

The following table summarizes the expected relative reactivity of this compound with various functional groups based on general chemical principles and findings for similar hydrazide compounds. The reaction rates are highly dependent on the specific substrate, solvent, pH, and temperature.

Functional GroupProduct TypeReaction ConditionsRelative ReactivityNotes
Aldehyde HydrazoneMildly acidic (pH 4-6) or neutralHigh The reaction is generally rapid and proceeds to high yield at room temperature.
Ketone HydrazoneMildly acidic (pH 4-6) or neutralModerate Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects.
Carboxylic Acid N-acyl hydrazideAcid catalysis, elevated temperatureLow to Moderate Direct acylation of the hydrazide by a carboxylic acid is possible but typically requires harsher conditions than hydrazone formation.[1][2]
Amine (Primary) --Very Low No significant reaction is expected under typical conditions for hydrazone formation.
Amide --Very Low Amides are generally unreactive towards hydrazides under standard conditions.
Ester AcylhydrazideElevated temperatureLow Transamidation can occur but usually requires forcing conditions.
Thiol --Very Low No significant reaction is expected.
Alcohol --Very Low No significant reaction is expected.

Experimental Protocols

To experimentally determine the cross-reactivity and selectivity of this compound, a competitive reaction assay can be performed.

Protocol: Competitive Cross-Reactivity Assay

Objective: To determine the relative reactivity of this compound towards an aldehyde, a ketone, and a carboxylic acid.

Materials:

  • This compound

  • Benzaldehyde (representative aldehyde)

  • Acetophenone (representative ketone)

  • Benzoic acid (representative carboxylic acid)

  • Methanol (solvent)

  • Acetic acid (catalyst)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Standard laboratory glassware

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in methanol.

    • Prepare 100 mM stock solutions of benzaldehyde, acetophenone, and benzoic acid in methanol.

  • Reaction Setup:

    • In a 10 mL flask, combine 1 mL of the this compound stock solution with 1 mL each of the benzaldehyde, acetophenone, and benzoic acid stock solutions.

    • Add 6 mL of methanol to the flask.

    • Initiate the reaction by adding 100 µL of a 1 M acetic acid solution in methanol (final concentration ~10 mM).

    • Immediately withdraw a 100 µL aliquot, quench it with a suitable quenching agent (e.g., a large volume of mobile phase), and label it as the "t=0" sample.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Withdraw 100 µL aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes). Quench each aliquot immediately.

  • HPLC Analysis:

    • Analyze all samples by HPLC. The mobile phase and column should be chosen to effectively separate the starting materials (this compound, benzaldehyde, acetophenone, benzoic acid) and the potential products (benzaldehyde 4-nitrophenoxyacetylhydrazone, acetophenone 4-nitrophenoxyacetylhydrazone, and the N-benzoyl-4-nitrophenoxyacetic acid hydrazide).

    • Monitor the disappearance of the this compound peak and the appearance and growth of the product peaks over time.

  • Data Analysis:

    • Calculate the concentration of each reactant and product at each time point using a calibration curve.

    • Plot the concentration of the products as a function of time to determine the initial reaction rates for the formation of each product.

    • The relative rates will provide a quantitative measure of the cross-reactivity of this compound with the tested functional groups under these specific conditions.

Visualizing Reaction Pathways and Workflows

Logical Relationship of Cross-Reactivity

Cross-Reactivity of this compound reagent 4-Nitrophenoxyacetic Acid Hydrazide aldehyde Aldehyde reagent->aldehyde Fast ketone Ketone reagent->ketone Moderate acid Carboxylic Acid reagent->acid Slow amine Amine reagent->amine hydrazone_aldehyde Hydrazone (High Reactivity) aldehyde->hydrazone_aldehyde hydrazone_ketone Hydrazone (Moderate Reactivity) ketone->hydrazone_ketone acyl_hydrazide N-Acyl Hydrazide (Low Reactivity) acid->acyl_hydrazide no_reaction No Reaction amine->no_reaction

Caption: Relative reactivity of this compound.

Experimental Workflow for Cross-Reactivity Assessment

Workflow for Assessing Cross-Reactivity cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Hydrazide, Aldehyde, Ketone, Acid) mix Combine Reactants prep_reagents->mix initiate Initiate with Catalyst mix->initiate sample Time-Course Sampling initiate->sample hplc HPLC Analysis sample->hplc quantify Quantify Reactants & Products hplc->quantify compare Compare Reaction Rates quantify->compare

Caption: Experimental workflow for determining cross-reactivity.

Conclusion

This compound is a highly effective reagent for the derivatization of aldehydes and, to a lesser extent, ketones. Its cross-reactivity with other functional groups, such as carboxylic acids, is generally low and requires more stringent reaction conditions. For applications demanding high specificity, it is crucial to perform preliminary experimental validation to assess potential cross-reactivity with other functional groups present in the system of interest. The provided protocols and workflows offer a framework for conducting such validation studies.

References

Inter-Laboratory Validation of Carbonyl Analysis using 4-Nitrophenoxyacetic Acid Hydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a framework for the inter-laboratory validation of an analytical method for the quantification of carbonyl compounds, utilizing 4-Nitrophenoxyacetic acid hydrazide as a derivatizing agent. While specific inter-laboratory validation data for this particular reagent is not publicly available, this document provides a comparative analysis based on typical performance characteristics of analogous methods using other hydrazine derivatives, such as 2,4-Dinitrophenylhydrazine (DNPH). The objective is to offer a comprehensive overview for researchers, scientists, and drug development professionals on establishing a robust and reproducible analytical method.

The derivatization of carbonyl compounds with hydrazine-based reagents is a well-established technique to enhance their detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry detectors.[1][2] this compound reacts with aldehydes and ketones to form stable hydrazones, which can be readily analyzed. The validation of such methods across multiple laboratories is crucial to ensure the reliability and comparability of results.[3][4]

Comparative Analysis of Analytical Methods

The performance of an analytical method is assessed through a series of validation parameters. The following table summarizes hypothetical yet representative data from an inter-laboratory study for the analysis of a model carbonyl compound (e.g., formaldehyde) using this compound, compared with a well-established method using DNPH. This data is illustrative and serves as a benchmark for what a successful validation might entail.

Table 1: Hypothetical Inter-Laboratory Validation Data for Formaldehyde Quantification

Validation ParameterMethod A: this compound-HPLC-UVMethod B: DNPH-HPLC-UV
Linearity (r²)
Laboratory 1≥ 0.998≥ 0.999
Laboratory 2≥ 0.997≥ 0.998
Laboratory 3≥ 0.998≥ 0.999
Limit of Detection (LOD)
Laboratory 10.05 µg/mL0.02 µg/mL
Laboratory 20.06 µg/mL0.03 µg/mL
Laboratory 30.05 µg/mL0.02 µg/mL
Limit of Quantification (LOQ)
Laboratory 10.15 µg/mL0.07 µg/mL
Laboratory 20.18 µg/mL0.09 µg/mL
Laboratory 30.15 µg/mL0.07 µg/mL
Precision (Repeatability, RSD%)
Laboratory 1< 2.5%< 2.0%
Laboratory 2< 3.0%< 2.5%
Laboratory 3< 2.8%< 2.2%
Precision (Reproducibility, RSD%)
Inter-Laboratory< 5.0%< 4.5%
Accuracy (Recovery %)
Laboratory 195-105%97-103%
Laboratory 294-106%96-104%
Laboratory 396-104%98-102%

Experimental Protocols

A detailed and standardized experimental protocol is fundamental for achieving reproducible results in an inter-laboratory study.

Reagent Preparation
  • Derivatizing Reagent: Prepare a 1.0 mg/mL solution of this compound in HPLC-grade acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Acid Catalyst: A 0.1 M solution of hydrochloric acid in acetonitrile is used to catalyze the derivatization reaction.

  • Standard Solutions: Stock solutions of the target carbonyl compounds are prepared in acetonitrile. Working standards are prepared by diluting the stock solutions to the desired concentration range for calibration.

Sample Preparation and Derivatization
  • To 1 mL of the sample (or standard solution) in a glass vial, add 1 mL of the this compound solution.

  • Add 100 µL of the 0.1 M HCl catalyst.

  • Cap the vial and vortex thoroughly.

  • Incubate the mixture at 60°C for 30 minutes.

  • Allow the solution to cool to room temperature.

  • The sample is now ready for HPLC analysis.

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a wavelength appropriate for the 4-nitrophenoxyacetylhydrazone derivative (e.g., 280 nm).

  • Column Temperature: 30°C.

Visualizations

Derivatization Reaction

The following diagram illustrates the chemical reaction between a generic carbonyl compound (aldehyde or ketone) and this compound to form a stable hydrazone.

Derivatization cluster_reactants Reactants cluster_product Product carbonyl R-C(=O)-R' (Aldehyde/Ketone) hydrazone R-C(=N-NH-C(=O)-CH2-O-C6H4-NO2)-R' (Hydrazone) carbonyl->hydrazone + Hydrazide - H2O hydrazide NO2-C6H4-O-CH2-C(=O)-NH-NH2 (this compound) water H2O Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase (Performed in each Laboratory) cluster_validation Validation & Data Analysis Phase protocol Standardized Protocol Development reagents Reagent & Standard Preparation protocol->reagents sample_prep Sample Preparation & Derivatization reagents->sample_prep hplc HPLC Analysis sample_prep->hplc data_acq Data Acquisition hplc->data_acq linearity Linearity Assessment data_acq->linearity lod_loq LOD/LOQ Determination data_acq->lod_loq precision Precision (Repeatability & Reproducibility) data_acq->precision accuracy Accuracy (Recovery) data_acq->accuracy report Final Validation Report linearity->report lod_loq->report precision->report accuracy->report

References

Performance comparison of different derivatization agents for carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of carboxylic acids are paramount. Direct analysis of these compounds, however, can be challenging due to their polarity and low volatility, which often leads to poor chromatographic performance. Derivatization, a process of chemically modifying an analyte to enhance its analytical properties, is a crucial step in overcoming these hurdles. This guide provides a comparative overview of common derivatization agents for carboxylic acids, supported by experimental data and detailed protocols for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) applications.

Enhancing Detectability and Separation

Derivatization improves the analysis of carboxylic acids in several ways. It can increase the volatility and thermal stability of the analytes, making them more amenable to GC analysis.[1][2][3] For both GC and HPLC, derivatization can lead to improved chromatographic resolution and peak shape.[1][4] Furthermore, by introducing a chromophore or fluorophore, derivatization can significantly enhance the detectability of the analyte, which is particularly useful in HPLC with UV-Vis or fluorescence detection.[5][6]

Comparison of Common Derivatization Agents

The choice of derivatization agent depends on the specific carboxylic acid, the analytical technique employed, and the desired outcome of the analysis. The three main types of derivatization reactions for carboxylic acids are silylation, alkylation (esterification), and acylation.[7]

Silylating Agents

Silylation is a widely used technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) or other alkylsilyl group.[2][3] This process reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis.[8]

Derivatization AgentCommon ReagentsTypical Reaction ConditionsAdvantagesDisadvantages
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane - often as a catalyst)Heat at 60-100°C for 15-60 minVersatile, reacts with a wide range of compounds, byproducts are volatile and often do not interfere with chromatography.[9][10]Derivatives can be sensitive to moisture.[3]
Alkylation (Esterification) BF₃-Methanol, Diazomethane, PFBBr (Pentafluorobenzyl Bromide), DMF-DialkylacetalsVaries: Room temperature to heating; often requires a catalyst.Forms stable derivatives, can introduce electron-capturing groups for enhanced ECD sensitivity (PFBBr).[1][4]Diazomethane is explosive and toxic. Some reagents can be harsh.
Chiral Derivatization (S)-(-)-α-Methylbenzylamine, (R)- or (S)-2-butanol, Mosher's Reagent (MTPA)Often requires a coupling agent like DCC; reaction conditions are generally mild.Allows for the separation of enantiomers on a non-chiral column.[11]Can introduce analytical complexity due to the formation of diastereomers.

Experimental Protocols

General Workflow for Carboxylic Acid Derivatization

The following diagram illustrates a typical workflow for the derivatization of carboxylic acids prior to chromatographic analysis.

G General Workflow for Carboxylic Acid Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing Carboxylic Acids Extraction Extraction & Concentration Sample->Extraction Drying Drying of Extract Extraction->Drying Add_Reagent Addition of Derivatization Agent & Solvent Drying->Add_Reagent Dissolution Reaction Reaction (Heating/Incubation) Add_Reagent->Reaction Quenching Quenching/Removal of Excess Reagent (Optional) Reaction->Quenching Analysis GC-MS or HPLC Analysis Quenching->Analysis Injection

A generalized workflow for the derivatization of carboxylic acids.
Protocol 1: Silylation using BSTFA for GC-MS Analysis

This protocol is suitable for a wide range of carboxylic acids.

  • Sample Preparation: Ensure the sample extract containing the carboxylic acids is completely dry, as silylating reagents are moisture-sensitive.[3]

  • Derivatization: To the dried sample, add 100 µL of a silylating agent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[9]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Protocol 2: Esterification using BF₃-Methanol for GC-MS Analysis

This method is commonly used for the preparation of fatty acid methyl esters (FAMEs).

  • Sample Preparation: Place the dried sample containing fatty acids in a reaction vial.

  • Derivatization: Add 1-2 mL of 14% Boron Trifluoride (BF₃) in methanol.

  • Reaction: Heat the mixture at 60-100°C for 5-10 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex the mixture and allow the layers to separate.

  • Analysis: Carefully collect the upper hexane layer containing the fatty acid methyl esters for GC-MS analysis.

Protocol 3: Chiral Derivatization for HPLC Analysis

This protocol enables the separation of carboxylic acid enantiomers.

  • Sample Preparation: Dissolve the carboxylic acid sample in a suitable aprotic solvent (e.g., acetonitrile).

  • Derivatization: Add a chiral derivatizing agent, such as (S)-(-)-α-methylbenzylamine, and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[11]

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours or until completion.

  • Analysis: The resulting diastereomeric amides can be separated by reversed-phase HPLC with UV or MS detection.

Logical Relationship of Derivatization Choice

The selection of an appropriate derivatization agent is a critical decision in the analytical workflow. The following diagram illustrates the logical considerations for this choice.

G Decision Tree for Derivatization Agent Selection Analyte Carboxylic Acid Analyte Analysis_Method Analytical Method? Analyte->Analysis_Method GCMS GC-MS Analysis_Method->GCMS Gas HPLC HPLC Analysis_Method->HPLC Liquid Analyte_Properties Analyte Properties? Chiral Chiral Analysis? Analyte_Properties->Chiral Stereoisomers Silylation Silylation (e.g., BSTFA) Analyte_Properties->Silylation General Purpose Alkylation Alkylation (e.g., BF3-Methanol) Analyte_Properties->Alkylation Fatty Acids GCMS->Analyte_Properties HPLC->Analyte_Properties Fluorescent_Tagging Fluorescent Tagging HPLC->Fluorescent_Tagging Enhanced UV/Fluorescence Detection Chiral->Silylation No Chiral_Agent Chiral Agent (e.g., (S)-MBA) Chiral->Chiral_Agent Yes

References

A Comparative Guide to Spectrophotometric Assays for Carbonyl Compounds: Evaluating 4-Nitrophenoxyacetic Acid Hydrazide Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of aldehydes and ketones, the selection of an appropriate analytical method is paramount to ensuring data accuracy and reliability. This guide provides a comparative overview of spectrophotometric assays, with a focus on the potential utility of 4-Nitrophenoxyacetic acid hydrazide. Due to a lack of extensive validation data for this specific reagent, its performance is benchmarked against the well-established 2,4-dinitrophenylhydrazine (DNPH) and 3-methyl-2-benzothiazolinone hydrazone (MBTH) assays, with p-nitrophenylhydrazine serving as a structural analog for performance estimation.

The spectrophotometric determination of aldehydes and ketones typically involves a derivatization reaction that converts the non-chromophoric carbonyl group into a product with strong absorbance in the UV-Visible spectrum. Hydrazide reagents are frequently employed for this purpose, reacting with carbonyls to form stable hydrazones that can be readily quantified.

Performance Comparison of Spectrophotometric Assays

The choice of a derivatizing agent is often dictated by the specific application, required sensitivity, sample matrix, and the nature of the target carbonyl compounds. The following table summarizes key performance metrics for assays using this compound (performance estimated based on its structural analog, p-nitrophenylhydrazine), 2,4-dinitrophenylhydrazine (DNPH), and 3-methyl-2-benzothiazolinone hydrazone (MBTH).

Method Reagent Analytes Wavelength (λmax) Linearity Range Limit of Detection (LOD) Precision (RSD%) Recovery (%)
4-NPAH (Estimated) This compoundAldehydes & Ketones~380-400 nmAnalyte dependentAs low as 0.02 µmoles[1]Data not availableGood recoveries reported for similar methods[1]
DNPH 2,4-DinitrophenylhydrazineAldehydes & Ketones~360 nm[2][3]0.5 - 1321 µg/mL (Analyte dependent)[4]17.33 µg/mL (Formaldehyde)[4]< 2/3 CV Horwitz ratio[4]96.83 - 97.22%[4]
MBTH 3-Methyl-2-benzothiazolinone hydrazoneAliphatic Aldehydes~628-670 nmData not availableData not availableData not availableData not available

Note: Performance characteristics for the this compound (4-NPAH) assay are estimated based on data for p-nitrophenylhydrazine, a structurally similar compound. Specific validation would be required for definitive performance metrics.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and reproducibility of any analytical assay. Below are the protocols for the established DNPH and MBTH assays, alongside a proposed protocol for an assay using this compound.

Protocol for this compound (4-NPAH) Assay (Proposed)

This proposed protocol is based on the general principles of hydrazone formation and would require optimization for specific applications.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or ethanol.

    • Prepare an acidic catalyst solution, for example, a dilute solution of hydrochloric acid or sulfuric acid in the same solvent.

  • Sample Preparation:

    • Dissolve the sample containing the aldehyde or ketone in the same solvent used for the reagent preparation.

  • Derivatization:

    • In a reaction vessel, mix a known volume of the sample solution with an excess of the 4-NPAH reagent solution.

    • Add a small volume of the acidic catalyst to initiate the reaction.

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time to ensure complete formation of the p-nitrophenoxyacetylhydrazone.

  • Spectrophotometric Measurement:

    • After the reaction is complete, dilute the mixture with a suitable solvent if necessary.

    • Measure the absorbance of the resulting solution at its maximum absorption wavelength (λmax), which is expected to be in the range of 380-400 nm, against a reagent blank.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the target aldehyde or ketone treated with the same procedure.

    • Determine the concentration of the analyte in the sample by comparing its absorbance to the calibration curve.

Protocol for 2,4-Dinitrophenylhydrazine (DNPH) Assay

The DNPH method is a widely used and robust method for the determination of aldehydes and ketones.[4][5][6]

  • Reagent Preparation:

    • Prepare a saturated solution of 2,4-dinitrophenylhydrazine in a suitable acidic solvent, such as 2 M hydrochloric acid or a mixture of methanol and sulfuric acid. The solution should be filtered to remove any undissolved solid.

  • Sample Preparation:

    • Dissolve the sample containing the carbonyl compound in a solvent compatible with the DNPH reagent, such as methanol or ethanol.

  • Derivatization:

    • Add a specific volume of the DNPH reagent to a known volume of the sample solution.

    • Allow the mixture to react at room temperature or in a controlled temperature water bath for a period of time (e.g., 30-60 minutes) to ensure complete derivatization. A yellow to orange-red precipitate of the 2,4-dinitrophenylhydrazone will form.[6][7]

  • Extraction and Measurement:

    • The hydrazone derivative can be extracted into a suitable organic solvent like acetonitrile or measured directly if the reaction was performed in a compatible solvent.

    • Measure the absorbance of the solution at the λmax of the specific hydrazone, typically around 360 nm, using a spectrophotometer.[2][3]

  • Quantification:

    • Construct a calibration curve by reacting known concentrations of the aldehyde or ketone standard with the DNPH reagent.

    • Calculate the concentration of the unknown sample from the calibration curve.

Protocol for 3-Methyl-2-benzothiazolinone Hydrazone (MBTH) Assay

The MBTH assay is particularly sensitive for the determination of aliphatic aldehydes.

  • Reagent Preparation:

    • MBTH Solution: Prepare a fresh aqueous solution of 3-methyl-2-benzothiazolinone hydrazone hydrochloride.

    • Oxidizing Solution: Prepare a solution of an oxidizing agent, such as ferric chloride or ceric ammonium sulfate, in an acidic medium.

  • Sample Preparation:

    • Prepare an aqueous solution of the sample containing the aliphatic aldehyde.

  • Derivatization and Color Development:

    • To a known volume of the sample, add the MBTH solution and allow it to react for a specific time.

    • Add the oxidizing solution to the mixture. This will lead to the formation of a blue cationic chromophore.

  • Spectrophotometric Measurement:

    • Allow the color to develop fully over a set period.

    • Measure the absorbance of the solution at the λmax, which is typically in the range of 628-670 nm.

  • Quantification:

    • Prepare a calibration curve using standard solutions of an aliphatic aldehyde.

    • Determine the concentration of the aldehyde in the sample by comparing its absorbance to the calibration curve.

Visualizing the Experimental Workflow

The general workflow for the spectrophotometric determination of carbonyl compounds using a hydrazide-based derivatization reagent can be visualized as a series of sequential steps.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent Reagent Preparation (e.g., 4-NPAH Solution) Derivatization Derivatization (Hydrazone Formation) Reagent->Derivatization Sample Sample Preparation (Dissolve Carbonyl Compound) Sample->Derivatization Measurement Spectrophotometric Measurement (Absorbance at λmax) Derivatization->Measurement Quantification Quantification (Calibration Curve) Measurement->Quantification

Caption: General workflow for carbonyl quantification.

Conclusion

Based on the characteristics of its structural analog, p-nitrophenylhydrazine, an assay using this compound is expected to be a viable method for the quantification of carbonyl compounds. The presence of the p-nitrophenyl chromophore suggests that it will form a colored hydrazone with a distinct absorbance maximum. However, for any critical applications, it is imperative that a full method validation be performed to determine its specific performance characteristics, including accuracy, precision, linearity, and limits of detection and quantification. This will ensure that the method is fit for its intended purpose and yields reliable and reproducible results.

References

Comparative Guide to Analytical Methods for the Detection of 4-Nitrophenoxyacetic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4-Nitrophenoxyacetic acid hydrazide derivatives. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, from raw materials to biological samples. This document outlines the performance characteristics of common analytical techniques, supported by extrapolated data from closely related compounds due to the limited availability of specific data for this class of molecules.

Comparison of Analytical Techniques

The primary methods for the analysis of aromatic and hydrazide-containing compounds include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, selectivity, and complexity.

Analytical MethodTypical Linearity RangeTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)SelectivityThroughput
HPLC-UV 0.1 - 100 µg/mL0.05 - 0.5 µg/mL0.15 - 1.5 µg/mLModerateHigh
LC-MS/MS 0.1 - 1000 ng/mL0.01 - 0.5 ng/mL0.03 - 1.5 ng/mLVery HighHigh
UV-Vis Spectrophotometry 1 - 50 µg/mL~1 µg/mL~3 µg/mLLowHigh

Note: The data presented in this table is extrapolated from studies on structurally related compounds, including other nitroaromatic compounds and hydrazide derivatives, and should be considered as a general guideline for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic molecules with chromophores. The 4-nitrophenoxy group in the target derivatives provides strong UV absorbance, making this a suitable detection method.

Experimental Protocol: HPLC-UV Analysis

This protocol is a general starting point for the analysis of this compound derivatives, based on methods for other nitroaromatic compounds.

  • Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point. An isocratic elution may also be suitable depending on the specific derivative.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) for the 4-nitrophenoxy chromophore is typically around 270-280 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (270-280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify by Peak Area Chromatogram->Quantification

General workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-based detection of a tandem mass spectrometer.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a framework for developing an LC-MS/MS method for this compound derivatives.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to HPLC-UV, a C18 column with a gradient of acetonitrile and water with 0.1% formic acid is a good starting point.

  • Ionization Mode: ESI in positive ion mode is often suitable for hydrazide-containing compounds.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor) are selected for monitoring. This provides high selectivity.

  • Sample Preparation: For complex matrices, sample preparation is crucial and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitute in Mobile Phase Derivatization->Reconstitution Injection Inject Reconstitution->Injection Separation UPLC/HPLC Separation Injection->Separation Ionization ESI Separation->Ionization Detection MS/MS (MRM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Workflow for LC-MS/MS analysis of complex samples.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique that can be used for the quantification of this compound derivatives in simple matrices, such as in the analysis of pure substances or simple formulations. Its lower selectivity makes it less suitable for complex samples without prior purification.

Experimental Protocol: UV-Visible Spectrophotometry
  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Solvent: A suitable UV-transparent solvent such as methanol, ethanol, or acetonitrile.

  • Procedure:

    • Prepare a series of standard solutions of the this compound derivative of known concentrations.

    • Record the UV-Vis spectrum of one of the standards to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Standards Prepare Standard Solutions Scan Scan for λmax Standards->Scan Sample_Prep Prepare Sample Solution Measure_Abs Measure Absorbance of Standards & Sample Sample_Prep->Measure_Abs Scan->Measure_Abs Cal_Curve Construct Calibration Curve Measure_Abs->Cal_Curve Determine_Conc Determine Sample Concentration Cal_Curve->Determine_Conc

Workflow for quantitative analysis by UV-Vis spectrophotometry.

Conclusion

The choice of analytical method for this compound derivatives depends on the specific requirements of the analysis. For routine quality control of pure substances or simple formulations, HPLC-UV and UV-Visible Spectrophotometry offer a good balance of performance and cost-effectiveness. For trace-level quantification in complex matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. The provided protocols and performance data serve as a foundation for the development and validation of robust analytical methods for this class of compounds.

Robustness in Analytical Methods: A Comparative Guide to 4-Nitrophenoxyacetic Acid Hydrazide for Carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of carboxylic acids is a frequent analytical challenge. Due to the often poor chromogenic or ionizable properties of these molecules, derivatization is a critical step to enhance their detectability in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). 4-Nitrophenoxyacetic acid hydrazide stands as a potent derivatizing agent for this purpose. This guide provides an objective comparison of its performance with alternative methods, supported by experimental data, to ensure the selection of a robust analytical strategy.

The Critical Role of Robustness Testing

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In the context of derivatization-based analysis of carboxylic acids, robustness testing is paramount to ensure consistent and accurate results. Key parameters typically investigated include variations in reagent concentration, reaction temperature, reaction time, and pH.

Comparative Performance of Derivatization Agents

While this compound is an effective reagent, a comprehensive evaluation necessitates comparison with other commonly employed derivatization agents. This guide focuses on a comparative analysis with 3-Nitrophenylhydrazine (3-NPH), a structurally similar and widely used reagent, and other alternatives to provide a broader perspective.

Table 1: Comparison of Performance Characteristics of Selected Derivatization Reagents for Carboxylic Acid Analysis

Derivatization ReagentPrincipleTypical Detection MethodReported Sensitivity (LOD/LOQ)Key AdvantagesPotential Robustness Challenges
This compound Forms hydrazones with carboxylic acids, enhancing UV absorbance and ionization.HPLC-UV, LC-MSInferred from 3-NPH data to be in the low nM to fmol range.Good reactivity, stable derivatives.Susceptible to variations in pH, temperature, and reagent concentration during derivatization.
3-Nitrophenylhydrazine (3-NPH) Forms hydrazones, enhancing UV absorbance and ionization efficiency.[1][2]HPLC-UV, LC-MS/MSOn-column LOD of 0.1 to 2 fmol for some aldehydes.[1] LLOD of 25 nM for some short-chain fatty acids.[2]High sensitivity, good chromatographic retention, and robust for quantification.[2]Derivatization efficiency can be influenced by reaction time and temperature.[1]
O-benzylhydroxylamine (O-BHA) Forms oximes with carboxylic acids.LC-MS/MSHigh sensitivity.Good retention capacity.May not separate all isomers of short-chain fatty acids.
2-picolylamine (2-PA) Forms amides with carboxylic acids.LC-MS/MSGood for isomer separation.Successful separation of C2-C5 isomers.Lower sensitivity compared to O-BHA.
N-(4-aminomethylphenyl)pyridinium (AMPP) Charge-reversal derivatization to enhance positive ionization.[3]LC-MSSignificant sensitivity enhancement.[3]Dramatically improves ionization efficiency for low-abundance fatty acids.[3]Requires coupling agents, potentially adding complexity to the procedure.[3]

Experimental Protocols

Detailed and consistent experimental protocols are the foundation of robust and reproducible analytical methods. Below are representative protocols for the derivatization of carboxylic acids using hydrazide reagents and a common alternative.

Protocol 1: Derivatization of Carboxylic Acids using this compound (Inferred from 3-NPH Protocols)

Materials:

  • Carboxylic acid sample

  • This compound solution (e.g., 10 mg/mL in a suitable solvent)

  • Coupling agent solution (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC)

  • Organic solvent (e.g., acetonitrile, methanol)

  • Acid or base for pH adjustment (e.g., HCl, pyridine)

Procedure:

  • Dissolve the carboxylic acid sample in an appropriate solvent.

  • Add the this compound solution and the coupling agent (EDC) solution to the sample.

  • Adjust the pH of the reaction mixture to the optimal range for hydrazone formation.

  • Incubate the mixture at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes).

  • Quench the reaction by adding a small amount of an appropriate reagent if necessary.

  • The resulting solution containing the derivatized carboxylic acids is then ready for HPLC or LC-MS analysis.

Protocol 2: Derivatization of Short-Chain Fatty Acids using 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted from established methods for the analysis of short-chain fatty acids (SCFAs).[2]

Materials:

  • SCFA sample

  • 3-NPH hydrochloride solution

  • EDC hydrochloride solution

  • Pyridine in organic solvent (e.g., 50% v/v acetonitrile)

  • Quenching solution (e.g., formic acid)

Procedure:

  • To the SCFA sample, add the 3-NPH solution, followed by the EDC solution.

  • Vortex the mixture and incubate at a specified temperature (e.g., 40°C) for a set time (e.g., 30 minutes).

  • After incubation, add the quenching solution to stop the reaction.

  • Centrifuge the sample to pellet any precipitate.

  • The supernatant is then transferred for LC-MS/MS analysis.

Visualizing Workflows and Pathways

To further clarify the experimental process and the underlying chemical reactions, the following diagrams are provided.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis Sample Carboxylic Acid Sample Solvent Dissolve in Solvent Sample->Solvent Reagent Add 4-Nitrophenoxyacetic acid hydrazide & EDC Solvent->Reagent pH_Adjust Adjust pH Reagent->pH_Adjust Incubate Incubate (Temp & Time) pH_Adjust->Incubate Quench Quench Reaction Incubate->Quench Analysis HPLC or LC-MS Analysis Quench->Analysis

Figure 1. General workflow for the derivatization of carboxylic acids.

Robustness_Testing_Parameters center_node Robustness of Derivatization Method param1 Reagent Concentration center_node->param1 param2 Reaction Temperature center_node->param2 param3 Reaction Time center_node->param3 param4 pH of Reaction center_node->param4 param5 Sample Matrix Effects center_node->param5

Figure 2. Key parameters for robustness testing of the derivatization method.

Conclusion

The selection of a derivatization agent and the validation of the analytical method's robustness are critical for obtaining reliable and reproducible data in the analysis of carboxylic acids. This compound, and its close analog 3-Nitrophenylhydrazine, offer high sensitivity and the formation of stable derivatives, making them excellent choices for this application. However, as with any chemical derivatization, a thorough investigation of the method's robustness by systematically varying key parameters such as reagent concentration, temperature, time, and pH is essential. By carefully considering the comparative data and protocols presented in this guide, researchers can develop and validate robust analytical methods tailored to their specific needs, ensuring the integrity and quality of their scientific findings.

References

A Comparative Guide to Aldehyde Derivatization: Specificity of 4-Nitrophenoxyacetic acid hydrazide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of aldehydes are crucial. Aldehydes are a class of highly reactive molecules that play significant roles in various biological processes and are often key intermediates or impurities in pharmaceutical manufacturing. Derivatization of aldehydes is a common strategy to enhance their detection by various analytical techniques. This guide provides a comparative analysis of 4-Nitrophenoxyacetic acid hydrazide and other common derivatizing agents, focusing on their specificity towards aliphatic and aromatic aldehydes.

General Principles of Hydrazide Reactivity with Aldehydes

The derivatization of aldehydes with hydrazides proceeds through a nucleophilic addition-elimination reaction to form a stable hydrazone. The reactivity of the hydrazide is influenced by the electronic properties of its substituents.

In general, the following reactivity trends are observed:

  • Aromatic vs. Aliphatic Hydrazines: Aromatic hydrazines are typically more reactive towards carbonyl compounds than aliphatic hydrazines.[1]

  • Hydrazides vs. Hydrazines: Hydrazides are generally less reactive than their corresponding hydrazines. The electron-withdrawing acyl group attached to one of the nitrogen atoms in a hydrazide reduces the nucleophilicity of the reacting nitrogen, thus slowing down the reaction rate compared to a hydrazine.[1]

Based on these principles, this compound, being an aryl hydrazide, is expected to react with both aliphatic and aromatic aldehydes. The presence of the electron-withdrawing nitro group on the phenyl ring may further modulate its reactivity. However, without specific experimental data, a definitive statement on its specificity cannot be made.

Comparison of Derivatization Reagents

For a practical comparison, we will consider two widely used alternative reagents for which more data is available: 2,4-Dinitrophenylhydrazine (DNPH) and Girard's Reagent T.

FeatureThis compound2,4-Dinitrophenylhydrazine (DNPH)Girard's Reagent T
Structure Contains a nitrophenyl ether moietyContains two nitro groups on the phenyl ringContains a quaternary ammonium cation
Reactivity Principle Nucleophilic addition-elimination to form a hydrazoneNucleophilic addition-elimination to form a hydrazoneNucleophilic addition-elimination to form a hydrazone
Specificity Expected to react with both aliphatic and aromatic aldehydes. Specificity data is not readily available.Reacts with both aliphatic and aromatic aldehydes.[2][3]Reacts with both aldehydes and ketones.[4]
Detection Method UV-Vis (due to the nitrophenyl group), LC-MSUV-Vis (colored precipitate), HPLC-UV[2][3]LC-MS (pre-charged for enhanced ESI sensitivity)[5]
Advantages The resulting hydrazone has a chromophore for UV detection.Forms a colored precipitate, useful for qualitative tests. Well-established methods for HPLC analysis.[2][3]The permanent positive charge enhances ionization efficiency in mass spectrometry, leading to high sensitivity.[5]
Limitations Lack of specific quantitative data on reactivity with different aldehydes.Can have impurities that require purification. Potential for side reactions.Not suitable for UV-Vis detection without a chromophore on the analyte.

Experimental Protocols

General Protocol for Derivatization of Aldehydes with a Hydrazide Reagent

This protocol can be adapted for use with this compound.

Materials:

  • Aldehyde sample (e.g., in a suitable organic solvent like acetonitrile or methanol)

  • This compound solution (e.g., 10 mg/mL in acetonitrile)

  • Acid catalyst (e.g., a small amount of acetic acid or hydrochloric acid)

  • Reaction vials

  • HPLC system with a UV or MS detector

Procedure:

  • Sample Preparation: Prepare a solution of the aldehyde sample at a known concentration.

  • Derivatization Reaction:

    • In a reaction vial, mix the aldehyde solution with an excess of the this compound solution.

    • Add a catalytic amount of acid to the mixture.

    • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes). The optimal time and temperature should be determined experimentally.

  • Analysis:

    • After the reaction is complete, the sample can be directly injected into the HPLC system or may require a dilution step.

    • Separate the resulting hydrazone using a suitable HPLC column and mobile phase.

    • Detect the hydrazone using a UV detector at the wavelength of maximum absorbance of the nitrophenyl hydrazone or by mass spectrometry.

Protocol for Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

Materials:

  • DNPH solution (e.g., saturated solution in acetonitrile with a small amount of sulfuric acid)

  • Aldehyde sample

  • HPLC system with UV detector

Procedure:

  • Mix the aldehyde sample with the DNPH solution.

  • Allow the reaction to proceed at room temperature. A yellow to orange-red precipitate indicates the presence of an aldehyde or ketone.

  • For quantitative analysis, the reaction mixture is typically incubated for a set period, and then analyzed by HPLC-UV, monitoring at approximately 360 nm.[2][3]

Protocol for Derivatization with Girard's Reagent T

Materials:

  • Girard's Reagent T

  • Aldehyde sample

  • Acetic acid

  • LC-MS system

Procedure:

  • Dissolve the aldehyde sample and Girard's Reagent T in a solvent such as methanol containing a small amount of acetic acid.

  • Heat the mixture (e.g., at 60°C) for a specified time to form the hydrazone.

  • The resulting solution can be directly analyzed by LC-MS in positive ion mode.[5]

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a logical workflow for selecting a derivatization reagent.

G General Reaction of a Hydrazide with an Aldehyde Hydrazide R'-NH-NH2 (e.g., this compound) Hydrazone R'-NH-N=CHR (Hydrazone) Hydrazide->Hydrazone arrow H+ Aldehyde R-CHO (Aliphatic or Aromatic Aldehyde) Aldehyde->Hydrazone label_reaction + Water H2O arrow->Hydrazone Addition-Elimination

Caption: Reaction of a hydrazide with an aldehyde.

G Workflow for Selecting an Aldehyde Derivatization Reagent Start Start: Need to analyze an aldehyde DetectionMethod What is the primary detection method? Start->DetectionMethod UV_Vis UV-Vis DetectionMethod->UV_Vis UV-Vis LC_MS LC-MS DetectionMethod->LC_MS LC-MS Qualitative Is the analysis qualitative or quantitative? UV_Vis->Qualitative HighSensitivity Is high sensitivity a priority? LC_MS->HighSensitivity DNPH_qual Use DNPH for colorimetric test Qualitative->DNPH_qual Qualitative Quantitative Quantitative Qualitative->Quantitative Quantitative End End DNPH_qual->End DNPH_quant Use DNPH with HPLC-UV Quantitative->DNPH_quant GirardT Use Girard's Reagent T HighSensitivity->GirardT Yes NPAH Consider 4-Nitrophenoxyacetic acid hydrazide (Method development needed) HighSensitivity->NPAH No/UV also desired GirardT->End DNPH_quant->End NPAH->End

Caption: Aldehyde derivatization reagent selection workflow.

Conclusion

While this compound holds promise as a derivatizing agent for aldehydes due to its inherent chromophore, the lack of specific data on its reactivity towards aliphatic versus aromatic aldehydes necessitates further experimental investigation. For researchers requiring well-established and validated methods, DNPH remains a robust choice for HPLC-UV analysis, and Girard's Reagent T offers superior sensitivity for LC-MS applications. The choice of derivatization reagent should be guided by the specific analytical requirements, including the nature of the aldehyde, the sample matrix, the desired sensitivity, and the available instrumentation.

References

A Prospective Evaluation of 4-Nitrophenoxyacetic Acid Hydrazide as a Quantitative NMR Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for determining the purity and concentration of chemical substances.[1][2] The accuracy of qNMR relies heavily on the use of a well-characterized internal standard. This guide provides a prospective evaluation of 4-Nitrophenoxyacetic acid hydrazide as a candidate for a qNMR internal standard, comparing its predicted properties against established reagents and outlining the necessary experimental validation.

Disclaimer: There is currently no published experimental data validating this compound as a qNMR standard. This guide is a prospective analysis based on the compound's chemical structure and known properties of related functional groups.

Characteristics of an Ideal qNMR Internal Standard

An ideal internal standard for ¹H qNMR should possess a specific set of characteristics to ensure accurate and reproducible quantification.[2][3][4] These properties are crucial for minimizing measurement uncertainty and ensuring the traceability of results.

The logical relationship between these ideal properties is illustrated in the diagram below.

cluster_properties Ideal Properties of a qNMR Standard cluster_outcomes Contribution to Accurate Quantification High Purity (≥99%) High Purity (≥99%) Accurate Molar Amount Accurate Molar Amount High Purity (≥99%)->Accurate Molar Amount Chemical Stability Chemical Stability Stable Concentration Stable Concentration Chemical Stability->Stable Concentration Simple NMR Spectrum Simple NMR Spectrum No Signal Overlap No Signal Overlap Simple NMR Spectrum->No Signal Overlap Good Solubility Good Solubility Good Solubility->Stable Concentration High Molecular Weight High Molecular Weight Precise Weighing Precise Weighing High Molecular Weight->Precise Weighing Non-Hygroscopic & Non-Volatile Non-Hygroscopic & Non-Volatile Non-Hygroscopic & Non-Volatile->Precise Weighing Reliable Quantification Reliable Quantification Accurate Molar Amount->Reliable Quantification No Signal Overlap->Reliable Quantification Stable Concentration->Reliable Quantification Precise Weighing->Reliable Quantification

Diagram 1: Key properties of an ideal qNMR standard.

Prospective Analysis of this compound

We will now evaluate the potential of this compound based on its structure:

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectrum: Based on analogous structures like 4-nitrophenylacetic acid and phenylacetic acid hydrazide, the ¹H NMR spectrum in DMSO-d₆ is predicted to have:

  • Aromatic Protons: Two sets of doublets, integrating to 2H each, in the downfield region (~7.0-8.3 ppm) due to the electron-withdrawing nitro group.

  • Methylene Protons (-OCH₂-): A sharp singlet, integrating to 2H, likely around 4.8-5.0 ppm.

  • Hydrazide Protons (-NHNH₂): Three exchangeable protons, which may appear as broad signals and are generally not suitable for quantification.

Potential Advantages:

  • Distinct Signals: The methylene singlet at ~4.8-5.0 ppm and the aromatic doublets are in regions that could be free from analyte signals. The singlet nature of the methylene protons is particularly advantageous for accurate integration.

  • High Molecular Weight (211.18 g/mol ): A relatively high molecular weight reduces weighing errors.

  • Non-Volatile: The compound is a solid with a high melting point, making it non-volatile.

Potential Disadvantages:

  • Complex Aromatic Signals: The A₂B₂ system of the aromatic protons, while predictable, consists of multiplets (doublets) rather than a simple singlet, which is less ideal for integration compared to a single sharp peak.

  • Stability Concerns: The hydrazide functional group can be susceptible to hydrolysis, particularly in acidic or basic conditions, which could compromise the stability of the standard in solution over time.[5][6] The stability would need to be rigorously tested in various deuterated solvents.

  • Solubility: Solubility might be limited to polar aprotic solvents like DMSO-d₆. Its utility in widely used solvents like D₂O and CDCl₃ is questionable and would require experimental verification.

  • Exchangeable Protons: The presence of three exchangeable protons from the hydrazide group can interfere with baseline stability and are not useful for quantification.

Comparison with Established qNMR Standards

To contextualize its potential, we compare the predicted properties of this compound with three commonly used qNMR standards: Dimethyl Sulfone, Maleic Acid, and Benzoic Acid.

PropertyThis compound (Predicted)Dimethyl Sulfone (DMSO₂)Maleic AcidBenzoic Acid
Structure Aromatic ether hydrazideSulfoneDicarboxylic acidAromatic carboxylic acid
Molecular Weight 211.18 g/mol 94.13 g/mol [7]116.07 g/mol [8]122.12 g/mol [9]
Quantification Signal(s) Singlet (~4.9 ppm, 2H), Doublets (~7.2, 8.2 ppm, 4H)Singlet (~3.1 ppm, 6H)[10]Singlet (~6.3 ppm, 2H)[11]Multiplets (~7.5-8.1 ppm, 5H)[9]
Signal Simplicity Fair (one singlet, two doublets)Excellent (one singlet)Excellent (one singlet)Poor (multiple multiplets)
Solubility Likely good in DMSO-d₆; poor in CDCl₃, D₂OGood in D₂O, DMSO-d₆, CDCl₃[10]Good in D₂O, DMSO-d₆; poor in CDCl₃[11]Good in DMSO-d₆, CDCl₃; poor in D₂O[9]
Chemical Stability Potential for hydrolysisExcellentCan isomerize to fumaric acid; reactive in alcohols[11]Stable, but acidic proton can exchange
Purity Availability Commercially available, purity may varyHigh purity certified standards available[12]High purity certified standards available[8]NIST primary standard available[13]

Proposed Experimental Protocol for Validation

A rigorous validation is required to establish any new compound as a qNMR standard. The following protocol outlines the necessary steps.

G start Start: Obtain Candidate Standard step1 1. Purity Characterization (e.g., HPLC, Mass Spec, Titration) start->step1 step2 2. Solubility & Stability Study (Test in various deuterated solvents over time) step1->step2 step3 3. Prepare Stock Solutions (Accurate gravimetric preparation of standard and analyte) step2->step3 step4 4. Acquire qNMR Spectra (Optimized parameters: D1 ≥ 5*T1, 90° pulse, sufficient scans) step3->step4 step5 5. Process Spectra (Manual phasing and baseline correction, careful integration) step4->step5 step6 6. Calculate Purity/Concentration (Using the qNMR equation) step5->step6 step7 7. Method Validation (Linearity, Accuracy, Precision, Robustness) step6->step7 end End: Qualify as qNMR Standard step7->end

Diagram 2: Workflow for the validation of a new qNMR standard.

Detailed Methodologies:

  • Purity Determination: The absolute purity of the this compound batch must be determined by orthogonal methods (e.g., mass balance approach) to establish a certified purity value.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the candidate standard and a well-characterized analyte (e.g., certified maleic acid) into a vial using a calibrated microbalance.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of any proton to be quantified (both standard and analyte). This is critical for full signal recovery and must be experimentally determined (e.g., via an inversion-recovery experiment). A conservative D1 of 30-60 seconds is often a good starting point.

      • Number of Scans (NS): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated to keep integration error below 1%.[14]

      • Temperature: Maintain a constant, controlled temperature (e.g., 298 K).

  • Data Processing and Analysis:

    • Apply Fourier transformation, followed by manual zero-order and first-order phase correction.

    • Perform careful baseline correction across the entire spectrum, particularly around the signals of interest.

    • Integrate the chosen non-exchangeable signal of the standard (e.g., the -OCH₂- singlet) and a well-resolved signal of the analyte. The integration limits should be consistent for all spectra.

  • Calculation: The purity of the analyte is calculated using the following equation:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • P: Purity (mass fraction)

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Weighed mass

    • std: Internal Standard

    • analyte: Analyte

Hypothetical Performance Data

If this compound were a successful qNMR standard, its validation data might look like the following.

Table 1: Hypothetical Linearity Data

Concentration Level Gravimetric Purity (%) Measured qNMR Purity (%) Recovery (%)
1 99.8 99.6 99.8
2 99.8 100.1 100.3
3 99.8 99.7 99.9
4 99.8 99.4 99.6
5 99.8 100.3 100.5

| | - | - | 0.9995 |

Table 2: Hypothetical Precision and Accuracy Data (n=6)

Parameter Result
Gravimetric Purity (%) 99.8
Mean Measured Purity (%) 99.75
Accuracy (Bias, %) -0.05
Standard Deviation (SD) 0.25

| Relative Standard Deviation (RSD, %) | 0.25 |

Conclusion

This compound presents a mixed profile as a potential qNMR standard. Its primary advantages are a high molecular weight and a predicted sharp singlet from its methylene protons in a potentially uncongested spectral region. However, significant potential drawbacks, including the complexity of its aromatic signals and, most critically, the questionable stability of the hydrazide functional group, must be addressed.

Compared to robust and simple standards like Dimethyl Sulfone and Maleic Acid, this compound appears less ideal. Rigorous experimental validation as outlined in this guide would be essential to determine its actual performance, stability, and suitability. Without such data, established standards with simpler spectra and proven stability remain the preferred choice for high-accuracy quantitative NMR studies.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Nitrophenoxyacetic Acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Nitrophenoxyacetic acid hydrazide was not located in the available resources. The following guidance is based on general best practices for the disposal of hazardous chemical waste and information on structurally related compounds. It is imperative to consult the official SDS provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for definitive disposal instructions.

The proper disposal of this compound is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. As a compound containing both a nitro group and a hydrazide functional group, it should be treated as a hazardous waste until proven otherwise.

Pre-Disposal Checklist & Immediate Actions

Before beginning the disposal process, ensure the following steps are taken:

  • Obtain the Safety Data Sheet (SDS): The SDS is the most critical document for safety and disposal information. If you do not have it, contact the chemical manufacturer or supplier to obtain a copy.

  • Consult Institutional Guidelines: Review your organization's specific procedures for hazardous waste disposal. Your Environmental Health and Safety (EHS) department is the primary resource for this information.[1][2][3][4]

  • Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes safety goggles, chemical-resistant gloves, and a lab coat. Additional PPE may be required based on the specific hazards outlined in the SDS.

  • Work in a Well-Ventilated Area: Handle the chemical waste in a fume hood to minimize inhalation exposure.

General Hazardous Waste Disposal Procedures

Once the pre-disposal checks are complete, follow these general steps for segregating and preparing hazardous chemical waste for disposal:

Step 1: Waste Identification and Characterization

  • A laboratory chemical is considered waste when it is no longer intended for use.[4]

  • Based on its functional groups, this compound is likely to be classified as a hazardous waste due to potential toxicity, reactivity, or other hazardous characteristics. Hydrazine compounds, for instance, are known to have toxic effects on multiple organ systems.[5]

Step 2: Container Selection and Management

  • Use Compatible Containers: Store chemical waste in containers that are compatible with the material.[4] For solid waste, a securely sealable container is appropriate. Do not use food-grade containers.[2]

  • Container Condition: Ensure the waste container is in good condition, with no leaks or cracks.[4]

  • Secure Closure: The container must have a leak-proof, screw-on cap to prevent spills.[1] Keep the container closed except when adding waste.[1][4]

  • Do Not Overfill: Leave at least 5% of headspace in liquid waste containers to allow for thermal expansion.[6] For solid waste, ensure the container can be securely sealed without spillage.

Step 3: Labeling of Waste Containers Proper labeling is a critical regulatory requirement. The label should be clear, legible, and securely affixed to the container.

  • "Hazardous Waste" Designation: The container must be clearly marked with the words "Hazardous Waste".[3][4]

  • Complete Chemical Name: List the full, common chemical name of the waste.[2][3] For mixtures, list all constituents and their approximate concentrations.[2] Avoid using abbreviations or chemical formulas.[3]

  • Generator Information: Include the name and contact information of the principal investigator or waste generator, the laboratory location (building and room number), and the date of waste generation.[3]

  • Hazard Pictograms: Mark the appropriate hazard pictograms as indicated in the SDS.[3]

Step 4: Segregation and Storage

  • Segregate Incompatible Wastes: Store incompatible waste streams separately to prevent dangerous reactions. For example, segregate acids from bases and oxidizers from organic materials.[2][4]

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.[1]

  • Secondary Containment: It is best practice to store hazardous waste containers in a secondary container that can hold 110% of the volume of the primary container to contain any potential leaks.[1]

Step 5: Arranging for Disposal

  • Contact EHS: Once your waste container is ready for pickup, contact your institution's EHS department to schedule a collection.[3][4] Do not transport hazardous waste yourself.

  • Do Not Dispose in Regular Trash or Drains: Hazardous chemical waste must not be disposed of in the regular trash or poured down the sink.[2][3]

Potential Hazards of Structurally Related Compounds

While specific data for this compound is not available, the hazards of related compounds can provide an indication of the potential risks.

CompoundSummary of Potential Hazards
4-Nitrophenylacetic acid Harmful if swallowed. Causes skin, eye, and respiratory irritation.[7][8]
4-Nitrophenylhydrazine Flammable solid. Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation. Potential for explosion.[9][10]
Hydrazines (General) Can be toxic to the lungs, liver, kidneys, and central nervous system. Some hydrazines are considered potential human carcinogens.[5][11][12]

General Laboratory Chemical Waste Disposal Workflow

The following diagram illustrates a typical workflow for the disposal of hazardous chemical waste in a laboratory setting.

G General Laboratory Chemical Waste Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Preparation for Disposal cluster_2 Final Disposal A Identify Waste Chemical B Consult SDS & Institutional Policy A->B Crucial First Step C Select Compatible Waste Container B->C D Transfer Waste to Container C->D E Securely Cap Container D->E F Label with 'Hazardous Waste' & Contents E->F G Segregate from Incompatible Wastes F->G H Store in Designated Area with Secondary Containment G->H I Contact EHS for Waste Pickup H->I J EHS Transports to Central Facility I->J K Waste Disposed by Licensed Contractor J->K

Caption: General workflow for hazardous chemical disposal.

For the safe and compliant disposal of this compound, always prioritize the specific guidance from the product's Safety Data Sheet and your institution's Environmental Health and Safety professionals.

References

Personal protective equipment for handling 4-Nitrophenoxyacetic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Nitrophenoxyacetic acid hydrazide (CAS No. 75129-74-7) was not located. The following guidance is based on the safety data of structurally similar compounds, including 4-nitrophenylacetic acid and various hydrazide derivatives. It is imperative to treat this compound with a high degree of caution, assuming it may possess similar or more pronounced hazardous properties.

This guide provides researchers, scientists, and drug development professionals with essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for mitigating potential risks in a laboratory setting.

Hazard Assessment and Engineering Controls

Based on analogous compounds, this compound is anticipated to be a skin and eye irritant, may cause respiratory irritation, and could be a combustible solid.[1][2][3] All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[2] The designated work area should be clearly marked, and access should be restricted to authorized personnel. Emergency safety equipment, including an eyewash station and a safety shower, must be readily accessible.[1][2]

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is mandatory to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPEMaterial/Standard Specification
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture before and during use.
Eyes/Face Safety goggles with side shields or a face shieldMust be ANSI Z87.1-compliant. A face shield should be used in addition to goggles when there is a significant risk of splashes.[3]
Body Laboratory coatA flame-resistant lab coat is advisable. Ensure it is fully buttoned.
Respiratory N95 dust mask or higherRecommended when handling the powder outside of a fume hood or when there is a potential for aerosolization. For significant exposure risks, a NIOSH-approved respirator may be necessary.[4]
Feet Closed-toe shoesLeather or a suitable chemical-resistant material.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.

    • Have a designated waste container ready for contaminated materials.

  • Handling the Compound:

    • Carefully open the container within the fume hood to avoid generating dust.

    • Use a spatula or other appropriate tool to weigh and transfer the solid compound.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly sealed when not in use.[1][2]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly dispose of all contaminated waste, including gloves and weighing papers, in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after completing the work.[1]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Workspace in Hood prep2->prep3 handle1 Open Container in Hood prep3->handle1 handle2 Weigh and Transfer handle1->handle2 handle3 Close Container handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

    • Unused or excess solid this compound should be collected in a designated, sealed container for hazardous chemical waste.

    • Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • The approximate concentration and quantity of the waste should also be indicated.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1] Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenoxyacetic acid hydrazide
Reactant of Route 2
Reactant of Route 2
4-Nitrophenoxyacetic acid hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.